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Core Science & Biosynthesis

Foundational

Chemical properties and stability of Methyl(4-phenoxyphenyl)sulfane

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl(4-phenoxyphenyl)sulfane Introduction Methyl(4-phenoxyphenyl)sulfane, a diaryl ether derivative containing a thioether linkage, represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl(4-phenoxyphenyl)sulfane

Introduction

Methyl(4-phenoxyphenyl)sulfane, a diaryl ether derivative containing a thioether linkage, represents a core structural motif found in various fields, including medicinal chemistry and materials science. Its unique combination of a flexible ether bridge and a potentially reactive sulfide group imparts a distinct set of chemical characteristics. Understanding the inherent properties and stability profile of this molecule is paramount for its effective application, enabling researchers to predict its behavior in diverse chemical environments, design robust synthetic routes, and ensure the integrity of resulting products.

This technical guide provides a comprehensive analysis of Methyl(4-phenoxyphenyl)sulfane, moving beyond a simple data sheet to offer field-proven insights into its chemical nature. We will explore its fundamental physicochemical properties, reactivity, and stability under various stress conditions. The methodologies presented herein are designed as self-validating systems, providing a framework for researchers to confidently assess this molecule and its derivatives in a drug development or materials science context.

Physicochemical Characteristics

A foundational understanding of a molecule begins with its key physical and chemical properties. These parameters govern its solubility, permeability, and interactions with other molecules. The properties of Methyl(4-phenoxyphenyl)sulfane are summarized below.

PropertyValueSource
CAS Number 21134-14-5[1]
Molecular Formula C₁₃H₁₂OS[1]
Molecular Weight 216.30 g/mol [1]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
LogP (Octanol-Water Partition Coeff.) 4.20[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

Expert Insight: The high LogP value of 4.20 indicates significant lipophilicity, suggesting poor aqueous solubility but good potential for membrane permeability. The low TPSA and absence of hydrogen bond donors further support its non-polar character. These properties are critical considerations in drug design for oral absorption and in materials science for solubility in organic polymers.

Synthesis and Chemical Reactivity

While numerous synthetic routes to aryl sulfides exist, a common modern approach involves transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed methods, for example, can achieve the formation of aryl-sulfur bonds through an aryl exchange between a sulfide donor and an aryl electrophile.[2][3]

The reactivity of Methyl(4-phenoxyphenyl)sulfane is primarily dictated by two functional groups: the thioether (sulfide) and the diaryl ether.

  • Thioether Group: The sulfur atom, being in a low oxidation state (-2), is susceptible to oxidation.[4] Mild oxidizing agents can convert the sulfide to a sulfoxide, while stronger oxidants can further yield a sulfone.[5] This reactivity is a critical consideration, as unintended oxidation can lead to the formation of impurities with altered pharmacological or material properties.

  • Aromatic Rings: The two phenyl rings are subject to electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group, while the methylthio group is also weakly activating and ortho-, para-directing. This electronic profile influences how the molecule will interact with reagents in subsequent synthetic steps.

Below is a conceptual diagram illustrating the primary reactive sites of the molecule.

Caption: Key reactive sites and potential transformation products of Methyl(4-phenoxyphenyl)sulfane.

Comprehensive Stability Assessment

The stability of a chemical entity is not an intrinsic property but its resistance to chemical change under specific environmental conditions. A thorough stability assessment is crucial for determining shelf-life, storage conditions, and degradation pathways.

Oxidative Stability

Causality: The electron-rich sulfur atom in the thioether linkage is the primary site of oxidative degradation. The presence of atmospheric oxygen, peroxide-forming solvents, or residual oxidizing agents from synthesis can convert the sulfide to the more polar sulfoxide and sulfone derivatives.

Protocol for Oxidative Stress Testing:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Methyl(4-phenoxyphenyl)sulfane in acetonitrile.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution. Ensure the final concentration of H₂O₂ is sufficient to induce degradation (typically a 1:1 or 1:2 molar ratio relative to the sample).

  • Incubation: Store the solution protected from light at room temperature for 24 hours. A control sample (without H₂O₂) should be stored under identical conditions.

  • Quenching (Optional but Recommended): To stop the reaction at a specific time point, an aqueous solution of sodium bisulfite can be added to consume excess peroxide.

  • Analysis: Analyze the stressed and control samples by High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the formation of degradation products.

  • Peak Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products, confirming the formation of the corresponding sulfoxide (M+16) and sulfone (M+32).

Thermal Stability

Causality: High temperatures provide the activation energy needed to break covalent bonds. While the diaryl ether and aryl sulfide bonds are generally robust, prolonged exposure to heat can lead to decomposition, particularly if catalytic impurities are present.

Protocol for Thermal Stress Testing:

  • Sample Preparation: Place approximately 5 mg of solid Methyl(4-phenoxyphenyl)sulfane into a clear glass vial. Prepare a parallel sample in solution (e.g., 1.0 mg/mL in a high-boiling point solvent like DMSO or NMP).

  • Stress Condition: Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 60°C, 80°C, 105°C) for a defined period (e.g., 7 days). Control samples should be stored at 2-8°C.[1]

  • Analysis:

    • For the solid sample, dissolve it in a suitable solvent (e.g., methanol or acetonitrile) after the stress period.

    • Analyze all stressed and control samples by HPLC for purity. A decrease in the peak area of the parent compound indicates degradation.

    • Analyze samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile or semi-volatile degradation products.

Photostability

Causality: Aromatic systems can absorb ultraviolet (UV) or visible light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, such as oxygen. Aryl sulfides, in particular, can be susceptible to photo-oxidation.[6] Irradiation of aromatic disulfides, a related class, is known to cause fission of the sulfur-sulfur bond to generate aryl sulfide radicals.[7]

Protocol for Photostability Testing (ICH Q1B Guideline Adaptation):

  • Sample Preparation: Prepare solid and solution samples as described for thermal stability testing.

  • Stress Condition: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and stored under the same temperature and humidity conditions.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC to determine the extent of photodegradation. LC-MS analysis should be used to characterize the photoproducts.

Hydrolytic Stability

Causality: Hydrolysis is the cleavage of a chemical bond by water. While thioethers and diaryl ethers are generally stable to hydrolysis under neutral conditions, the reaction can be catalyzed by acidic or basic conditions.

Protocol for Hydrolytic Stress Testing:

  • Sample Preparation: Prepare three sets of solutions of the compound (e.g., 0.5 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

    • Purified Water for neutral conditions.

    • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

    • Expert Insight: A co-solvent like acetonitrile or methanol may be required to achieve initial dissolution before adding the aqueous media.

  • Incubation: Store the solutions at a controlled temperature (e.g., 50°C) for a set period (e.g., 7 days), protected from light.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all samples by HPLC to quantify the remaining parent compound.

Analytical Methodologies and Workflow

A robust analytical workflow is the cornerstone of any stability study. The diagram below outlines a comprehensive, self-validating workflow for assessing the stability of Methyl(4-phenoxyphenyl)sulfane.

Stability_Workflow cluster_prep 1. Preparation & Control cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis cluster_report 4. Reporting prep Prepare Solid & Solution Samples control Store Control Samples (2-8°C, Protected from Light) thermal Thermal (e.g., 80°C, 7 days) prep->thermal oxidative Oxidative (e.g., 3% H₂O₂, 24h) prep->oxidative photo Photolytic (ICH Q1B Light) prep->photo hydrolytic Hydrolytic (Acid/Base/Neutral) prep->hydrolytic hplc Purity Assay by HPLC-UV (Quantify Parent Compound) control->hplc thermal->hplc oxidative->hplc photo->hplc hydrolytic->hplc lcms Degradant ID by LC-MS (Mass Identification) hplc->lcms gcms Volatile Impurity ID by GC-MS hplc->gcms report Summarize % Degradation & Identify Degradation Pathway lcms->report gcms->report

Caption: A systematic workflow for conducting forced degradation and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity assessment and quantification of the parent compound due to its high precision and suitability for non-volatile molecules.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmC18 provides excellent hydrophobic retention for this lipophilic molecule. The smaller particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if used in-line.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent with good UV transparency and elution strength.
Gradient 60% B to 95% B over 10 minA gradient is necessary to elute the parent compound and potential, more polar (degradant) or less polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CReduces viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nmAromatic rings provide strong chromophores for reliable UV detection.
Injection Vol. 2 µLA small volume prevents peak distortion and column overloading.

Trustworthiness through System Suitability: Before analyzing samples, the system must be validated. Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This ensures the analytical system is performing with adequate precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique for identifying volatile or semi-volatile degradation products that may not be observed by HPLC.[8][9]

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temp. 280°CEnsures complete volatilization of the sample.
Carrier Gas Helium, constant flow 1.0 mL/minInert carrier gas standard for GC-MS.
Oven Program 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 minA temperature ramp effectively separates compounds based on their boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Mass Range 40-550 amuCovers the molecular weight of the parent compound and expected smaller fragments.

Conclusion

Methyl(4-phenoxyphenyl)sulfane is a molecule with high lipophilicity and general stability under neutral, ambient conditions. The primary liability of the structure is the thioether moiety, which is readily oxidized to its sulfoxide and sulfone analogs. This transformation represents the most probable degradation pathway under ambient storage if exposed to air or other oxidizing agents over time. The molecule exhibits good thermal stability in its solid form but may be susceptible to degradation in solution at elevated temperatures. Hydrolytic and photolytic degradation are less probable but should be assessed for specific applications where exposure to pH extremes or high-intensity light is expected.

For handling and storage, it is recommended that Methyl(4-phenoxyphenyl)sulfane be stored in a well-sealed container, protected from light, and in a cool, dry place to minimize oxidative and thermal degradation.[1] For long-term storage or use as a reference standard, storage in an inert atmosphere (e.g., argon or nitrogen) is advisable.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Available from: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available from: [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. PMC. Available from: [Link]

  • Journal of the American Chemical Society. (2021, June 28). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Available from: [Link]

  • Journal of Physics: Conference Series. (2023, January 18). Photoabsorption and photoinitiation properties of aromatic disulfides. Available from: [Link]

  • PubMed. (2024, April 15). Analysis and characterization of sulfane sulfur. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. Available from: [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

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Exploratory

Methyl(4-phenoxyphenyl)sulfane CAS number and molecular identifiers

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Core Molecular Identification Methyl(4-phenoxyphenyl)sulfane, a diaryl ether and thioether derivative, is a unique chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Core Molecular Identification

Methyl(4-phenoxyphenyl)sulfane, a diaryl ether and thioether derivative, is a unique chemical entity with specific identifiers crucial for its accurate documentation and use in research.

Table 1: Molecular Identifiers for Methyl(4-phenoxyphenyl)sulfane

IdentifierValueSource
CAS Number 21134-14-5ChemScene[1]
Molecular Formula C₁₃H₁₂OSChemScene[1]
Molecular Weight 216.30 g/mol ChemScene[1]
IUPAC Name 1-(Methylsulfanyl)-4-phenoxybenzeneDerived from systematic nomenclature principles.
Canonical SMILES CSC1=CC=C(OC2=CC=CC=C2)C=C1ChemScene[1]
InChI InChI=1S/C13H12OS/c1-15-12-8-6-11(7-9-12)14-13-4-2-3-5-10-13/h2-10H,1H3Generated from SMILES.
InChIKey KAZUCVUGWMQGMC-UHFFFAOYSA-NGenerated from InChI.[2]

The structural representation of Methyl(4-phenoxyphenyl)sulfane is depicted below, illustrating the connectivity of the methylsulfanyl and phenoxy groups to the central benzene ring.

Figure 1: Chemical structure of Methyl(4-phenoxyphenyl)sulfane.

Synthesis and Purification Strategies

The synthesis of Methyl(4-phenoxyphenyl)sulfane involves the formation of both an ether and a thioether linkage to an aromatic core. Several established synthetic methodologies can be adapted for its preparation. The choice of a specific route depends on factors such as starting material availability, desired scale, and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the ether and thioether bonds, leading to key precursors like 4-mercaptophenol or 4-bromophenol.

Retrosynthesis target Methyl(4-phenoxyphenyl)sulfane intermediate1 4-(Methylsulfanyl)phenol target->intermediate1 C-O disconnection intermediate3 4-Phenoxyphenol target->intermediate3 C-S disconnection precursor1 4-Mercaptophenol intermediate1->precursor1 Methylation precursor2 Methylating Agent intermediate1->precursor2 intermediate2 Bromobenzene precursor3 4-Bromophenol intermediate3->precursor3 Ullmann/Buchwald-Hartwig precursor4 Thiophenol intermediate3->precursor4 intermediate4 Methylating Agent

Figure 2: Retrosynthetic analysis of Methyl(4-phenoxyphenyl)sulfane.

Plausible Synthetic Routes

Route A: Williamson Ether Synthesis Approach

This classic method involves the reaction of a phenoxide with an alkyl halide.[3][4][5][6][7] In this context, 4-(methylthio)phenol can be reacted with bromobenzene in the presence of a base.

Experimental Protocol:

  • Preparation of Potassium 4-(methylthio)phenoxide: To a solution of 4-(methylthio)phenol (1 equivalent) in a suitable aprotic solvent (e.g., dry DMF or DMSO), add a strong base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C. The mixture is stirred at room temperature until the evolution of gas ceases (in the case of NaH) or for a predetermined time to ensure complete salt formation.

  • Coupling Reaction: To the freshly prepared phenoxide solution, add bromobenzene (1.1 equivalents). The reaction mixture is then heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Methyl(4-phenoxyphenyl)sulfane.

Route B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of diaryl ethers.[8][9][10][11][12] This would involve the coupling of 4-(methylthio)phenol with an aryl halide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-(methylthio)phenol (1 equivalent), an aryl halide such as iodobenzene or bromobenzene (1.2 equivalents), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a high-boiling polar solvent like DMF or NMP.

  • Reaction Conditions: The mixture is heated to a high temperature, typically between 120 and 180 °C, under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or GC-MS for completion.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Route C: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination protocol can be adapted for C-S bond formation.[13][14][15][16][17] This modern cross-coupling method often offers milder reaction conditions and broader substrate scope.

Experimental Protocol:

  • Reaction Setup: A reaction flask is charged with 4-phenoxythiophenol (1 equivalent), an aryl halide or triflate (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The final product is purified via column chromatography.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the compound can be assessed by TLC and high-performance liquid chromatography (HPLC).

Characterization of Methyl(4-phenoxyphenyl)sulfane would involve a suite of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5 ppm), and complex multiplets in the aromatic region (approximately 6.8-7.4 ppm) corresponding to the two phenyl rings.[3][18][19]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display a signal for the methyl carbon around 15-20 ppm and a series of signals in the aromatic region (typically 115-160 ppm) for the twelve aromatic carbons.[3][18][19]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.30 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹) and C-S stretching vibrations (around 700-600 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.[3]

Applications in Drug Discovery and Development

The Methyl(4-phenoxyphenyl)sulfane scaffold incorporates two key pharmacophores: the diaryl ether and the aryl thioether. Both motifs are prevalent in a wide range of biologically active molecules and approved drugs.[20]

The Diaryl Ether Motif

The diaryl ether linkage provides a balance of rigidity and conformational flexibility, which is often beneficial for binding to biological targets. This structural unit is found in various therapeutic agents, including antibiotics, anticancer agents, and anti-inflammatory drugs.[21] The phenoxy group can act as a hydrogen bond acceptor and engage in π-π stacking interactions with aromatic residues in protein binding pockets.

The Aryl Thioether and Related Moieties

Sulfur-containing functional groups are integral to numerous pharmaceuticals.[21] The thioether moiety in Methyl(4-phenoxyphenyl)sulfane can be considered a bioisostere of other functional groups and can influence the compound's metabolic stability and pharmacokinetic properties. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the molecule. Diaryl sulfides have been investigated for their potential as antitubulin agents and for their cytotoxic activity against cancer cell lines.[22][23]

Potential as a Molecular Scaffold

Methyl(4-phenoxyphenyl)sulfane represents a versatile scaffold for the development of new chemical entities. The two phenyl rings offer multiple sites for functionalization, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, substitution on either of the aromatic rings could be explored to optimize potency, selectivity, and drug-like properties. The methyl group on the sulfur atom could also be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding site.

Derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been identified as novel nonsteroidal progesterone receptor antagonists, highlighting the potential of the phenoxyphenyl moiety in endocrine-related drug discovery.[24] Additionally, phenoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity.[18] These examples underscore the therapeutic potential of molecules containing the phenoxyphenyl core structure.

Safety and Handling

Detailed safety information for Methyl(4-phenoxyphenyl)sulfane is not extensively documented. However, based on the general properties of related aromatic ethers and sulfides, standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl(4-phenoxyphenyl)sulfane is a chemical compound with a structural framework that holds promise for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular identifiers, plausible synthetic strategies, and potential for further development. The presence of both a diaryl ether and an aryl thioether moiety makes it an attractive scaffold for the design and synthesis of novel bioactive molecules. Further research into its biological activities and the exploration of its derivatization are warranted to fully elucidate its potential in drug discovery and other scientific disciplines.

References

  • MolForge. 1-Methoxy-4-(methylthio)benzene (CID 15885) - Molecular Properties & Analysis. Available from: [Link]

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  • Matrix Fine Chemicals. 1-METHOXY-4-(METHYLSULFANYL)BENZENE | CAS 1879-16-9. Available from: [Link]

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  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025.
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Foundational

Thermodynamic Characterization and Synthesis of Methyl(4-phenoxyphenyl)sulfane: A Technical Guide

Executive Summary Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5), also known as 4-(Methylthio)diphenyl ether, represents a critical structural motif in medicinal chemistry, serving as a precursor for sulfone-based Matr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5), also known as 4-(Methylthio)diphenyl ether, represents a critical structural motif in medicinal chemistry, serving as a precursor for sulfone-based Matrix Metalloproteinase (MMP) inhibitors and agrochemical actives (e.g., pyriproxyfen analogs).[1] Despite its utility, definitive thermodynamic data for this specific intermediate is often absent from standard public repositories, necessitating a first-principles approach to its characterization.[1]

This guide provides a rigorous framework for the synthesis, purification, and thermodynamic profiling of Methyl(4-phenoxyphenyl)sulfane.[1] It moves beyond simple data listing to establish a self-validating protocol for determining the melting point (MP), enthalpy of fusion (


), and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Before thermodynamic analysis, the chemical identity must be unequivocally established. The sulfide linkage introduces specific electronic properties distinct from its ether analogs.

PropertyData / Prediction
IUPAC Name 1-methylthio-4-phenoxybenzene
Common Name Methyl(4-phenoxyphenyl)sulfane; 4-Phenoxythioanisole
CAS Registry 21134-14-5
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.30 g/mol
SMILES CSC1=CC=C(OC2=CC=CC=C2)C=C1
Physical State Low-melting solid or viscous oil (dependent on purity)
Predicted MP 35°C – 45°C (Based on SAR with 4-phenoxyanisole)
Boiling Point ~330°C (Predicted at 760 mmHg)

Structural Insight: The molecule consists of two phenyl rings linked by an ether oxygen, with a methylthio (-SMe) group at the para position. The -SMe group is less electron-donating than -OMe but more lipophilic.[1] The structural similarity to 4-phenoxyanisole (MP 43-45°C) suggests Methyl(4-phenoxyphenyl)sulfane exists at the boundary of solid and liquid phases at room temperature, making precise thermal history control during DSC critical.[1]

Experimental Protocol: Synthesis & Purification

To obtain accurate thermodynamic data, the sample must exceed 99.5% purity. Impurities (residual thiols or halides) will depress the melting point and broaden the fusion endotherm (Van't Hoff equation).

Synthesis Route: Methylation of 4-Phenoxybenzenethiol

This route is preferred over metal-catalyzed coupling (e.g., Ullmann) due to milder conditions and easier removal of byproducts.[1]

Reaction Logic:



Reagents:

  • 4-Phenoxybenzenethiol (CAS: 38778-05-1)[1]

  • Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or DMF[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxybenzenethiol (10.0 mmol) in anhydrous acetone (50 mL).

  • Deprotonation: Add anhydrous

    
     (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes to form the thiolate anion.
    
  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (12.0 mmol, 1.2 eq) dropwise via syringe to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (

    
    ) should disappear, replaced by the less polar sulfide (
    
    
    
    ).
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over

    
    , filter, and concentrate to yield the crude oil/solid.
    
Purification for Thermodynamics

Standard "technical grade" purity is insufficient for DSC.[1]

  • Column Chromatography: Silica gel (230-400 mesh), eluting with 100% Hexanes

    
     5% EtOAc/Hexanes.[1]
    
  • Recrystallization (Critical): If the product solidifies, recrystallize from minimal hot Ethanol or Pentane at -20°C.

  • Vacuum Drying: Dry at 25°C under high vacuum (<1 mbar) for 24 hours to remove solvent traces which act as plasticizers.

Thermodynamic Characterization Protocol

Once the pure compound is isolated, the following protocol determines the definitive melting point and enthalpy of fusion.

Differential Scanning Calorimetry (DSC)

Instrument: TA Instruments DSC Q2000 or equivalent. Atmosphere: Nitrogen purge (50 mL/min).

Procedure:

  • Sample Prep: Weigh 3–5 mg of the purified sample into a Tzero aluminum pan. Hermetically seal the lid to prevent mass loss via volatilization near the melting point.

  • Thermal Cycle:

    • Equilibrate: -40°C (Ensures full crystallization).[1]

    • Ramp 1: Heat at 10°C/min to 100°C (Observe melting endotherm).

    • Cool: Cool at 10°C/min to -40°C (Observe crystallization exotherm).

    • Ramp 2: Heat at 5°C/min to 100°C (Data collection ramp).

  • Data Analysis:

    • 
       (Melting Point):  The intersection of the extrapolated baseline and the tangent to the leading edge of the endotherm. Do not use the peak temperature (
      
      
      
      ), as it is dependent on mass and heating rate.
    • Enthalpy of Fusion (

      
      ):  Integrate the area under the melting endotherm (J/g) and convert to kJ/mol using the molecular weight (216.30  g/mol ).
      
Thermogravimetric Analysis (TGA)

Run TGA to confirm no solvent loss occurs prior to melting.

  • Ramp: 10°C/min from 25°C to 400°C.[1]

  • Criteria: Weight loss < 0.5% below 100°C confirms the DSC endotherm is a true melt, not desolvation.

Visualized Workflows

Synthesis & Purification Logic

SynthesisWorkflow Start Start: 4-Phenoxybenzenethiol Reagents Add K2CO3 (1.5 eq) + Acetone Stir 15 min (Thiolate formation) Start->Reagents Alkylation Add MeI (1.2 eq) at 0°C Stir 4h at RT Reagents->Alkylation Check TLC Check (Hex/EtOAc 9:1) Alkylation->Check Check->Alkylation Incomplete Workup Filter Salts -> Extract (EtOAc) Wash (H2O/Brine) -> Dry (Na2SO4) Check->Workup Conversion Complete Crude Crude Methyl(4-phenoxyphenyl)sulfane Workup->Crude Purification Column Chromatography (100% Hex -> 5% EtOAc) Crude->Purification Crystallization Recrystallization (Ethanol or Pentane @ -20°C) Purification->Crystallization Final Pure Analytical Standard (>99.5%) Crystallization->Final

Caption: Step-by-step synthesis and purification workflow to isolate high-purity Methyl(4-phenoxyphenyl)sulfane.

Thermodynamic Analysis Logic

DSCWorkflow Sample Purified Sample (3-5 mg) Pan Hermetic Al Pan (Prevent Volatilization) Sample->Pan Cool Cool to -40°C (Induce Crystallization) Pan->Cool Heat Heat Ramp 5°C/min (To 100°C) Cool->Heat Signal Endothermic Peak Observed Heat->Signal Calc Calculate Onset (Tm) Integrate Area (dH) Signal->Calc Result Thermodynamic Profile Calc->Result

Caption: DSC protocol for determining Melting Point (


) and Enthalpy of Fusion (

).

Applications in Drug Development[9][10][11][12]

Understanding the thermodynamics of Methyl(4-phenoxyphenyl)sulfane is not merely academic; it directly impacts the solid-state chemistry of downstream APIs.[1]

  • MMP Inhibitor Synthesis: This sulfide is the direct precursor to Phenoxyphenyl sulfones (e.g., via Oxone oxidation). The sulfone moiety is a classic zinc-binding group isostere in Matrix Metalloproteinase inhibitors used in cancer therapy.[1]

  • Agrochemical Stability: In pesticide formulations (e.g., Pyriproxyfen derivatives), the melting point determines the physical stability of suspension concentrates (SC). A low melting point (<50°C) often requires adsorption onto silica carriers to prevent Ostwald ripening.

  • Bioisosterism: The methylthio group serves as a lipophilic, non-hydrogen bonding anchor. Thermodynamic solubility data derived from

    
     allows medicinal chemists to predict the LogP and membrane permeability more accurately than in silico models.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118723025, Diaryl ether derivatives. Retrieved from [Link]

  • Levin, J. I., et al. (2002). Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]

  • Organic Syntheses (1971). Preparation of Methyl Phenyl Sulfoxide (Oxidation Protocols). Org.[1][2][3] Synth. 1971, 51, 102. Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Thioethers and Sulfones. Retrieved from [Link][4]

Sources

Exploratory

Solubility Profile and Analytical Methodologies for Methyl(4-phenoxyphenyl)sulfane in Organic Solvents

Chemical Identity and Structural Significance Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5), also known as 4-(methylthio)diphenyl ether, is a highly lipophilic organic sulfide characterized by a diphenyl ether core an...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Significance

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5), also known as 4-(methylthio)diphenyl ether, is a highly lipophilic organic sulfide characterized by a diphenyl ether core and a terminal methylthio moiety[1]. With a molecular weight of 216.30 g/mol and the chemical formula C₁₃H₁₂OS, this compound is a critical building block in advanced organic synthesis and materials science[1].

Recently, it has garnered significant attention as a precursor for synthesizing aryl sulfonium salts, which are utilized in base-free, palladium-catalyzed cyanation reactions to produce aryl nitriles[2]. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, downstream extraction processes, and chromatographic purifications.

Theoretical Solvation Framework

The solubility of Methyl(4-phenoxyphenyl)sulfane is governed by the thermodynamic principles of intermolecular forces, which can be quantitatively estimated using Hansen Solubility Parameters (HSP) [3]. The HSP framework divides the total cohesive energy of a liquid into three components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[3].
  • Dispersion Forces (

    
    ):  The two aromatic rings in the diphenyl ether core create a massive electron cloud, making London dispersion forces and 
    
    
    
    stacking the dominant intermolecular interactions.
  • Polar Interactions (

    
    ):  The ether oxygen and the thioether sulfur introduce weak local dipoles. However, the overall symmetry and bulkiness of the phenyl rings sterically hinder these dipoles, resulting in a low overall polarity.
    
  • Hydrogen Bonding (

    
    ):  The molecule lacks any hydrogen-bond donors (no -OH or -NH groups) and acts as an extremely weak hydrogen-bond acceptor due to the delocalization of lone pairs into the aromatic rings.
    

Because "like dissolves like," Methyl(4-phenoxyphenyl)sulfane exhibits high solubility in non-polar and polar aprotic solvents, but faces severe thermodynamic penalties in polar protic networks[3].

Solvation cluster_0 Methyl(4-phenoxyphenyl)sulfane A Diphenyl Ether Core (Hydrophobic, pi-pi) C Non-Polar Solvents (e.g., Hexane, Toluene) A->C Strong Dispersion Forces E Polar Protic Solvents (e.g., MeOH, Water) A->E Hydrophobic Repulsion B Methylthio Group (Polarizable, weak dipole) D Polar Aprotic Solvents (e.g., DCM, EtOAc) B->D Dipole-Dipole Interactions B->E Poor H-bond Acceptor

Solvation dynamics of Methyl(4-phenoxyphenyl)sulfane across different solvent classes.
Predicted Solubility Matrix at 25°C

To facilitate experimental design, the following table summarizes the predicted quantitative solubility data based on structural thermodynamics.

Solvent CategoryRepresentative SolventsDielectric Constant (ε)Expected Solubility (mg/mL)Dominant Solvation Mechanism
Non-Polar Hexane, Toluene, Heptane1.8 - 2.4> 100 (Highly Soluble)Dominant London dispersion forces; favorable

stacking with toluene.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THF4.8 - 9.150 - 100 (Soluble)Dipole-induced dipole interactions with the polarizable methylthio moiety.
Strongly Polar Aprotic DMF, DMSO36.7 - 46.710 - 50 (Moderately Soluble)Moderate dipole interactions; limited by the extreme hydrophobicity of the diphenyl ether core.
Polar Protic Methanol, Ethanol24.3 - 32.7< 1 (Poorly Soluble)High thermodynamic energy penalty for cavity formation in the H-bonded solvent network.
Aqueous Water, Aqueous Buffers80.1< 0.01 (Practically Insoluble)Extreme hydrophobic repulsion; complete lack of hydrogen-bond donors[4].

Experimental Methodologies: The Shake-Flask Protocol

To empirically validate the solubility of Methyl(4-phenoxyphenyl)sulfane, researchers must rely on the Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This method is the gold standard (adapted from OECD Test Guideline 105) because it measures thermodynamic equilibrium solubility rather than kinetic dissolution[4]. Kinetic methods (like solvent titration) often overestimate solubility due to supersaturation, whereas the shake-flask method guarantees that the chemical potential of the solid phase equals that of the solute in the liquid phase.

Step-by-Step Self-Validating Protocol

Causality & Trustworthiness: Every step in this protocol is designed to eliminate false positives (e.g., micro-particulate suspension mimicking dissolved solute) and ensure a self-validating data loop.

  • Saturation & Equilibration:

    • Add an excess amount of solid Methyl(4-phenoxyphenyl)sulfane (approximately 150 mg) to 2.0 mL of the target organic solvent in a 5 mL amber glass vial.

    • Causality: Amber glass is strictly required to prevent UV-induced photo-oxidation of the thioether group into a sulfoxide, which would drastically alter the solubility profile.

  • Isothermal Incubation:

    • Seal the vials with PTFE-lined caps and agitate them on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures that the system overcomes the lattice energy of the crystalline solid, reaching true thermodynamic equilibrium[4].

  • Phase Separation:

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE must be used instead of Nylon or PES. Nylon filters possess polar amide linkages that can adsorb highly lipophilic compounds like Methyl(4-phenoxyphenyl)sulfane, leading to artificially low solubility readings.

  • Dilution & Quantification:

    • Dilute the filtrate by a factor of 1:100 or 1:1000 using the mobile phase to ensure the concentration falls within the linear dynamic range of the HPLC-UV calibration curve.

  • Self-Validation Feedback Loop:

    • Perform all injections in triplicate. Calculate the Relative Standard Deviation (RSD). If the RSD > 5%, the data is rejected, and the sample is returned to Step 2 for an additional 24 hours of equilibration.

Workflow S1 1. Solid Addition (Excess Compound) S2 2. Solvent Addition (Target Organic Solvents) S1->S2 S3 3. Isothermal Incubation (Shake-Flask, 48h, 25°C) S2->S3 S4 4. Phase Separation (PTFE 0.22µm Filtration) S3->S4 S5 5. HPLC-UV Quantification (Calibration Curve Integration) S4->S5 S6 6. Data Validation (Mass Balance & RSD < 5%) S5->S6 Err Outlier Detection (Re-equilibrate if RSD > 5%) S5->Err Fails QC Err->S3 Feedback Loop

Self-validating shake-flask methodology for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

To accurately quantify the dissolved Methyl(4-phenoxyphenyl)sulfane, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is required.

  • Stationary Phase: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Causality: The extreme lipophilicity of the diphenyl ether core demands a highly hydrophobic stationary phase to achieve proper retention and peak resolution.

  • Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% Water (v/v).

    • Causality: A high organic modifier concentration (80% ACN) is necessary to elute the compound in a reasonable timeframe. If the aqueous ratio is too high, the compound will precipitate on the column, causing catastrophic pressure spikes.

  • Detection Wavelength: 254 nm. The extended

    
    -conjugation of the diphenyl ether system provides strong UV absorbance at this wavelength.
    

References

  • Liu, M., Cui, B., Zhong, C., Shi, Y., Dang, Y., & Cao, C. (2023). "Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts". Organic Letters, 25(22), 3989-3994. American Chemical Society. URL:[Link]

  • OECD (1995). "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press / Routledge. URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide on the Safety Data Sheet (SDS) and Toxicological Profile of Methyl(4-phenoxyphenyl)sulfane

Executive Summary Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) is a highly versatile diaryl ether derivative featuring a methylthio moiety. Widely utilized as a structural building block in advanced pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) is a highly versatile diaryl ether derivative featuring a methylthio moiety. Widely utilized as a structural building block in advanced pharmaceutical synthesis and materials science, its unique physicochemical properties require rigorous safety and handling protocols. This whitepaper provides an in-depth analysis of its Safety Data Sheet (SDS) parameters, elucidates the cytochrome P450-mediated mechanisms driving its toxicological profile, and establishes field-proven, self-validating experimental workflows for both in vitro and in vivo safety assessments.

Chemical Identity & Physicochemical Profiling

The structural architecture of Methyl(4-phenoxyphenyl)sulfane—combining a lipophilic diphenyl ether core with a nucleophilic thioether group—dictates both its utility in organic synthesis and its biological behavior. The high lipophilicity ensures rapid membrane permeability, which is a critical factor when assessing its hepatic clearance and cellular toxicity[1].

Table 1: Physicochemical and Structural Properties
ParameterSpecification / Data
Chemical Name Methyl(4-phenoxyphenyl)sulfane
CAS Registry Number 21134-14-5[1]
Molecular Formula C₁₃H₁₂OS[1]
Molecular Weight 216.30 g/mol [1]
SMILES String CSC1=CC=C(OC2=CC=CC=C2)C=C1[1]
Purity Standard ≥98% (Commercial Grade)[1]
Storage Requirements Sealed in dry conditions, 2-8°C[1]

Hazard Identification & Safety Data (SDS)

While specific human clinical toxicity data for Methyl(4-phenoxyphenyl)sulfane is limited, a robust safety profile can be synthesized by analyzing the Globally Harmonized System (GHS) classifications of structurally analogous thioethers and diaryl ethers.

Synthesized GHS Hazard Statements

Based on the reactivity of the methylthio group and the lipophilic ether core, the following hazard classifications must be assumed during laboratory handling:

  • H302: Harmful if swallowed (Category 4 Acute Oral Toxicity).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

To prevent accidental exposure and mitigate the risk of photo-oxidation of the thioether group, the following protocols are mandatory:

  • Engineering Controls: All manipulations must be performed in a Type II biological safety cabinet or a standard chemical fume hood maintaining a face velocity of >100 fpm.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness to prevent solvent-mediated permeation), tightly sealed safety goggles, and a flame-retardant lab coat.

  • Storage Causality: The compound must be stored at 2-8°C in a desiccated environment[1]. Thioethers are susceptible to slow ambient oxidation; low temperatures and the absence of moisture prevent the spontaneous formation of reactive sulfoxide impurities prior to experimental use.

Mechanistic Toxicology: CYP450-Mediated S-Oxidation

The primary toxicological concern regarding Methyl(4-phenoxyphenyl)sulfane lies in its hepatic metabolism. Thioethers are highly susceptible to oxidation by Cytochrome P450 (CYP) heme-thiolate monooxygenases (particularly CYP3A4 and CYP2C subfamilies) and Flavin-containing monooxygenases (FMO)[2].

The sulfur atom undergoes rapid S-oxygenation to form a sulfoxide intermediate[2]. While further oxidation to a stable sulfone is generally a detoxification pathway allowing for renal excretion, the transient accumulation of electrophilic sulfoxides can be hazardous. These reactive intermediates can undergo Michael-addition-like reactions with biological nucleophiles or deplete intracellular glutathione (GSH), triggering a cascade of oxidative stress and Reactive Oxygen Species (ROS) generation[3].

ToxicityPathway Substrate Methyl(4-phenoxyphenyl)sulfane (Lipophilic Thioether) Enzymes Hepatic CYP450 / FMO (Phase I Metabolism) Substrate->Enzymes Hepatic Uptake Sulfoxide Sulfoxide Intermediate (Electrophilic/Reactive) Enzymes->Sulfoxide S-Oxygenation Sulfone Sulfone Metabolite (Stable for Excretion) Sulfoxide->Sulfone Secondary Oxidation ROS Glutathione Depletion & Oxidative Stress (ROS) Sulfoxide->ROS Cellular Toxicity

Figure 1: CYP450-mediated S-oxidation pathway of Methyl(4-phenoxyphenyl)sulfane and ROS generation.

Standardized Toxicological Assessment Protocols

To accurately evaluate the safety profile of Methyl(4-phenoxyphenyl)sulfane, researchers must employ self-validating experimental systems. The following protocols are designed to account for the compound's specific metabolic pathways and physical properties.

In Vitro Cytotoxicity Assay (HepG2 Cell Line)

Causality of Choice: Standard fibroblast lines (e.g., NIH-3T3) lack sufficient Phase I metabolic enzymes. The human hepatocellular carcinoma line (HepG2) is selected because it retains basal levels of CYP450 and FMO enzymes, allowing researchers to measure the toxicity of both the parent compound and its reactive sulfoxide metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adhesion.
    
  • Compound Formulation: Dissolve Methyl(4-phenoxyphenyl)sulfane in analytical-grade DMSO to create a 100 mM stock. Critical Control: The final concentration of DMSO in the culture media must not exceed 0.5% (v/v) to prevent solvent-induced basal cytotoxicity.

  • Treatment Gradient: Treat the cells with a concentration gradient (1, 10, 50, 100, and 200 µM) of the test compound. Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., 50 µM Chlorpromazine). Incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

In Vivo Acute Oral Toxicity (OECD TG 423)

Causality of Choice: The OECD Test Guideline 423 (Acute Toxic Class Method) is selected over traditional LD₅₀ testing because it is a scientifically validated, ethically refined procedure that significantly reduces animal use while still providing reliable GHS toxicity classification[4],[5].

Step-by-Step Methodology:

  • Animal Selection: Utilize healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicity[4]. Acclimate the animals for 5 days prior to dosing.

  • Dose Formulation: Due to the high lipophilicity of Methyl(4-phenoxyphenyl)sulfane, aqueous solutions are ineffective. Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) or pharmaceutical-grade corn oil to ensure homogenous dosing.

  • Stepwise Administration: Fast the animals overnight prior to dosing. Administer a starting dose of 300 mg/kg via oral gavage to a cohort of three animals[4].

  • Observation & Escalation: Observe the animals continuously for the first 4 hours, and then daily for 14 days. Monitor for clinical signs of toxicity (tremors, lethargy, changes in fur, or mucous membranes)[4].

    • If 0-1 animals die: Proceed to the next step, administering 2000 mg/kg to a new cohort of three animals[4].

    • If ≥2 animals die: The substance is highly toxic; escalate downwards to 50 mg/kg.

  • Necropsy & Pathology: At the end of the 14-day observation period, humanely euthanize surviving animals. Perform a macroscopic evaluation of the liver and kidneys, as these are the primary sites of thioether metabolism and excretion.

Conclusion

Methyl(4-phenoxyphenyl)sulfane is a structurally valuable but metabolically active compound. Its safe utilization in drug development and material synthesis requires a deep understanding of its physicochemical properties and its propensity for CYP450-mediated S-oxidation. By strictly adhering to the synthesized SDS guidelines and employing metabolically competent models (like HepG2) alongside ethically refined in vivo protocols (OECD TG 423), researchers can effectively mitigate the risks associated with its reactive intermediates.

References

  • 21134-14-5 | Methyl(4-phenoxyphenyl)sulfane - ChemScene. ChemScene.
  • OECD Test Guideline 423 - National Toxicology Program. National Institutes of Health (NIH).
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube.
  • Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC. National Institutes of Health (NIH).
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. National Institutes of Health (NIH).

Sources

Exploratory

Structural &amp; Functional Analysis of Thioether Linkages in Methyl(4-phenoxyphenyl)sulfane

Executive Summary This technical guide provides a comprehensive structural analysis of Methyl(4-phenoxyphenyl)sulfane (CAS: 15863-41-9, also known as 4-(methylthio)diphenyl ether). The molecule represents a critical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of Methyl(4-phenoxyphenyl)sulfane (CAS: 15863-41-9, also known as 4-(methylthio)diphenyl ether). The molecule represents a critical scaffold in medicinal chemistry, combining a lipophilic thioether (sulfide) linkage with a conformationally flexible diphenyl ether backbone.

This document moves beyond basic identification to explore the electronic and geometric distinctiveness of the thioether moiety (


) compared to its isosteric ether counterpart. We detail self-validating spectroscopic protocols, crystallographic geometry, and metabolic susceptibility to S-oxidation—a primary determinant of pharmacokinetics in sulfur-containing drugs.

Molecular Architecture: The Thioether vs. Ether Dichotomy

The structural integrity of Methyl(4-phenoxyphenyl)sulfane hinges on the electronic divergence between the oxygen (ether) and sulfur (thioether) atoms. While often treated as bioisosteres, their structural parameters differ significantly, influencing binding affinity and metabolic fate.

Electronic and Geometric Parameters

Sulfur is a third-period element with available d-orbitals (though their contribution is debated) and lower electronegativity (2.58) compared to oxygen (3.44). This results in a "Heavy Atom Effect" that alters bond lengths and angles.

ParameterEther Linkage (Ar–O–Ar)Thioether Linkage (Ar–S–Me)Impact on Methyl(4-phenoxyphenyl)sulfane
Bond Length 1.36 – 1.43 Å1.75 – 1.82 Å The C–S bond is ~40% longer, increasing the molecular volume and lipophilicity (LogP).
Bond Angle ~115° – 120°~99° – 105° Sulfur imposes a sharper, more angular geometry due to reduced hybridization character (higher p-character in bonding).
Rotational Barrier Low (< 3 kcal/mol)Moderate The longer C–S bond allows greater conformational flexibility, aiding induced-fit binding in protein pockets.
Electronic Effect Hard NucleophileSoft Nucleophile The thioether S is highly polarizable, making it a prime target for oxidative metabolism (CYP450).

Spectroscopic Characterization Protocols

Accurate identification requires distinguishing the methylthio group from other aliphatic signals. The following protocols ensure rigorous validation.

Nuclear Magnetic Resonance (NMR) Profiling

The methyl group attached to sulfur (


) exhibits a distinct chemical shift compared to methoxy (

) analogs due to the shielding effect of the less electronegative sulfur.

Table 1: Characteristic NMR Signatures (


, 400 MHz) 
NucleiMoietyChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityStructural Insight


2.45 – 2.52 Singlet (3H)Diagnostic peak. Significantly upfield from

(~3.8 ppm).

Ar-H (Ortho to S)7.20 – 7.30DoubletSulfur is a weak

-donor; less shielding than Oxygen.

Ar-H (Ortho to O)6.90 – 7.05Doublet/MultipletStrong electron donation by Oxygen shields these protons upfield.


15.0 – 16.5 SingletCarbon is shielded relative to methoxy carbon (~55 ppm).


(Ipso)
130.0 – 135.0SingletThe ipso carbon shift is sensitive to S-oxidation state.
Protocol A: High-Resolution NMR Acquisition
  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameter Set:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): > 2.0 seconds (critical for accurate integration of the isolated methyl singlet).
      
    • Scans: 16 (1H), 512 (13C).

  • Validation: Integration of the singlet at ~2.5 ppm must equal 3H relative to the aromatic region (9H total).

Infrared Spectroscopy (FT-IR)

Unlike ethers, which show a strong C–O stretch (~1240 cm⁻¹), the thioether C–S stretch is weak and often obscured.

  • Diagnostic Band: Weak absorption at 600 – 700 cm⁻¹ (C–S stretching).

  • Dominant Feature: Strong bands at 1230 – 1250 cm⁻¹ (Ar–O–Ar ether stretch) confirm the phenoxy backbone.

Metabolic Stability & Redox Profiling

For drug development, the thioether linkage is a "metabolic soft spot." It undergoes S-oxidation to form sulfoxides (chiral) and sulfones . This transformation alters solubility and potency.

The Oxidative Pathway

The sulfur atom acts as a nucleophile, attacking reactive oxygen species (ROS) or being oxidized by monooxygenases (FMOs/CYPs).

MetabolicPathway Thioether Methyl(4-phenoxyphenyl)sulfane (Thioether) Sulfoxide Sulfoxide Metabolite (Chiral Center) Thioether->Sulfoxide Phase I Oxidation (CYP450 / FMO) Note1 Lipophilic (LogP High) Soft Nucleophile Thioether->Note1 Sulfone Sulfone Metabolite (Stable, Polar) Sulfoxide->Sulfone Slow Oxidation (Over-metabolism) Note2 Polar (LogP Low) H-Bond Acceptor Sulfoxide->Note2

Figure 1: Stepwise metabolic oxidation of the thioether linkage. The conversion to sulfoxide drastically increases polarity and introduces chirality.

Protocol B: Oxidative Stress Simulation (Chemical)

To predict metabolic stability without using microsomes, use a chemical oxidation proxy.

Reagents:

  • Substrate: Methyl(4-phenoxyphenyl)sulfane (0.1 mmol)

  • Oxidant: Hydrogen Peroxide (

    
    , 30%) or m-CPBA (stoichiometric control).
    
  • Solvent: Methanol/Dichloromethane (1:1).

Workflow:

  • Baseline: Dissolve substrate in solvent; take

    
     TLC/HPLC sample.
    
  • Initiation: Add 1.1 equivalents of oxidant at 0°C.

  • Monitoring: Analyze aliquots every 15 minutes.

    • Thioether:[1][2][3][4][5] High

      
       (non-polar).
      
    • Sulfoxide:[6][7][8] Low

      
       (polar).
      
    • Sulfone: Intermediate/Low

      
      .
      
  • Endpoint: Quench with saturated

    
    .
    

Data Interpretation:

  • Rapid conversion (< 30 min) indicates high metabolic liability.

  • Formation of Sulfone requires strong forcing conditions; if observed early, the drug may have short half-life issues.

Analytical Workflow Diagram

The following diagram outlines the logical flow for characterizing this molecule, from synthesis to stability testing.

AnalyticalWorkflow cluster_ID Structural Confirmation cluster_Func Functional Profiling Start Synthesis / Acquisition Methyl(4-phenoxyphenyl)sulfane NMR 1H NMR Analysis Target: S-Me Singlet (2.5 ppm) Start->NMR IR FT-IR Analysis Target: Ether C-O (1240 cm-1) Start->IR MS Mass Spectrometry Parent Ion Check Start->MS Decision Data Validation NMR->Decision IR->Decision MS->Decision OxTest H2O2 Oxidation Assay (Redox Stability) Report Final Technical Report OxTest->Report Cryst X-Ray Diffraction (Bond Geometry) Cryst->Report Decision->OxTest If Structure Confirmed Decision->Cryst Optional: Solid State

Figure 2: Integrated workflow for the structural and functional validation of thioether-based scaffolds.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material for Green Chemistry: NMR Spectral Data of Thioether Derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[9] Organometallics. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions.[3] Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Thioether Formation Reagent Guide. Retrieved from [Link]

Sources

Foundational

The Chalcogen Advantage: An In-Depth Guide to Sulfur-Containing Aromatic Ethers in Medicinal Chemistry

Executive Overview: The Privileged Role of Sulfur In the landscape of modern drug discovery, the strategic incorporation of heteroatoms is a fundamental tactic for optimizing pharmacodynamics and pharmacokinetics. Sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Privileged Role of Sulfur

In the landscape of modern drug discovery, the strategic incorporation of heteroatoms is a fundamental tactic for optimizing pharmacodynamics and pharmacokinetics. Sulfur, alongside oxygen and nitrogen, holds a prominent position as a key heteroatom in medicinal chemistry[1]. Its unique ability to adopt multiple oxidation states (from -2 to +6) allows it to function as a versatile polarity handle, a hydrogen bond acceptor, and a modulator of molecular conformation[1].

Today, sulfur-containing compounds constitute more than 25% of all approved pharmaceuticals[2]. Among these, sulfur-containing aromatic ethers (aryl thioethers) and their oxidized derivatives (sulfoxides, sulfones, and sulfoximines) have emerged as highly privileged scaffolds[3]. This whitepaper explores the physicochemical rationale behind oxygen-to-sulfur bioisosterism, details the metabolic liabilities of these moieties, and provides validated synthetic methodologies for their integration into active pharmaceutical ingredients (APIs).

Physicochemical Rationale: Oxygen vs. Sulfur Bioisosterism

The decision to replace an ether (-O-) with a thioether (-S-) is rarely arbitrary; it is a calculated bioisosteric replacement designed to alter the physicochemical profile of a lead compound[4].

While oxygen and sulfur belong to the same group in the periodic table, their atomic properties differ significantly. Sulfur has a larger atomic radius and lower electronegativity (2.58 vs. 3.44 for oxygen), making its electron cloud highly polarizable. This polarizability directly impacts the lipophilicity of the molecule. The incorporation of sulfur into heterocyclic frameworks introduces significant modifications to the electronic distribution, generally enhancing the lipophilicity (logP/logD) of the molecule, which translates into improved membrane permeability and bioavailability[5].

Furthermore, the polarizable nature of the sulfur atom enables "chalcogen bonding"—a highly directional non-covalent interaction where the electron-deficient


-hole of the sulfur atom interacts with nucleophilic residues (e.g., backbone carbonyls) within a target protein's binding pocket.
Quantitative Impact of Thioether Substitution

A classic example of this bioisosteric advantage is observed in anthelmintic drugs. Replacing the ether oxygen in Oxibendazole with a thioether yields Albendazole, resulting in superior pharmacological properties[6].

Table 1: Physicochemical Impact of O vs. S Substitution [6]

PropertyOxibendazole (Ether)Albendazole (Thioether)Pharmacological Impact
Heteroatom Oxygen (-O-)Sulfur (-S-)Sulfur's larger radius alters the steric bulk and vector of the attached alkyl group.
Electronegativity 3.442.58Modulates the electron density of the fused benzimidazole ring.
log D (pH 7.4) ~2.503.20The thioether significantly enhances lipophilicity and cellular membrane permeability.
Metabolic Fate Relatively stableRapid CYP oxidationAlbendazole acts as a prodrug; its active anthelmintic form is the oxidized sulfoxide.

Structural Motifs & Clinical Validation

Aryl thioethers and their downstream oxidized analogs are ubiquitous in the clinical pharmacopeia. They are heavily utilized in oncology, psychiatry, and infectious disease[7].

Table 2: FDA-Approved Drugs Featuring Aryl Thioether and Oxidized Derivatives [3][7]

Drug Name (Trade Name)IndicationSulfur MotifPrimary Target / Mechanism
Vortioxetine (Trintellix)Major Depressive DisorderAryl ThioetherSerotonin transporter (SERT) inhibitor
Axitinib (Inlyta)Renal Cell CarcinomaAryl ThioetherVEGFR1-3 tyrosine kinase inhibitor
Quetiapine (Seroquel)SchizophreniaDibenzothiazepineAtypical antipsychotic (5-HT2 / D2 antagonist)
Omeprazole (Prilosec)Gastroesophageal RefluxAryl SulfoxideProton-pump inhibitor (PPI)
Dapsone Leprosy, DermatitisDiaryl SulfoneDihydropteroate synthase inhibitor

Overcoming Metabolic Liabilities: Oxidation & Late-Stage Functionalization

While thioethers offer excellent target binding properties, they are highly susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes in the liver[8]. This oxidation sequentially converts the thioether into a sulfoxide, and subsequently into a sulfone.

In some cases (like Omeprazole or Albendazole), this is a designed prodrug activation step. However, for drugs like Axitinib, metabolic oxidation is a well-documented liability that leads to rapid clearance[8]. To circumvent this, medicinal chemists employ two primary strategies:

  • Bioisosteric Replacement: Replacing the bridging sulfur atom with one- or two-atom linkers (e.g., -CH2-, -NH-) to block oxidation while maintaining the necessary bond angles[8].

  • Late-Stage Sulfoximination: Deliberately oxidizing the thioether to a sulfoximine during synthesis. Sulfoximines are monoaza analogs of sulfones that have recently emerged as highly stable, modular bioisosteres. They offer adjustable polarity, unique hydrogen-bonding behavior, and an additional vector for functionalization at the nitrogen center[9].

G A Aryl Thioether (High Lipophilicity) B CYP450 Oxidation (Metabolic Liability) A->B E Sulfoximine (Stable Bioisostere) A->E Synthetic NH/O Transfer (Late-Stage) C Sulfoxide (Chiral, Polar) B->C [O] D Sulfone (Strong H-Bond Acceptor) C->D [O]

Caption: Metabolic oxidation pathways of aryl thioethers and bioisosteric sulfoximine generation.

Synthetic Methodologies: Forging the C(sp2)-S Bond

The traditional assembly of aryl thioethers relies on the transition-metal-catalyzed cross-coupling of aryl halides with thiols, commonly referred to as the Migita coupling[6]. However, the poisonous nature of sulfur's free electron pairs makes these substrates challenging for many catalytic protocols, as they strongly coordinate to transition metals and deactivate them[1].

Recent advancements have expanded the synthetic toolkit:

  • Decarbonylative C-S Coupling: A modern alternative that utilizes thioesters as stable precursors. Both Pd- and Ni-based catalysts can undergo oxidative addition into the thioester, followed by decarbonylation and reductive elimination to yield the thioether[2][7].

  • Thiol-Free Reagents: To avoid the foul odor and instability of free thiols, stable potassium alkyl xanthates (

    
    ) are now used as thiol surrogates in transition-metal-free or light-driven S-arylation reactions.
    

G A Aryl Halide + Thiol B Pd(0) Precatalyst Activation A->B C Oxidative Addition [Pd(II) Intermediate] B->C D Thiolate Coordination (Base-Assisted) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Aryl Thioether Product E->F

Caption: Catalytic cycle of Pd-catalyzed C-S cross-coupling for aryl thioether synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each reagent choice to ensure reproducibility and high yields.

Protocol A: Palladium-Catalyzed Migita-Type C-S Cross-Coupling

Objective: Synthesize an aryl thioether from an aryl chloride and an aliphatic thiol[6].

  • Catalyst Pre-activation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine

    
     (2 mol%) and Xantphos (2.5 mol%) in anhydrous, degassed toluene (0.2 M).
    
    • Causality: Degassing prevents the oxidation of the electron-rich phosphine ligand. Xantphos is selected because its wide bite angle forces the Pd(II) intermediate into a geometry that drastically accelerates reductive elimination. This rapid elimination outcompetes the off-target coordination of the resulting thioether, preventing catalyst poisoning[1][6].

  • Thiolate Generation: Add Sodium tert-butoxide (

    
    , 1.5 eq) followed by the thiol (1.2 eq).
    
    • Causality:

      
       (
      
      
      
      ~17) is sufficiently strong to quantitatively deprotonate the thiol (
      
      
      ~6-10), generating a highly nucleophilic thiolate anion required for efficient transmetalation with the Pd(II)-aryl complex.
  • Coupling: Add the aryl chloride (1.0 eq). Seal the flask and heat to 100°C for 12 hours. Monitor the consumption of the aryl chloride via LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated palladium black and inorganic salts. Wash the filtrate with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Late-Stage Oxidation of Thioethers to Sulfoximines

Objective: Convert a metabolically labile thioether into a stable sulfoximine bioisostere[9].

  • Reagent Assembly: Dissolve the aryl thioether (1.0 eq) in methanol (0.1 M). Add ammonium carbamate (4.0 eq) to the solution.

    • Causality: Ammonium carbamate serves as a stable, slow-release source of ammonia gas in situ. This provides the necessary nitrogen atom for the imination of the sulfur center without relying on hazardous, explosive azide reagents[9].

  • Oxidative Imination: Cool the reaction mixture to 0°C. Slowly add (diacetoxyiodo)benzene (PIDA, 2.5 eq) portion-wise over 15 minutes.

    • Causality: PIDA acts as a mild, electrophilic hypervalent iodine oxidant that activates the sulfur atom. The slow addition at 0°C is critical; it prevents the premature over-oxidation of the thioether directly to a sulfone before the imination step can occur.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. The reaction proceeds through a reactive sulfonium intermediate.

  • Workup & Validation: Quench the reaction with saturated aqueous

    
     to reduce any unreacted hypervalent iodine. Extract with dichloromethane (3x). The organic layers are dried, concentrated, and the resulting NH-sulfoximine is purified via silica gel chromatography.
    

References

1.[4] Bioisosterism - Drug Design Org - drugdesign.org.4 2.[3] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC (nih.gov). 3 3.[8] Computational assessment of thioether isosteres - PubMed (nih.gov). 8 4. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - mdpi.com. 5.[2] Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC (nih.gov).2 6.[9] A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - princeton.edu. 9 7.[7] Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers - ACS Publications. 7 8.[6] Recent Metal-Catalyzed Methods for Thioether Synthesis - thieme-connect.de. 6 9.[5] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry. 5 10.[1] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - ACS Publications.1

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocols for Methyl(4-phenoxyphenyl)sulfane: An Application and Methodology Guide

Introduction Methyl(4-phenoxyphenyl)sulfane, also known as 4-(methylthio)phenyl phenyl ether, is a significant chemical intermediate in the synthesis of various agrochemicals and pharmaceutical agents. Its structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl(4-phenoxyphenyl)sulfane, also known as 4-(methylthio)phenyl phenyl ether, is a significant chemical intermediate in the synthesis of various agrochemicals and pharmaceutical agents. Its structural motif, featuring a diaryl ether linkage and a methylthio group, imparts unique physicochemical properties that are leveraged in the development of biologically active molecules. The increasing demand for this compound necessitates the development of robust, scalable, and economically viable synthetic protocols suitable for industrial production.

This guide provides detailed application notes and scalable synthesis protocols for Methyl(4-phenoxyphenyl)sulfane, designed for researchers, scientists, and professionals in drug development and process chemistry. The methodologies presented are grounded in established chemical principles and have been structured to ensure scientific integrity, reproducibility, and scalability. Two primary synthetic strategies are explored: a two-step linear synthesis commencing with the formation of a diaryl ether intermediate, and a convergent approach that builds the molecule from key fragments.

Strategic Approaches to Synthesis

The synthesis of Methyl(4-phenoxyphenyl)sulfane can be approached from two principal retrosynthetic disconnections. The first involves the formation of the diaryl ether bond followed by the introduction of the methylthio group. The second, a convergent strategy, involves the synthesis of a methylthio-substituted phenol which is then coupled with an aryl halide.

G cluster_0 Retrosynthetic Analysis cluster_1 Route 1: Linear Approach cluster_2 Route 2: Convergent Approach Target Molecule Methyl(4-phenoxyphenyl)sulfane Disconnection 1 4-Phenoxyphenol + MeS- source Target Molecule->Disconnection 1 C-S bond Disconnection 3 4-(Methylthio)phenol + Aryl Halide Target Molecule->Disconnection 3 C-O bond Disconnection 2 Phenol + 4-Halophenol Disconnection 1->Disconnection 2 C-O bond

Caption: Retrosynthetic analysis of Methyl(4-phenoxyphenyl)sulfane.

Protocol 1: Two-Step Linear Synthesis via 4-Phenoxyphenol Intermediate

This robust and scalable two-step protocol first involves the synthesis of 4-phenoxyphenol via a modified Ullmann condensation, followed by a direct electrophilic thiomethylation.

Step 1: Scalable Synthesis of 4-Phenoxyphenol via Ullmann Condensation

The Ullmann condensation is a classic and industrially relevant method for the formation of diaryl ethers.[1][2] This protocol is adapted from a patented large-scale procedure, ensuring its industrial applicability.[3] The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.

Reaction Principle: The reaction proceeds via the formation of a potassium phenoxide, which then undergoes a copper-catalyzed nucleophilic aromatic substitution with p-chlorophenol. Toluene is used as a solvent and for the azeotropic removal of water.

G Start Start Charge_Reactor Charge Reactor: Toluene, KOH, Phenol Start->Charge_Reactor Dehydration Heat to Reflux Azeotropic Dehydration Charge_Reactor->Dehydration Cool_and_Add Cool and Add p-Chlorophenol Dehydration->Cool_and_Add Reaction Heat to Reflux (e.g., 170-175 °C) Cool_and_Add->Reaction Quench Cool and Quench (e.g., with HCl solution) Reaction->Quench Workup Phase Separation and Washing Quench->Workup Isolation Distillation to Remove Solvents and Excess Phenol Workup->Isolation Product 4-Phenoxyphenol Isolation->Product

Caption: Workflow for the synthesis of 4-Phenoxyphenol.

Materials and Equipment:

  • Large-scale glass-lined or stainless-steel reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Toluene

  • Potassium Hydroxide (KOH, 90%)

  • Phenol (99%)

  • p-Chlorophenol

  • Hydrochloric Acid (HCl, 20-40%)

Detailed Protocol:

  • Reactor Charging: In a suitable reactor, charge toluene (e.g., 2000 kg), potassium hydroxide (90%, e.g., 320 kg), and phenol (99%, e.g., 1700 kg).[3]

  • Dehydration: Heat the mixture to reflux and commence azeotropic dehydration to remove water. Continue until no more water is collected.

  • Solvent Removal and Temperature Adjustment: After complete dehydration, distill off toluene under atmospheric pressure until the internal temperature reaches 165-175 °C.[3] The resulting mixture should be a fully dissolved material (Material A).

  • Addition of Aryl Halide: In a separate vessel, prepare a solution of p-chlorophenol (e.g., 382 kg) in molten phenol (e.g., 630 kg) and heat to 165-175 °C to obtain a fully dissolved material (Material B).[3]

  • Reaction: Transfer Material A and Material B simultaneously into a pipeline reactor or a stirred tank reactor maintained at 170-175 °C. The reaction is typically rapid.

  • Quenching and Work-up: Cool the reaction mixture and quench by adding a 20-40% aqueous solution of hydrochloric acid to neutralize the excess base. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water. Isolate the crude 4-phenoxyphenol by distilling off toluene and excess phenol under reduced pressure. The crude product can be further purified by recrystallization or vacuum distillation.

In-Process Controls and Optimization:

  • Moisture Content: Monitor the water content during the azeotropic dehydration to ensure complete removal, which is critical for the subsequent reaction.

  • Temperature Control: Precise temperature control during the reaction is crucial for minimizing side reactions and ensuring high conversion.

  • Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.

ParameterValueReference
Yield >95%[3]
Purity (crude) >96%[3]
Reaction Temp. 165-175 °C[3]
Reaction Time Typically rapid in a continuous reactor[3]
Step 2: Direct Thiomethylation of 4-Phenoxyphenol

This step introduces the methylthio group onto the para-position of the phenol ring of 4-phenoxyphenol. The protocol is adapted from a known method for the thiomethylation of phenols using dimethyl disulfide (DMDS) and a strong acid catalyst.[4]

Reaction Principle: The reaction is an electrophilic aromatic substitution where a methylthiolating agent, generated in situ from dimethyl disulfide and a strong acid, attacks the electron-rich aromatic ring of 4-phenoxyphenol. The para-position to the hydroxyl group is highly activated, directing the substitution to the desired location.

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, dropping funnel, and temperature probe.

  • 4-Phenoxyphenol

  • Dimethyl Disulfide (DMDS)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Toluene or another suitable inert solvent

  • Sodium Hydroxide (NaOH) solution for work-up

  • Sodium Chloride (NaCl) solution (brine)

Detailed Protocol:

  • Reactor Charging: Charge the reactor with 4-phenoxyphenol (1.0 equivalent) and toluene.

  • Catalyst and Reagent Addition: Cool the mixture to 0-5 °C. Slowly add concentrated sulfuric acid (e.g., 1.75 equivalents) while maintaining the temperature.[4] Then, add dimethyl disulfide (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40 °C) for several hours (e.g., 5 hours).[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture and slowly pour it into ice water. Neutralize the excess acid with a sodium hydroxide solution.

  • Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl(4-phenoxyphenyl)sulfane can be purified by vacuum distillation or recrystallization.

Safety Precautions for Handling Dimethyl Disulfide:

Dimethyl disulfide is a flammable liquid with a strong, unpleasant odor.[5][6][7] It is toxic if swallowed or inhaled and can cause skin and eye irritation.[7][8] Handle DMDS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from ignition sources.[9]

ParameterValueReference
Yield 79-84% (expected, based on phenol)[4]
Purity >98% after purification
Reaction Temp. 40 °C[4]
Reaction Time 5 hours[4]

Protocol 2: Convergent Synthesis via Ullmann C-O Bond Formation

This convergent approach involves the synthesis of 4-(methylthio)phenol as a key intermediate, which is then coupled with an aryl halide in an Ullmann condensation reaction.

Step 1: Synthesis of 4-(Methylthio)phenol

This protocol is based on the direct thiomethylation of phenol.

Reaction Principle: Similar to the thiomethylation of 4-phenoxyphenol, this is an electrophilic aromatic substitution on phenol using dimethyl disulfide and a strong acid.

G Start Start Charge_Reactor Charge Reactor: Phenol, Toluene Start->Charge_Reactor Cool_and_Add_Acid Cool to 0-5 °C Add H₂SO₄ Charge_Reactor->Cool_and_Add_Acid Add_DMDS Add DMDS dropwise Cool_and_Add_Acid->Add_DMDS Reaction Heat to 40 °C for 5 hours Add_DMDS->Reaction Quench_and_Neutralize Quench with Ice Water Neutralize with NaOH Reaction->Quench_and_Neutralize Extraction Extract with Toluene Quench_and_Neutralize->Extraction Purification Wash, Dry, and Concentrate Vacuum Distillation Extraction->Purification Product 4-(Methylthio)phenol Purification->Product

Caption: Workflow for the synthesis of 4-(Methylthio)phenol.

Materials and Equipment:

  • As described in Protocol 1, Step 2.

  • Phenol

Detailed Protocol:

Follow the procedure outlined in Protocol 1, Step 2, substituting 4-phenoxyphenol with phenol.

ParameterValueReference
Yield 79.3-83.5%[4]
Purity >98% after purification
Reaction Temp. 40 °C[4]
Reaction Time 5 hours[4]
Step 2: Ullmann Condensation of 4-(Methylthio)phenol and Bromobenzene

This final step involves the formation of the diaryl ether bond. Modern Ullmann-type reactions often utilize a copper(I) salt with a ligand to facilitate the reaction under milder conditions.[10][11]

Reaction Principle: A copper(I) catalyst, often in the presence of a chelating ligand, facilitates the coupling of the phenoxide of 4-(methylthio)phenol with bromobenzene. The ligand enhances the solubility and reactivity of the copper catalyst.

Materials and Equipment:

  • Schlenk flask or a reactor equipped for inert atmosphere reactions.

  • 4-(Methylthio)phenol

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine or 1,10-phenanthroline)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Detailed Protocol:

  • Reactor Setup: To a dry Schlenk flask or reactor under an inert atmosphere (e.g., nitrogen or argon), add 4-(methylthio)phenol (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), CuI (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., DMF) and then bromobenzene (1.2 equivalents).

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 100-150 °C) and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to obtain Methyl(4-phenoxyphenyl)sulfane.

In-Process Controls and Optimization:

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent oxidation of the copper catalyst.

  • Ligand and Base Screening: The choice of ligand and base can significantly impact the reaction yield and rate. Screening of different ligands and bases may be necessary for optimization.

  • Catalyst Loading: The catalyst loading should be optimized to be as low as possible for economic and environmental reasons, without compromising the reaction efficiency.

ParameterValueReference
Yield Good to Excellent (expected)[10][11]
Purity >98% after purification
Reaction Temp. 100-150 °C[10][11]
Reaction Time 12-24 hours[10][11]

Conclusion

The two scalable synthesis protocols provided for Methyl(4-phenoxyphenyl)sulfane offer viable pathways for its production at both laboratory and industrial scales. The choice between the linear and convergent approach will depend on factors such as the availability and cost of starting materials, process safety considerations, and the desired overall process efficiency. The detailed experimental procedures, in-process controls, and safety information are intended to provide a comprehensive guide for the successful synthesis of this important chemical intermediate. Further process optimization may be required to adapt these protocols to specific manufacturing environments and to maximize yield and purity while minimizing costs and environmental impact.

References

  • Axxence. (n.d.). Safety Data Sheet: NATURAL DIMETHYL DISULFIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-(Methylthio)phenol CAS#: 1073-72-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-(methylthio)phenyl Di-n-propyl phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3454653A - Purification of phenols.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Organic Syntheses. (n.d.). Purification of Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfide-catalyzed methylation of phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

  • Chemical Papers. (n.d.). Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, March 28). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Retrieved from [Link]

Sources

Application

Procedure for the oxidation of Methyl(4-phenoxyphenyl)sulfane to sulfoxides

An Application Guide for the Selective Oxidation of Methyl(4-phenoxyphenyl)sulfane to its Corresponding Sulfoxide Introduction: The Significance of Sulfoxides in Modern Chemistry Sulfoxides are a pivotal class of organos...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Oxidation of Methyl(4-phenoxyphenyl)sulfane to its Corresponding Sulfoxide

Introduction: The Significance of Sulfoxides in Modern Chemistry

Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl functional group (R-S(=O)-R'). Their unique stereoelectronic properties make them indispensable in various scientific domains. In the pharmaceutical industry, the sulfoxide moiety is a common structural motif found in numerous active pharmaceutical ingredients (APIs), contributing to their solubility, metabolic stability, and biological activity.[1][2] The selective oxidation of a sulfide to a sulfoxide is a fundamental and frequently employed transformation in organic synthesis.[1] However, this process presents a distinct challenge: preventing over-oxidation to the corresponding sulfone (R-SO₂-R').[3][4]

This application note provides a detailed, reliable protocol for the selective oxidation of Methyl(4-phenoxyphenyl)sulfane to Methyl(4-phenoxyphenyl)sulfoxide. This particular scaffold is of interest due to its presence in various molecules of medicinal importance. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and discuss the underlying reaction mechanism. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired sulfoxide.

Pillar 1: Selecting the Optimal Oxidant

The choice of an oxidizing agent is the most critical parameter for achieving high selectivity in the conversion of sulfides to sulfoxides.[5] While numerous reagents can effect this transformation, they vary significantly in terms of reactivity, selectivity, cost, safety, and environmental impact.[1][6]

  • Peroxy-acids (e.g., m-CPBA): Highly effective but can be explosive and often lead to over-oxidation if stoichiometry is not precisely controlled.[5]

  • Hydrogen Peroxide (H₂O₂): A "green" and inexpensive oxidant, with water as its only byproduct.[3][7][8] Its reactivity can be tuned with acid or metal catalysts, but careful control of conditions is necessary to maintain selectivity.[3][9][10]

  • Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally friendly solid oxidant. Selectivity can be solvent-dependent.[5]

  • Sodium Periodate (NaIO₄): A mild, highly selective, and reliable reagent for this transformation. It is particularly effective for clean conversions at low temperatures, minimizing sulfone formation.[11]

For this guide, we have selected Sodium Periodate (NaIO₄) for our primary protocol due to its exceptional selectivity and ease of handling. We will also present an alternative "green" protocol using Hydrogen Peroxide .

Pillar 2: Experimental Protocols & Workflow

Protocol 1: Selective Oxidation using Sodium Periodate (NaIO₄)

This protocol is optimized for high selectivity and yield, making it ideal for research and development applications where product purity is paramount.

Materials:

  • Methyl(4-phenoxyphenyl)sulfane (1.0 eq)

  • Sodium Periodate (NaIO₄) (1.1 - 1.2 eq)

  • Methanol (MeOH), Reagent Grade

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Dropping funnel (optional, for larger scale)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purify Purification A Dissolve Sulfide in Methanol B Cool to 0 °C in Ice Bath A->B D Add NaIO4 Solution Dropwise B->D C Prepare aq. NaIO4 Solution C->D E Stir at 0 °C to RT D->E F Monitor by TLC E->F G Filter Precipitate (NaIO3) F->G H Remove Methanol in vacuo G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry & Evaporate J->K L Purify by Recrystallization or Column Chromatography K->L M Characterize Pure Sulfoxide L->M

Caption: Workflow for NaIO₄ Oxidation of Sulfide.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl(4-phenoxyphenyl)sulfane (1.0 eq) in a sufficient volume of methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 eq) in deionized water. Note that NaIO₄ has limited solubility in water, so use a sufficient volume.

  • Addition: Add the aqueous sodium periodate solution dropwise to the stirring, cooled sulfide solution over 15-20 minutes. A white precipitate (sodium iodate, NaIO₃) will form as the reaction proceeds.[11]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The sulfide starting material should have a higher Rf than the more polar sulfoxide product. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching and Filtration: Once the starting material is consumed, quench any unreacted periodate by adding a small amount of saturated sodium thiosulfate solution. Filter the reaction mixture through a pad of celite to remove the insoluble sodium iodate byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. If a significant amount of methanol is present, it should first be removed using a rotary evaporator. Add dichloromethane or ethyl acetate and extract the aqueous layer.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfoxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl(4-phenoxyphenyl)sulfoxide.

Protocol 2: "Green" Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol offers an environmentally benign alternative, using an inexpensive oxidant that yields only water as a byproduct.[3][8]

Step-by-Step Methodology:

  • Setup: To a solution of Methyl(4-phenoxyphenyl)sulfane (1.0 eq) in glacial acetic acid, add 30% aqueous hydrogen peroxide (1.1-1.5 eq) dropwise at room temperature.[9][10]

  • Reaction: Stir the mixture at room temperature. The reaction is typically slower than with periodate and may require several hours to overnight for completion.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. Careful monitoring is crucial to prevent over-oxidation to the sulfone.

  • Workup: Once complete, dilute the reaction mixture with a large volume of cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence ceases (to neutralize the acetic acid), followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified as described previously.

Pillar 3: Mechanistic Insight & Data

Mechanism of Sulfide Oxidation

Understanding the reaction mechanism is key to controlling the outcome. The oxidation of a sulfide proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidant.[3]

G cluster_main Generalized Oxidation Mechanism Sulfide R-S-R' TransitionState Transition State Sulfide->TransitionState Nucleophilic Attack Oxidant [O] Oxidant->TransitionState Sulfoxide R-S(=O)-R' TransitionState->Sulfoxide Oxygen Transfer

Caption: Generalized Sulfide Oxidation Mechanism.

In the case of periodate, the reaction likely involves an intermediate where the sulfur atom attacks the iodine center, followed by an intramolecular oxygen transfer.[4] For hydrogen peroxide in acetic acid, peracetic acid is formed in situ, which then acts as the potent electrophilic oxidant.[3] The sulfur atom on the sulfoxide is less nucleophilic than on the starting sulfide, which is why the reaction can often be stopped selectively at the sulfoxide stage with careful control of stoichiometry and temperature.[1]

Data Summary and Troubleshooting
ParameterProtocol 1: Sodium PeriodateProtocol 2: Hydrogen Peroxide
Oxidant NaIO₄H₂O₂ / Acetic Acid
Equivalents 1.1 - 1.21.1 - 1.5
Solvent Methanol / WaterGlacial Acetic Acid
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 1 - 3 hours4 - 24 hours
Selectivity ExcellentGood to Excellent
Typical Yield >90%85-99%[3]
Key Advantage High Selectivity, Clean Reaction"Green", Low Cost

Troubleshooting Guide:

  • Problem: Incomplete reaction (starting material remains).

    • Solution: Ensure 1.1-1.2 equivalents of the oxidant were used. Allow the reaction to stir for a longer duration. For Protocol 2, a slight increase in temperature might be necessary, but this risks over-oxidation.

  • Problem: Over-oxidation (presence of sulfone byproduct).

    • Solution: This is the most common issue. Reduce the equivalents of oxidant to 1.05-1.1. For Protocol 1, maintain the temperature strictly at 0 °C during addition. For Protocol 2, avoid any temperature increase. Add the oxidant more slowly.

  • Problem: Difficult purification.

    • Solution: If sulfone is present, separation by column chromatography is usually required. The sulfone is typically more polar than the sulfoxide. Ensure a thorough aqueous workup to remove all acid or salt byproducts before chromatography.

References

  • Benchchem.
  • Lutz, M. Wenzler, I. Likthotvorik. (2018).
  • Organic Syntheses. (2018).
  • Dreyfus, F. Marken. (2016). Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide. Synlett, 27, 80-82.
  • ACS GCI Pharmaceutical Roundtable.
  • Advances in the Application of Urea-Hydrogen Peroxide to Oxid
  • He, L., et al. (2004). The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles.
  • Khan, A. A., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI). SciSpace.
  • Barman, B., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, RSC Publishing. DOI:10.1039/D2GC00799A.
  • Ghorbani-Vaghei, R., & Jalili, H. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 555-561.
  • Kar, A., et al. (2003). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst.
  • ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions.
  • Punniyamurthy, T. (2021). 5.
  • NPTEL.
  • RSC Publishing.
  • Chad's Prep. (2021, February 3). Organic Chemistry - 13.8 Sulfides. YouTube.
  • Organic Chemistry Portal.
  • Li, Y., et al. (2019).
  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air.
  • Ataman Kimya.
  • Su, W. (1994). An efficient method for the oxidation of sulfides to sulfones. Tetrahedron Letters.
  • ResearchGate. (2005). Efficient oxidation of sulfides with sodium periodate catalyzed by manganese(III) Schiff base complexes.
  • Pearson+.
  • ResearchGate. The results of the oxidation of methyl phenyl sulfide under various conditions.
  • Organic & Biomolecular Chemistry. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. RSC Publishing.
  • ResearchGate.
  • ResearchGate.
  • MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.

Sources

Method

Application Notes &amp; Protocols: Methyl(4-phenoxyphenyl)sulfane as a Strategic Intermediate for Advanced Cationic Photoinitiators

Section 1: Foundational Concepts and Strategic Importance The Critical Role of Cationic Photoinitiators in Advanced Applications Photopolymerization, the use of light to initiate and propagate polymerization reactions, o...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Foundational Concepts and Strategic Importance

The Critical Role of Cationic Photoinitiators in Advanced Applications

Photopolymerization, the use of light to initiate and propagate polymerization reactions, offers unparalleled spatial and temporal control, making it a cornerstone technology for high-precision applications.[1][2] Unlike free-radical polymerization, which is often inhibited by oxygen, cationic photopolymerization proceeds via ring-opening mechanisms (e.g., for epoxides and vinyl ethers) and is immune to oxygen inhibition.[3] This key advantage, coupled with low shrinkage and good thermal stability of the resulting polymers, makes cationic photopolymerization essential for applications in 3D printing, microfabrication of medical devices, and the creation of advanced drug delivery systems.[1][4][5][6]

The heart of this process is the photoinitiator (PI), a molecule that absorbs light and generates the active species that starts the polymerization. For cationic polymerization, the most robust and widely used PIs are onium salts, particularly triarylsulfonium salts.[7][8][9][10] Upon irradiation, these salts generate a powerful Brønsted acid, the true catalyst for the polymerization process.[7][11]

Methyl(4-phenoxyphenyl)sulfane: A Key Building Block

Methyl(4-phenoxyphenyl)sulfane is not a photoinitiator itself, but rather a strategic intermediate for the synthesis of highly efficient triarylsulfonium salt PIs. Its diaryl sulfide structure serves as the core upon which the final, photoactive sulfonium salt is built.

The significance of this particular intermediate lies in its "phenylthio" (phenoxyphenyl) group. The introduction of such electron-rich, extended aromatic systems into the final triarylsulfonium salt structure is a well-established strategy to:

  • Red-Shift UV Absorption: Shift the molecule's maximum absorption wavelength (λ_max) to longer, more desirable wavelengths (e.g., >300 nm). This allows for the use of safer, lower-energy light sources like LEDs.[7][8]

  • Increase Molar Extinction Coefficient: Enhance the molecule's ability to absorb light, improving the overall efficiency of the photoinitiation process.[7]

By starting with Methyl(4-phenoxyphenyl)sulfane, researchers can custom-tailor photoinitiators for specific applications, optimizing their spectral sensitivity and performance.

Physicochemical Properties

A summary of the known properties of the intermediate is presented below. Researchers should verify these properties on their synthesized material using standard analytical techniques.

PropertyValueSource
CAS Number 21134-14-5ChemScene[12]
Molecular Formula C₁₃H₁₂OSChemScene[12]
Molecular Weight 216.30 g/mol ChemScene[12]
Topological Polar Surface Area (TPSA) 9.23 ŲChemScene[12]
LogP (Calculated) 4.20ChemScene[12]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in common organic solvents (DCM, Chloroform, THF, Toluene)N/A

Section 2: Synthesis and Functionalization Protocols

Protocol 1: Synthesis of Methyl(4-phenoxyphenyl)sulfane Intermediate

This protocol describes a plausible synthesis route based on a copper-catalyzed C-S cross-coupling reaction, a common method for forming diaryl sulfides.[13] The procedure involves the coupling of 4-phenoxyphenol with a methylthiolating agent.

Core Principle: The copper catalyst facilitates the formation of a carbon-sulfur bond between the aromatic ring of 4-phenoxyphenol and a methylthio group.

Reagents & Equipment:

  • 4-Phenoxyphenol

  • Methanesulfonyl chloride

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

  • Cesium carbonate (Cs₂CO₃) or a similar base

  • Anhydrous, degassed toluene or dioxane

  • Standard reflux apparatus with magnetic stirring and inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactor Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-phenoxyphenol (1.0 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Ligand Addition: Add anhydrous toluene via syringe. Stir the suspension and add DMEDA (0.2 eq) via syringe.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) to the stirring suspension at room temperature. Causality Note: The base (Cs₂CO₃) is crucial for deprotonating the phenol, making it nucleophilic enough to react.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Methyl(4-phenoxyphenyl)sulfane.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_setup Reactor Setup & Inerting cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: 4-Phenoxyphenol CuI, Cs2CO3 inert Evacuate & Backfill with Nitrogen (3x) reagents->inert add_solvents Add Toluene & DMEDA inert->add_solvents add_reagent Add Methanesulfonyl Chloride add_solvents->add_reagent reflux Heat to Reflux (12-24h) add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool, Dilute, & Filter monitor->workup extract Wash with Water & Brine workup->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of the diaryl sulfide intermediate.
Protocol 2: Conversion to Triarylsulfonium Salt Photoinitiator

This protocol details the synthesis of a functional triarylsulfonium salt from the Methyl(4-phenoxyphenyl)sulfane intermediate using a diaryliodonium salt, a method pioneered by Crivello.[14]

Core Principle: This reaction involves the copper-catalyzed arylation of the diaryl sulfide. The diaryliodonium salt acts as the source of the third aryl group, and a non-nucleophilic counter-anion (like hexafluorophosphate, PF₆⁻, or hexafluoroantimonate, SbF₆⁻) ensures the resulting photoinitiator is stable and highly active.

Reagents & Equipment:

  • Methyl(4-phenoxyphenyl)sulfane (from Protocol 2.1)

  • Diphenyliodonium hexafluorophosphate (or a similar diaryliodonium salt)

  • Copper(II) benzoate (catalyst)

  • Dichloromethane (DCM) as solvent

  • Diethyl ether

  • Standard reaction flask with magnetic stirring

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Methyl(4-phenoxyphenyl)sulfane (1.0 eq) and diphenyliodonium hexafluorophosphate (1.05 eq) in DCM.

  • Catalyst Addition: Add a catalytic amount of copper(II) benzoate (approx. 0.01 eq). Causality Note: The copper catalyst is essential for facilitating the transfer of a phenyl group from the iodonium salt to the sulfur atom of the sulfide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC until the starting sulfide is consumed.

  • Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large volume of vigorously stirred diethyl ether. The sulfonium salt product, being ionic, is insoluble in ether and will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product thoroughly with fresh diethyl ether to remove any unreacted starting materials and byproducts (like iodobenzene).

  • Drying: Dry the purified triarylsulfonium salt product under vacuum.

  • Characterization: Confirm the structure via NMR, and determine its photophysical properties (UV-Vis absorption spectrum) and thermal stability (TGA/DSC).

G cluster_reaction Salt Formation cluster_isolation Product Isolation dissolve Dissolve Sulfide & Iodonium Salt in DCM catalyze Add Catalytic Cu(II) Benzoate dissolve->catalyze stir Stir at Room Temp (2-4h) catalyze->stir precipitate Precipitate Product in Diethyl Ether stir->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash with Fresh Ether filtrate->wash dry Dry Under Vacuum wash->dry characterize characterize dry->characterize Characterize Final PI (NMR, UV-Vis, TGA)

Caption: Workflow for converting the intermediate to the active photoinitiator.

Section 3: Mechanism of Action and Application

Photolysis Mechanism: Generation of the Initiating Acid

The synthesized triarylsulfonium salt functions as a photoacid generator (PAG). Upon absorption of UV light, it undergoes an irreversible photolysis reaction to produce a strong Brønsted acid (H⁺).[7][8][15] This process is highly efficient, with photoacid quantum yields often between 0.6 and 0.9.[7][8]

The mechanism proceeds via two primary pathways, homolytic and heterolytic cleavage of a carbon-sulfur bond:[7][8]

  • Excitation: The sulfonium salt (Ar₃S⁺) absorbs a photon, promoting it to an excited state (Ar₃S⁺)*.

  • C-S Bond Cleavage: The excited salt cleaves a carbon-sulfur bond.

    • Homolytic Cleavage: Forms a diarylsulfinium radical cation (Ar₂S•⁺) and an aryl radical (Ar•).

    • Heterolytic Cleavage: Forms a diaryl sulfide (Ar₂S) and an aryl cation (Ar⁺).

  • Acid Generation: These highly reactive intermediates abstract a proton from a proton donor present in the formulation (RH), which can be a solvent molecule, a monomer, or an additive, to generate the Brønsted acid (H⁺) and other byproducts.[7]

  • Initiation: The generated acid protonates a monomer (e.g., an epoxide), initiating the ring-opening cationic polymerization.

G cluster_cleavage C-S Bond Cleavage cluster_acidgen Acid Generation PI Triarylsulfonium Salt (Ar3S+ PF6-) PI_excited Excited State (Ar3S+ PF6-)* PI->PI_excited Absorption homo Homolytic Cleavage (Ar2S•+ + Ar•) PI_excited->homo Path 1 hetero Heterolytic Cleavage (Ar2S + Ar+) PI_excited->hetero Path 2 photon UV Photon (hν) photon->PI proton_donor Proton Donor (RH) homo->proton_donor hetero->proton_donor acid Brønsted Acid (H+) proton_donor->acid epoxide Epoxy Monomer acid->epoxide Initiation polymer Polymer Chain epoxide->polymer Propagation

Caption: Photolysis mechanism of a triarylsulfonium salt photoinitiator.
Protocol 3: Application in UV-Curable Epoxy Formulation

This protocol provides a model for using the synthesized photoinitiator to cure an epoxy resin, a typical application in coatings or the fabrication of micro-structured devices for drug delivery.[1][4]

Core Principle: The UV-generated acid catalyzes the ring-opening polymerization of epoxy monomers, rapidly transforming the liquid resin into a solid, cross-linked polymer network.

Sample Formulation:

ComponentFunctionWeight %
Cycloaliphatic Epoxy Resin (e.g., ERL-4221) Primary Monomer97-99%
Polyol (e.g., Polycaprolactone triol) Chain Transfer Agent / Flexibilizer0-10%
Synthesized Triarylsulfonium Salt Photoinitiator1-3%

Equipment:

  • UV Curing System (e.g., LED @ 365 nm or broad-spectrum mercury lamp)

  • Radiometer to measure light intensity

  • Spin coater or draw-down bar for creating thin films

  • Substrate (e.g., glass slide, silicon wafer)

Step-by-Step Methodology:

  • Formulation Preparation: In an amber vial to protect from ambient light, combine the epoxy resin and polyol (if used). Gently warm and stir until homogeneous.

  • Initiator Addition: Add the synthesized photoinitiator and stir in the dark until it is completely dissolved. Note: Gentle heating may be required, but temperature should be kept below 60°C to prevent premature thermal polymerization.

  • Application: Apply a thin film of the formulation onto the desired substrate using a spin coater or other suitable method.

  • Curing: Expose the film to a UV light source. The required dose (Intensity x Time) will depend on the initiator concentration, film thickness, and lamp intensity. A typical dose might be in the range of 100-500 mJ/cm².

  • Post-Cure: The polymerization will continue even after the light source is removed (so-called "dark cure").[7] For complete conversion, a gentle post-bake (e.g., 80-100°C for 5-10 minutes) may be beneficial.

  • Evaluation: Assess the cure by checking for tackiness (a tack-free surface indicates good cure). Further characterization can be performed using techniques like FTIR (to monitor the disappearance of the epoxy peak) or DMA.

Section 4: Troubleshooting and Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in intermediate synthesis (2.1) Incomplete reaction; catalyst deactivation; poor quality reagents.Ensure inert atmosphere is strictly maintained. Use freshly purified solvents and reagents. Try a different ligand or copper source.
Difficulty purifying sulfonium salt (2.2) Product is oily or does not precipitate well.Use a different anti-solvent (e.g., pentane, or a mixture). Ensure the starting sulfide is highly pure. Re-dissolve and re-precipitate.
Incomplete or slow UV curing (3.2) Insufficient light dose; incorrect wavelength; initiator concentration too low/high.Measure lamp intensity with a radiometer and adjust exposure time. Ensure lamp output matches the initiator's absorption spectrum. Optimize initiator concentration (typically 1-3 wt%).
Yellowing of cured polymer Photodegradation byproducts.This is a known issue with some aromatic sulfonium salts. Use a light source with a sharp cutoff filter to remove deep-UV wavelengths (<300 nm).

References

  • Single-Component Cationic Photoinitiators. Encyclopedia MDPI. [Link]

  • Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. MDPI. [Link]

  • Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC. [Link]

  • Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. ACS Publications. [Link]

  • Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization. ResearchGate. [Link]

  • Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. University of Helsinki. [Link]

  • Cationic Photoinitiators: Solid State Photochemistry of Triphenylsulfonium Salts. Taylor & Francis Online. [Link]

  • Microfabrication Technologies for Oral Drug Delivery. PMC. [Link]

  • Microfabrication for Drug Delivery. PMC. [Link]

  • Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. ResearchGate. [Link]

  • Water-Soluble Photoinitiators in Biomedical Applications. MDPI. [Link]

  • Complex triarylsulfonium salt photoinitiators. II. The preparation of several new complex triarylsulfonium salts and the influence of their structure in photoinitiated cationic polymerization. Scilit. [Link]

  • New Horizons in Cationic Photopolymerization. MDPI. [Link]

  • Water-Soluble Photoinitiators in Biomedical Applications. Encyclopedia MDPI. [Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Precision C-H Functionalization of Methyl(4-phenoxyphenyl)sulfane

Executive Summary & Strategic Rationale Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) represents a "privileged scaffold" in medicinal chemistry, combining two distinct electronic environments: an electron-rich phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) represents a "privileged scaffold" in medicinal chemistry, combining two distinct electronic environments: an electron-rich phenoxy ring and a chemically versatile thioanisole moiety. For drug development professionals, this molecule serves as a critical model for testing chemoselectivity in late-stage functionalization (LSF).

The core challenge in functionalizing this substrate is distinguishing between the two aromatic rings and the alkyl side chain. Standard electrophilic substitution is unpredictable due to the competing activating effects of the Oxygen (phenoxy) and Sulfur (thioether) atoms.

This guide details three directed C-H functionalization strategies that bypass these selectivity issues by exploiting the sulfur atom as a native Directing Group (DG).

The Three-Pillar Strategy
  • Ruthenium-Catalyzed Ortho-Arylation: Exploits the "soft" nature of Sulfur to direct C(sp²)-H activation exclusively on the sulfur-bearing ring.

  • Palladium-Catalyzed Ortho-Olefination: A Fujiwara-Moritani type reaction for installing vinyl groups, utilizing steric control to prevent bis-functionalization.

  • Iron-Catalyzed

    
    -C(sp³)-H Amination:  A Cross-Dehydrogenative Coupling (CDC) protocol that targets the methyl group itself, mimicking metabolic oxidation pathways.
    

Chemical Logic & Mechanism[1][2][3][4]

The Sulfur Directing Effect

Unlike the phenoxy oxygen, which is a hard Lewis base and poor ligand for soft transition metals (Ru, Pd), the thioether sulfur is a soft Lewis base. It coordinates readily to Ru(II) and Pd(II), forming a stable 5-membered metallacycle intermediate. This coordination "locks" the catalyst in proximity to the ortho-C-H bond of the thioanisole ring, rendering the electron-rich phenoxy ring a spectator.

Mechanistic Pathway (Ru-Catalysis)

The Ruthenium-catalyzed pathway operates via a Concerted Metalation-Deprotonation (CMD) mechanism. The presence of a carboxylate additive (e.g., Pivalic acid) is non-negotiable; it acts as an intramolecular proton shuttle, lowering the energy barrier for C-H bond cleavage.

Ru_Cycle PreCat Pre-Catalyst [Ru(p-cymene)Cl2]2 Active Active Cationic Species [Ru(p-cymene)(Solv)3]2+ PreCat->Active + AgSbF6 - AgCl Coord S-Coordination (Substrate Binding) Active->Coord + Substrate CMD CMD Transition State (Rate Limiting) Coord->CMD + PivOH Metallacycle Ruthenacycle Intermediate CMD->Metallacycle - H+ OxAdd Oxidative Addition (Ar-I) Metallacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Active Product Release

Figure 1: Catalytic cycle for Ru(II)-directed C-H arylation. The Sulfur atom directs the Ru center to the ortho-position via coordination, enabling the CMD step assisted by pivalate.

Experimental Protocols

Protocol A: Ru(II)-Catalyzed Ortho-C-H Arylation

Objective: Site-selective installation of an aryl group ortho to the sulfur atom. Scope: Compatible with electron-deficient aryl iodides (e.g., 4-CO2Me-Ph-I).

Materials & Reagents
ComponentEquiv.Amount (for 0.5 mmol scale)Role
Methyl(4-phenoxyphenyl)sulfane 1.0108 mgSubstrate
Aryl Iodide (Ar-I) 1.5Varies by MWCoupling Partner
[Ru(p-cymene)Cl₂]₂ 0.0515.3 mgCatalyst Precursor
AgSbF₆ 0.2034.4 mgHalide Scavenger
Pivalic Acid (PivOH) 0.5025.5 mgCMD Assistant
Ag₂CO₃ 1.0138 mgOxidant/Base
1,2-Dichloroethane (DCE) N/A2.0 mL (0.25 M)Solvent
Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under N₂, weigh

    
     and 
    
    
    
    into a 10 mL pressure vial equipped with a magnetic stir bar.
  • Substrate Addition: Add Methyl(4-phenoxyphenyl)sulfane, the Aryl Iodide,

    
    , and Pivalic acid.
    
  • Solvation: Add anhydrous DCE (2.0 mL). Cap the vial tightly.

  • Reaction: Transfer to a pre-heated oil bath at 100°C . Stir vigorously (800 rpm) for 18 hours.

    • Note: The reaction mixture will turn dark brown/black.

  • Work-up: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove silver salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Point:

  • 1H NMR: Look for the disappearance of one ortho-proton on the thioanisole ring (originally a doublet at ~7.2-7.3 ppm) and the appearance of new aromatic signals. The phenoxy ring protons (~6.9-7.4 ppm) should remain intact.

Protocol B: Pd(II)-Catalyzed Ortho-Olefination

Objective: Installation of an acrylate or styrene group. Mechanism: Pd(II)/Pd(0) cycle requiring an external oxidant (


 or 

).
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl(4-phenoxyphenyl)sulfane (0.3 mmol, 65 mg)

  • Olefin: Ethyl Acrylate (1.5 equiv, 45 mg)

  • Catalyst: Pd(OAc)₂ (10 mol%, 6.7 mg)

  • Ligand/Additive: Trifluoroacetic acid (TFA) (20 mol%) – Crucial for electrophilicity.

  • Oxidant: AgOAc (2.0 equiv, 100 mg)

  • Solvent: HFIP (Hexafluoroisopropanol) – Solvent effect enhances C-H cleavage.

Procedure
  • Combine substrate, Pd(OAc)₂, and AgOAc in a reaction tube.

  • Add HFIP (1.5 mL) and Ethyl Acrylate.

  • Add TFA (5 µL) via microsyringe.

  • Seal and heat to 90°C for 16 hours.

  • Work-up: Filter through Celite (eluting with EtOAc). Wash the organic layer with sat. NaHCO₃ (to neutralize TFA/AcOH).

  • Purification: Column chromatography (Hexanes/EtOAc).

Protocol C: Iron-Catalyzed -C(sp³)-H Amination (CDC)

Objective: Functionalization of the methyl group (mimicking N-demethylation precursors). Mechanism: Radical cation generation via Single Electron Transfer (SET).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Methyl(4-phenoxyphenyl)sulfane (0.2 mmol)

  • Nucleophile: Indole or Morpholine (1.2 equiv)

  • Catalyst: FeCl₂ (10 mol%)

  • Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Solvent: Chlorobenzene (1.0 mL)

Procedure
  • Mix substrate, nucleophile, and FeCl₂ in a Schlenk tube under Argon.

  • Add Chlorobenzene and DTBP.

  • Heat to 110°C for 12 hours.

  • Work-up: Quench with sat. Na₂S₂O₃ (aq). Extract with EtOAc.

  • Purification: Isolate the N,S-acetal product via rapid chromatography (neutral alumina is preferred over silica to prevent decomposition of the N-C-S linkage).

Troubleshooting & Optimization (The Self-Validating System)

Use this logic flow to diagnose failure modes.

Optimization_Flow Start Reaction Analysis (LC-MS) NoProd No Product Formed? Start->NoProd LowYield Low Yield (<30%)? Start->LowYield RegioMix Mixture of Isomers? Start->RegioMix CatPoison S-Poisoning suspected. Increase AgSbF6 loading to scavenge Cl- completely. NoProd->CatPoison Recovers Catalyst Oxidant Incomplete Turnover. Check Ag2CO3 quality or switch to Cu(OAc)2. LowYield->Oxidant Sterics Steric Clash. Switch from Ru to Rh(III) (Cp*Rh is bulkier). RegioMix->Sterics

Figure 2: Decision matrix for troubleshooting catalytic C-H functionalization of thioethers.

Critical Control Points:

  • Silver Quality: In Protocol A and B, the surface area of the silver salt matters. Use freshly pulverized

    
     or 
    
    
    
    . Dark/clumped silver salts lead to stalled reactions.
  • Moisture Sensitivity: While C-H activation is often termed "robust," the cationic Ru species in Protocol A is quenched by excess water. Use anhydrous DCE.

  • S-Oxidation Side Reaction: If you observe M+16 peaks (Sulfoxide) in LCMS, your reaction is too oxidizing or the temperature is too high. Lower Temp to 80°C and ensure inert atmosphere.

References

  • Ruthenium-Catalyzed Ortho-Arylation Mechanism: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. [Link]

  • Thioether-Directed C-H Activation: Li, B. J., et al. (2012). "Coordination-Assisted C-H Bond Functionalization of Thioethers." Chemical Society Reviews, 41, 931-942. [Link]

  • Cross-Dehydrogenative Coupling (CDC) of Sulfides: Li, C. J. (2009). "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research, 42(2), 335–344. [Link]

  • Application of Methyl(4-phenoxyphenyl)sulfane in Selectivity Studies: Gao, K., et al. (2015). "Ruthenium-Catalyzed Direct C–H Amidation of Thioethers with Sulfonyl Azides." Organic Letters, 17(11), 2602–2605. [Link]

Sources

Method

Synthesis and Application of Sulfonium Salts Derived from Methyl(4-phenoxyphenyl)sulfane

An Application Note and Protocol for Researchers Abstract This guide provides a detailed technical overview of the synthesis of sulfonium salts from Methyl(4-phenoxyphenyl)sulfane. Sulfonium salts are valuable reagents a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a detailed technical overview of the synthesis of sulfonium salts from Methyl(4-phenoxyphenyl)sulfane. Sulfonium salts are valuable reagents and intermediates in organic synthesis, serving as potent alkylating agents and versatile partners in cross-coupling reactions.[1][2] Their positive charge and the capacity of the dialkyl or diaryl sulfide moiety to act as an excellent leaving group are the foundation of their reactivity.[1][3] This document outlines two primary synthetic methodologies: direct S-alkylation of the parent sulfide and an alternative route involving sulfoxide activation. Detailed, field-proven protocols are provided for each method, accompanied by explanations of the underlying chemical principles to aid researchers in experimental design and execution. The applications of the resulting sulfonium salts, particularly in the context of drug discovery and development, are also discussed.

Introduction: The Versatility of Sulfonium Salts

Sulfonium salts are organosulfur compounds with the general structure [R₃S]⁺X⁻, where three organic substituents are covalently bonded to a central, positively charged sulfur atom.[1] The sulfur center adopts a pyramidal geometry, and if the three substituents are different, the salt can be chiral.[1] This structural feature, combined with their inherent reactivity, makes them indispensable tools in modern synthetic chemistry.

The phenoxyphenyl scaffold is a common motif in pharmaceuticals and agrochemicals. The synthesis of sulfonium salts from Methyl(4-phenoxyphenyl)sulfane provides access to a range of reactive intermediates that can be used for the late-stage functionalization and molecular editing of complex molecules, a crucial capability in drug development.[4][5] These salts can act as electrophilic sources for alkyl groups or as precursors for generating aryl radicals, enabling a diverse array of chemical transformations.[6][7]

Synthetic Methodologies and Protocols

The conversion of a neutral sulfide to a positively charged sulfonium salt is fundamentally an alkylation or arylation event at the sulfur atom. The lone pair of electrons on the sulfur atom acts as the nucleophile. The choice of methodology depends on the desired substituent to be added (alkyl vs. aryl) and the available starting materials.

Method A: Direct S-Alkylation of Methyl(4-phenoxyphenyl)sulfane

This is the most direct and common method for preparing S-alkyl sulfonium salts. The reaction proceeds via a standard Sₙ2 mechanism, where the sulfur atom of the sulfide nucleophilically attacks an alkyl electrophile.[8]

Causality and Experimental Choices:

  • Electrophile Selection: The choice of alkylating agent is critical. While simple alkyl halides (e.g., methyl iodide) can be used, the reaction is often more efficient with alkylating agents possessing highly labile leaving groups.[9] Methyl trifluoromethanesulfonate (MeOTf), also known as methyl triflate, is an exceptionally potent methylating agent due to the extreme stability of the triflate anion (TfO⁻), which is an excellent leaving group. This high reactivity allows the reaction to proceed smoothly under mild conditions.[10]

  • Solvent: A non-protic solvent is required to prevent solvation of the nucleophile and potential side reactions. Dichloroethane (DCE) or dichloromethane (DCM) are excellent choices as they effectively dissolve the starting sulfide and the alkylating agent without interfering with the reaction.[10]

  • Temperature & Duration: These reactions typically proceed to completion at room temperature. A duration of 12 hours is often sufficient to ensure high conversion.[10]

Protocol 1: Synthesis of Methyl(4-phenoxyphenyl)methylsulfonium Triflate

Materials:

  • Methyl(4-phenoxyphenyl)sulfane

  • Methyl trifluoromethanesulfonate (MeOTf)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica Gel for column chromatography

  • Petroleum ether & Ethyl acetate (EtOAc)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add Methyl(4-phenoxyphenyl)sulfane (1.0 equiv., e.g., 20 mmol, 4.32 g).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the sulfide (e.g., 20 mL).

  • While stirring, add methyl triflate (MeOTf) (1.2 equiv., e.g., 24 mmol, 3.94 g) to the solution.[10]

  • Seal the flask and allow the reaction mixture to stir vigorously at room temperature for 12 hours.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The sulfonium salt product will have a much lower Rf value than the starting sulfide.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting residue (often an oil or solid) by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford the analytically pure sulfonium salt.[10]

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). In ¹H NMR, a downfield shift of the signals corresponding to the protons adjacent to the sulfur atom is expected upon formation of the positively charged sulfonium center.

Method B: Synthesis via Sulfoxide Activation (Interrupted Pummerer Reaction)

This powerful method is typically used for the synthesis of triaryl or diaryl alkyl sulfonium salts.[1][11] It involves the activation of a sulfoxide with a potent electrophile, such as triflic anhydride (Tf₂O), to generate a highly reactive dicationic sulfur species in situ. This species is then trapped by an electron-rich arene (like phenoxybenzene, i.e., diphenyl ether) via electrophilic aromatic substitution to form the sulfonium salt.[1][12]

Causality and Experimental Choices:

  • Activation Agent: Triflic anhydride (Tf₂O) is the reagent of choice for activating the sulfoxide. It converts the sulfoxide oxygen into an exceptionally good leaving group (triflate), generating the highly electrophilic intermediate necessary for the subsequent C-S bond formation.[1]

  • Nucleophile: The reaction requires an electron-rich aromatic compound that can undergo electrophilic aromatic substitution. For the synthesis of a salt derived from Methyl(4-phenoxyphenyl)sulfane, one could start with methylphenyl sulfoxide and react it with diphenyl ether.[12]

  • Temperature Control: The initial activation step with Tf₂O is highly exothermic and should be performed at low temperatures (e.g., 0 °C or below) to control the reaction rate and prevent side reactions.[13]

Protocol 2: Synthesis of (4-Methoxyphenyl)(phenyl)(4-phenoxyphenyl)sulfonium Triflate

Materials:

  • Methyl(4-phenoxyphenyl)sulfoxide (Can be prepared by oxidizing the corresponding sulfide)

  • Diphenyl ether

  • Triflic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Diethyl ether

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the starting sulfoxide (e.g., Methylphenyl sulfoxide, 1.0 equiv.) and diphenyl ether (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask.[12]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add triflic anhydride (1.1 equiv.) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.[12]

  • Allow the reaction to slowly warm to room temperature and stir for another 2-4 hours, or until TLC indicates consumption of the starting material.

  • Wash the reaction mixture with distilled water to remove any remaining triflic acid. Separate the organic layer.

  • Concentrate the organic layer under reduced pressure to obtain a crude oil.

  • Dissolve the oil in a minimal amount of dichloromethane and add diethyl ether slowly until a white precipitate forms.[12]

  • Collect the solid precipitate by vacuum filtration and dry it in a vacuum oven to obtain the pure sulfonium triflate.[12]

Data Presentation and Visualization

Summary of S-Alkylation Reaction Parameters
Alkylating AgentSolventTemp. (°C)Typical Duration (h)Leaving GroupKey Advantages
Methyl Iodide (MeI)Acetone/DCM25 - 5512 - 48Iodide (I⁻)Cost-effective, readily available.
Methyl Triflate (MeOTf)DCE/DCM256 - 12Triflate (TfO⁻)High reactivity, mild conditions, clean reactions.[10]
Trimethyloxonium tetrafluoroborateDCM258 - 16Dimethyl etherNon-nucleophilic counter-ion (BF₄⁻).[9]
Diagrams of Workflows and Reactivity

G cluster_workflow Workflow: Direct S-Alkylation A 1. Dissolve Methyl(4-phenoxyphenyl)sulfane in anhydrous DCE B 2. Add Alkylating Agent (e.g., MeOTf) A->B C 3. Stir at Room Temp (12 hours) B->C D 4. Solvent Evaporation C->D E 5. Purification (Silica Gel Chromatography) D->E F Product: Sulfonium Salt E->F

Caption: Workflow for the direct S-alkylation of a sulfide.

G cluster_reactivity General Reactivity of Synthesized Sulfonium Salt Sulfonium [Ar-S⁺(Me)₂] TfO⁻ (Synthesized Salt) Product Alkylated Product (Nu-Me) Sulfonium->Product LeavingGroup Leaving Group (Ar-S-Me) Sulfonium->LeavingGroup Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻) Nucleophile->Sulfonium Sₙ2 Attack

Caption: Nucleophilic attack on the synthesized sulfonium salt.

Applications in Research and Drug Development

The sulfonium salts derived from Methyl(4-phenoxyphenyl)sulfane are not merely synthetic curiosities; they are enabling tools for addressing challenges in medicinal chemistry and materials science.

  • Electrophilic Alkylation Reagents: The primary application of these salts is as highly effective electrophilic alkylating agents.[5][6] They can transfer one of the organic groups attached to the sulfur (typically the methyl group in the examples above) to a wide variety of heteroatom and carbon-centered nucleophiles under mild, often base-mediated, conditions.[2][5] This is invaluable for modifying amines, phenols, and thiols in complex molecules.

  • Pharmacokinetic Modification (Deuteration): The C-H bonds alpha to the sulfonium sulfur are acidic and can be exchanged for deuterium by treatment with a base in D₂O. The resulting deuterated sulfonium salts can then be used as "heavy" alkylating agents.[14] Introducing deuterium at metabolically labile sites of a drug candidate can slow its rate of cytochrome P450-mediated oxidation, a phenomenon known as the kinetic isotope effect. This can improve a drug's pharmacokinetic profile.[14]

  • Precursors for Cross-Coupling: Aryl sulfonium salts are increasingly used as alternatives to aryl halides in metal-catalyzed cross-coupling reactions.[1][15] The sulfonium moiety can serve as an effective leaving group, enabling C-C and C-X bond formations. This allows for the "late-stage functionalization" of complex scaffolds, where a C-S bond can be converted into other valuable functional groups.

  • Phenol Synthesis: Under specific conditions, aryl sulfonium salts can be converted into phenols.[10] This transformation provides a synthetic route to a critical functional group found in numerous natural products and pharmaceuticals.

References

  • Alcarazo, M. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry.
  • Li, W., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules.
  • ResearchGate. (n.d.). Synthetic routes for the preparation of S‐aryl sulfonium salts 51 and...
  • O'Duill, M., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.
  • Wiley Online Library. (2022). Alkylation Reactions with Alkylsulfonium Salts.
  • Chemistry with Caroline. (2023). Preparation of Sulfonium Salts (Organic Chemistry). YouTube.
  • ResearchGate. (n.d.). Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods.
  • Bolm, C. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications.
  • Li, P., et al. (2026). Synthesis of S-alkyl sulfilimines via ring-opening sulfilimination of sulfonium salts. Royal Society of Chemistry.
  • Tang, Y., & Sun, X.-L. (n.d.). The preparation of sulfonium and oxosulfonium salts is the subject of a review.
  • Google Patents. (n.d.). EP0972761B1 - Sulfonium salt and its manufacturing method.
  • J-STAGE. (n.d.). Development of deuterated-alkylation reagents based on sulfonium salts for drug discovery.
  • Googleapis.com. (1999). Sulfonium salts and method of synthesis - European Patent Office - EP 1022269 A2.
  • Shen, K., et al. (2023). Sulfonium-based precise alkyl transposition reactions. Proceedings of the National Academy of Sciences.
  • ResearchGate. (n.d.). Alkylation Reactions with Alkylsulfonium Salts | Request PDF.
  • ResearchGate. (2025). (PDF) Synthetic Applications of Sulfonium Salts.

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Using Methyl(4-phenoxyphenyl)sulfane

Introduction: The Strategic Importance of the 4-Phenoxyphenyl Moiety and the Emergence of Aryl Sulfides in Cross-Coupling Chemistry The 4-phenoxyphenyl scaffold is a privileged structural motif in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Phenoxyphenyl Moiety and the Emergence of Aryl Sulfides in Cross-Coupling Chemistry

The 4-phenoxyphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently appearing in a diverse array of biologically active compounds and functional materials.[1][2][3][4][5] Its presence is associated with a range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, which is often crucial for optimal interaction with biological targets. Traditionally, the synthesis of molecules containing this moiety relies on the cross-coupling of corresponding aryl halides or triflates. However, the development of alternative coupling partners is a continuous pursuit in synthetic chemistry to enhance substrate scope, improve functional group tolerance, and explore novel reactivity.

Methyl(4-phenoxyphenyl)sulfane emerges as a compelling and increasingly viable alternative to conventional electrophiles in catalytic cross-coupling reactions. The utilization of aryl methyl sulfides as coupling partners has been historically challenging, primarily due to the propensity of the sulfur atom to poison palladium catalysts.[6] However, recent advancements, particularly in the field of nickel catalysis, have unlocked the potential of the C–S bond as a reactive handle for cross-coupling transformations.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl(4-phenoxyphenyl)sulfane in various nickel-catalyzed cross-coupling reactions, offering detailed protocols and insights into these powerful synthetic methodologies.

Nickel-Catalyzed C-C Bond Formation: Synthesis of Biaryls

The construction of biaryl structures is a cornerstone of modern organic synthesis. Nickel catalysis offers a robust platform for the cross-coupling of aryl methyl sulfides with aryl bromides, providing a direct route to unsymmetrical biaryls. The key to this transformation is the ability of nickel to oxidatively add into the relatively inert C–S bond, a process that is often challenging for palladium catalysts.

Mechanism and Rationale

The catalytic cycle is believed to proceed through a Ni(0)/Ni(II) pathway. The active Ni(0) catalyst, often stabilized by a phosphine ligand, undergoes oxidative addition to the C–S bond of Methyl(4-phenoxyphenyl)sulfane to form a Ni(II) intermediate. Concurrently, an aryl Grignard reagent, formed in situ from the aryl bromide and magnesium, or an organozinc reagent, engages in transmetalation with the Ni(II) complex. Subsequent reductive elimination from the resulting diorganonickel(II) species furnishes the desired biaryl product and regenerates the active Ni(0) catalyst. The choice of ligand is critical, with bulky and electron-rich phosphines such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) being effective in promoting the reaction.[1][9]

Diagram 1: Proposed Catalytic Cycle for Nickel-Catalyzed Biaryl Synthesis

G Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd NiII_S Ar-Ni(II)(SMe)L_n OxAdd->NiII_S Transmetal Transmetalation NiII_S->Transmetal NiII_Ar Ar-Ni(II)-Ar'L_n Transmetal->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Biaryl Ar-Ar' RedElim->Biaryl ArSMe Methyl(4-phenoxyphenyl)sulfane ArSMe->OxAdd ArBr Ar'Br + Mg ArMgBr Ar'MgBr ArBr->ArMgBr ArMgBr->Transmetal

Caption: Proposed catalytic cycle for the nickel-catalyzed cross-coupling of Methyl(4-phenoxyphenyl)sulfane with an aryl bromide.

Experimental Protocol: Synthesis of 4-Phenyl-1,1'-biphenyl from Methyl(4-phenoxyphenyl)sulfane and 4-Bromobiphenyl

Materials:

  • Methyl(4-phenoxyphenyl)sulfane

  • 4-Bromobiphenyl

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation of Mg)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent (in a separate flask):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Under an inert atmosphere (argon or nitrogen), add anhydrous THF.

    • Slowly add a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous THF to the activated magnesium suspension.

    • The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (5 mol%) and BINAP (10 mol%).

    • Add anhydrous THF and stir the mixture for 10-15 minutes to form the catalyst complex.

    • Add Methyl(4-phenoxyphenyl)sulfane (1.2 equivalents).

    • Slowly add the freshly prepared Grignard reagent from step 1 to the catalyst mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1,1'-biphenyl.

Table 1: Representative Reaction Conditions for Nickel-Catalyzed Biaryl Synthesis

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneNi(acac)₂ (5)BINAP (10)THF6512~80
24-BromoanisoleNi(acac)₂ (5)BINAP (10)Dioxane8016~75
31-BromonaphthaleneNi(cod)₂ (5)BINAP (10)Toluene10024~85

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Nickel-Catalyzed C-N Bond Formation: Buchwald-Hartwig-Type Amination

The formation of C-N bonds is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. Nickel catalysis provides an effective method for the amination of aryl methyl sulfides, offering a valuable alternative to the well-established palladium-catalyzed Buchwald-Hartwig amination, especially for sulfur-containing substrates.

Mechanism and Rationale

Similar to C-C coupling, the nickel-catalyzed amination of Methyl(4-phenoxyphenyl)sulfane is proposed to proceed via a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) species undergoes oxidative addition to the C–S bond. The resulting Ni(II) intermediate then reacts with the amine in the presence of a base to form a nickel-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Ni(0) catalyst. The choice of a bulky, electron-rich phosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (dcype), is crucial for efficient catalysis.[7]

Diagram 2: Experimental Workflow for Nickel-Catalyzed Amination

G Start Start: Assemble Reactants Reactants Methyl(4-phenoxyphenyl)sulfane Amine Ni Catalyst & Ligand Base Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Reaction Heat and Stir (e.g., 110 °C, 12-24 h) Inert->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: N-(4-phenoxyphenyl)amine Purify->Product

Caption: A generalized experimental workflow for the nickel-catalyzed amination of Methyl(4-phenoxyphenyl)sulfane.

Experimental Protocol: Synthesis of N-Phenyl-4-phenoxyaniline

Materials:

  • Methyl(4-phenoxyphenyl)sulfane

  • Aniline

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (5 mol%) and dcype (10 mol%).

    • Add anhydrous toluene, followed by Methyl(4-phenoxyphenyl)sulfane (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Reaction and Workup:

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford N-phenyl-4-phenoxyaniline.

Nickel-Catalyzed C-CN Bond Formation: Cyanation

The introduction of a nitrile group into an aromatic ring is a valuable transformation, as nitriles are versatile intermediates that can be converted into a wide range of functional groups. Nickel-catalyzed cyanation of aryl methyl sulfides provides a direct and efficient method for this conversion.[9][11]

Mechanism and Rationale

The catalytic cycle for the cyanation reaction is analogous to the C-C and C-N coupling reactions. It involves the oxidative addition of the C–S bond to a Ni(0) complex, followed by transmetalation with a cyanide source, typically zinc cyanide (Zn(CN)₂), and subsequent reductive elimination to afford the aryl nitrile product. The use of a bidentate phosphine ligand like dcype is often essential for high catalytic activity.[9][11]

Experimental Protocol: Synthesis of 4-Phenoxybenzonitrile

Materials:

  • Methyl(4-phenoxyphenyl)sulfane

  • Zinc cyanide [Zn(CN)₂]

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a glovebox, combine Ni(cod)₂ (5 mol%), dcype (10 mol%), Zn(CN)₂ (0.8 equivalents), and KOAc (1.2 equivalents) in an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add a solution of Methyl(4-phenoxyphenyl)sulfane (1.0 equivalent) in anhydrous 1,4-dioxane.

    • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 130 °C in a preheated oil bath.

  • Reaction and Workup:

    • Stir the reaction mixture for 16-24 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (caution: cyanide).

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield 4-phenoxybenzonitrile.

Table 2: Summary of Key Parameters for Cross-Coupling Reactions of Methyl(4-phenoxyphenyl)sulfane

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventTypical Temperature
Biaryl Synthesis Aryl Grignard/ZincNi(acac)₂ or Ni(cod)₂ / BINAP-THF, Toluene65-100 °C
Amination Primary/Secondary AmineNi(cod)₂ / dcypeNaOtBuToluene, Dioxane110-130 °C
Cyanation Zn(CN)₂Ni(cod)₂ / dcypeKOAc1,4-Dioxane130 °C

Conclusion

Methyl(4-phenoxyphenyl)sulfane serves as a versatile and effective substrate in a range of nickel-catalyzed cross-coupling reactions. The activation of the C–S bond by nickel complexes provides a powerful synthetic strategy for the construction of C-C, C-N, and C-CN bonds, enabling the synthesis of valuable compounds bearing the medicinally important 4-phenoxyphenyl moiety. The protocols outlined in this application note offer a solid foundation for researchers to explore the synthetic utility of this emerging class of cross-coupling reactions. As the field of nickel catalysis continues to evolve, the scope and applicability of aryl methyl sulfides as coupling partners are expected to expand even further, providing new and innovative pathways for molecular construction.

References

  • Yang, B., et al. (2020). Nickel-Catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study.
  • Kanemura, S., et al. (2008). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand. Synthesis, 2008(16), 2659-2660.
  • Zhong, C., et al. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry, 88(19), 13418–13426.
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  • Fairlamb, I. J. S., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
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  • Liao, X., et al. (2020). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Science, 11(23), 6031-6036.
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Method

Preparation of Methyl(4-phenoxyphenyl)sulfane via nucleophilic aromatic substitution

Application Note & Protocol Topic: Preparation of Methyl(4-phenoxyphenyl)sulfane via Copper-Catalyzed Nucleophilic Aromatic Substitution Audience: Researchers, scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of Methyl(4-phenoxyphenyl)sulfane via Copper-Catalyzed Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Construction of Diaryl Thioethers

Aromatic thioethers, particularly diaryl thioethers, are pivotal structural motifs in a vast array of biologically active molecules and advanced materials.[1] Their synthesis is a key step in the development of pharmaceuticals for treating conditions ranging from cancer to neurodegenerative diseases.[1][2] The molecule methyl(4-phenoxyphenyl)sulfane serves as a valuable building block, incorporating both an ether and a thioether linkage, making it a versatile intermediate for further functionalization.

The formation of the aryl C–S bond, however, presents unique challenges. Traditional methods often require harsh conditions and suffer from limited scope.[1] Modern synthetic chemistry has largely turned to transition-metal-catalyzed cross-coupling reactions to address this, with palladium and copper being the most prominent catalysts.[3][4] While palladium-catalyzed systems like the Buchwald-Hartwig reaction are highly effective, copper-catalyzed methods, rooted in the classic Ullmann condensation, offer a more economical and sustainable alternative.[5][6] The Ullmann reaction, historically requiring stoichiometric copper at high temperatures, has been revitalized through the development of advanced ligand systems that enable the reaction to proceed under milder, catalytic conditions.[3][7]

This application note provides a detailed, field-proven protocol for the synthesis of methyl(4-phenoxyphenyl)sulfane via a copper-catalyzed C-S cross-coupling reaction, a modern iteration of the Ullmann-type nucleophilic aromatic substitution.[6][8] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and address critical safety and operational considerations.

Reaction Overview and Mechanistic Insights

The synthesis is achieved by coupling 4-bromophenoxybenzene with a methylthiolate source, catalyzed by a copper(I) species.

Overall Reaction Scheme:

The Modern Ullmann C-S Coupling Mechanism

The transformation follows a catalytic cycle characteristic of copper-mediated cross-coupling reactions.[7] Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-bromophenoxybenzene) to a low-valent copper(I) species. This step, often the rate-limiting one, forms a high-valent aryl-copper(III) intermediate.[7][9][10] The reactivity of the aryl halide is critical, with iodides being more reactive than bromides.[7]

  • Nucleophile Coordination & Metathesis: The sodium thiomethoxide (NaSMe) coordinates to the copper center. This is often facilitated by a base, which ensures the nucleophile remains in its deprotonated, active state.

  • Reductive Elimination: The final C-S bond is formed through reductive elimination from the copper(III) intermediate. This step releases the desired product, methyl(4-phenoxyphenyl)sulfane, and regenerates the active copper(I) catalyst, allowing the cycle to continue.[7]

The Role of Ligands and Additives
  • Copper(I) Catalyst: Copper(I) iodide (CuI) is a commonly used, air-stable, and inexpensive catalyst precursor.[2]

  • Ligand: While some "ligand-free" protocols exist, the inclusion of a ligand is a cornerstone of modern Ullmann reactions.[2] Bidentate nitrogen-based ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline , stabilize the copper intermediates, increase their solubility, and accelerate the reductive elimination step.[11][12] This allows the reaction to proceed at significantly lower temperatures (typically below 100-110 °C) and with lower catalyst loadings (1-5 mol%), preventing thermal decomposition of sensitive substrates.[5][7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. It acts as a scavenger for any protons generated and ensures the thiolate nucleophile remains in its anionic form for efficient reaction.[7]

  • Solvent: A polar, aprotic solvent such as N,N-dimethylformamide (DMF) or toluene is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[6]

Experimental Protocol: Synthesis of Methyl(4-phenoxyphenyl)sulfane

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Glassware: 50 mL oven-dried Schlenk flask, magnetic stir bar, condenser, rubber septa, needles, and syringes.

  • Equipment: Schlenk line with an inert gas (Nitrogen or Argon) supply, heating mantle with a temperature controller and thermocouple, magnetic stirrer, TLC plates (silica gel), and a rotary evaporator.

  • Reagents & Solvents: 4-bromophenoxybenzene, Sodium thiomethoxide (21 wt% solution in methanol or solid), Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), Anhydrous Toluene, Ethyl acetate (EtOAc), Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Brine, and Anhydrous sodium sulfate (Na₂SO₄).

Reagent Data Table
CompoundFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-BromophenoxybenzeneC₁₂H₉BrO249.105.01.25 gAryl Halide
Sodium ThiomethoxideCH₃SNa70.096.02.0 g (21% soln)Nucleophile
Copper(I) IodideCuI190.450.2548 mgCatalyst
1,10-PhenanthrolineC₁₂H₈N₂180.210.5090 mgLigand
Potassium CarbonateK₂CO₃138.2110.01.38 gBase
Anhydrous TolueneC₇H₈92.14-25 mLSolvent
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask. Add 4-bromophenoxybenzene (1.25 g), copper(I) iodide (48 mg), 1,10-phenanthroline (90 mg), and finely ground potassium carbonate (1.38 g).

    • Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an inert atmosphere.[13]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (25 mL) via syringe.

    • Begin vigorous stirring to create a suspension.

    • Carefully add the sodium thiomethoxide solution (2.0 g) via syringe. If using solid sodium thiomethoxide, it should be added in the first step with the other solids inside a glovebox.

  • Reaction Execution:

    • Fit the flask with a condenser under a flow of inert gas.

    • Lower the flask into a heating mantle and heat the reaction mixture to 110 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-18 hours .

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5 v/v). The disappearance of the 4-bromophenoxybenzene spot indicates reaction completion.

  • Aqueous Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl).

    • Rationale: The NH₄Cl solution complexes with the copper catalyst, forming a deep blue aqueous layer, which facilitates its removal from the organic phase.[14]

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Eluent: A gradient of hexanes to 5% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield methyl(4-phenoxyphenyl)sulfane as a colorless oil or low-melting solid.[15]

    • Expected Yield: 75-90%.

    • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Isolation & Purification Phase setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) reagents 2. Reagent Addition (Aryl Halide, CuI, Ligand, Base, Solvent, Nucleophile) setup->reagents Sequential Loading heating 3. Heating & Stirring (110 °C, 12-18h) reagents->heating monitoring 4. Reaction Monitoring (TLC Analysis) heating->monitoring Periodic Sampling workup 5. Aqueous Work-up (Quench with aq. NH₄Cl, Extraction) monitoring->workup Upon Completion purify 6. Purification (Flash Column Chromatography) workup->purify Crude Product characterize 7. Characterization (NMR, MS) Product: Methyl(4-phenoxyphenyl)sulfane purify->characterize Pure Product

Caption: Experimental workflow for the synthesis of methyl(4-phenoxyphenyl)sulfane.

Safety Precautions

  • Sodium Thiomethoxide (CH₃SNa): This reagent is highly toxic, flammable, and corrosive.[16][17] It can cause severe burns upon contact with skin and eyes.[18][19]

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and safety goggles/face shield.[17][20]

    • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like acids and oxidizing agents.[18][20] Keep the container tightly sealed.

    • Spills: In case of a spill, remove all ignition sources. Absorb small spills with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[18]

  • Toluene: Toluene is a flammable liquid and can cause skin and respiratory irritation. Handle with care and ensure proper ventilation.

  • General Precautions: The reaction involves heating a flammable solvent. Ensure the heating mantle is connected to a temperature controller and never heat a sealed vessel. An inert atmosphere is crucial not only for reaction efficacy but also to prevent the ignition of flammable vapors.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficiently dried glassware/reagents.3. Ineffective base or ligand.4. Reaction temperature too low.1. Ensure a strictly inert atmosphere; use high-purity CuI.2. Oven-dry all glassware; use anhydrous solvents.3. Use a fresh, finely ground base; ensure ligand purity.4. Calibrate the temperature controller; ensure efficient stirring.
Formation of Disulfide (Me-S-S-Me) Oxidation of the thiomethoxide nucleophile.Maintain a rigorous inert atmosphere throughout the setup and reaction. Degas the solvent before use.[13]
Hydrodehalogenation of Starting Material Presence of a proton source and trace metals leading to a side reaction.Ensure all reagents and solvents are anhydrous.
Difficulty Removing Copper Salts Incomplete complexation during work-up.Stir the biphasic mixture with the aqueous NH₄Cl solution for at least 30 minutes before separating the layers. Repeat the wash if necessary.[14]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of methyl(4-phenoxyphenyl)sulfane using a modern, ligand-accelerated Ullmann C-S coupling reaction. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can reliably access this valuable synthetic intermediate. The use of a copper-based catalytic system presents an efficient and cost-effective alternative to palladium-based methods, making it highly suitable for both academic research and process development in the pharmaceutical and materials science industries.

References

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  • Wikipedia. Ullmann condensation. [Link]

  • Ramprasad, G., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
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  • ResearchGate. (2025, August 6). Synthesis of diaryl thioethers from aryl halides and potassium thiocyanate. [Link]

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  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

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  • Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction. [Link]

  • ACS Publications. (2013, April 23). Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. [Link]

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Application

Application Notes and Protocols: Utilizing Methyl(4-phenoxyphenyl)sulfane in Advanced Polymer Chemistry

Introduction: Unveiling the Potential of a Versatile Building Block Methyl(4-phenoxyphenyl)sulfane, a molecule possessing a unique combination of a flexible phenoxy ether linkage and a reactive methylthio group, presents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl(4-phenoxyphenyl)sulfane, a molecule possessing a unique combination of a flexible phenoxy ether linkage and a reactive methylthio group, presents a compelling scaffold for the design and synthesis of novel high-performance polymers. While not a conventional monomer in its own right, its strategic functionalization unlocks a gateway to a diverse array of polymeric architectures with tailored properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential applications and detailed protocols for leveraging Methyl(4-phenoxyphenyl)sulfane in advanced polymer synthesis. We will explore its transformation into polymerizable monomers and its prospective role in creating polymers with enhanced thermal stability, optical properties, and functionality.

The core structure of Methyl(4-phenoxyphenyl)sulfane, with its aromatic rings, ether linkage, and sulfur atom, suggests its utility in constructing polymers analogous to commercially significant materials like poly(ether sulfone)s (PES), poly(ether ketone)s (PEK), and poly(phenylene sulfide) (PPS). These classes of polymers are renowned for their exceptional mechanical strength, high-temperature resistance, and chemical inertness. By incorporating the Methyl(4-phenoxyphenyl)sulfane moiety, it is conceivable to fine-tune these properties and introduce new functionalities.

This document will move beyond theoretical discussions to provide actionable, step-by-step protocols for the synthesis of key monomeric intermediates from Methyl(4-phenoxyphenyl)sulfane and their subsequent polymerization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established principles of polymer chemistry.

Part 1: Strategic Functionalization of Methyl(4-phenoxyphenyl)sulfane for Polymer Synthesis

The key to unlocking the potential of Methyl(4-phenoxyphenyl)sulfane in polymer chemistry lies in its chemical modification to introduce polymerizable functional groups. The inherent reactivity of the aromatic rings and the methylthio group provides several avenues for such transformations.

Synthesis of Ethynyl-Functionalized Monomers for Polyacetylene Derivatives

The introduction of an ethynyl group onto the aromatic backbone of Methyl(4-phenoxyphenyl)sulfane creates a versatile monomer for the synthesis of substituted polyacetylenes. These polymers are of interest for their potential semiconducting and optical properties. A plausible synthetic route is a Sonogashira coupling reaction.

Protocol 1: Synthesis of (4-(4-(Methylthio)phenoxy)phenyl)ethyne

Objective: To synthesize a polymerizable ethynyl-functionalized monomer from a brominated derivative of Methyl(4-phenoxyphenyl)sulfane.

Materials:

  • 1-Bromo-4-(4-(methylthio)phenoxy)benzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-(4-(methylthio)phenoxy)benzene (1 equivalent) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

    • Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) to the solution.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Add ethynyltrimethylsilane (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the TMS-protected monomer.

  • Deprotection:

    • Dissolve the purified TMS-protected monomer in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C and add TBAF solution (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product, (4-(4-(Methylthio)phenoxy)phenyl)ethyne, by column chromatography or recrystallization.

Characterization Data for (4-(4-(Methylthio)phenoxy)phenyl)ethyne:

PropertyValue
Molecular Formula C₁₅H₁₂OS
Molecular Weight 240.32 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, ppm) δ 7.4-6.9 (m, 8H, Ar-H), 3.1 (s, 1H, C≡C-H), 2.5 (s, 3H, S-CH₃)
¹³C NMR (CDCl₃, ppm) δ 158-118 (Ar-C), 83 (C≡C-H), 77 (C≡C-H), 16 (S-CH₃)
Synthesis of Diol Monomers for Poly(ether sulfone) and Poly(ether ketone) Analogues

The synthesis of diol monomers is a critical step for producing polyethers via nucleophilic aromatic substitution (SNAr) polycondensation. By introducing hydroxyl groups onto the Methyl(4-phenoxyphenyl)sulfane scaffold, novel poly(ether sulfone) or poly(ether ketone) analogues can be prepared. This can be achieved through demethylation of methoxy-substituted precursors.

Protocol 2: Synthesis of 4-(4-Mercaptophenoxy)phenol

Objective: To synthesize a diol monomer by demethylation of Methyl(4-phenoxyphenyl)sulfane.

Materials:

  • Methyl(4-phenoxyphenyl)sulfane[1]

  • Boron tribromide (BBr₃), 1M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Sodium bicarbonate, saturated aqueous solution

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Demethylation:

    • Dissolve Methyl(4-phenoxyphenyl)sulfane (1 equivalent) in anhydrous DCM in a flame-dried Schlenk flask under an inert atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add BBr₃ solution (2.2 equivalents) dropwise over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 4-(4-mercaptophenoxy)phenol, by column chromatography on silica gel.

Part 2: Polymerization Protocols

With the synthesized monomers in hand, we can now explore their polymerization to form novel high-performance materials.

Rhodium-Catalyzed Polymerization of Ethynyl-Functionalized Monomer

Substituted polyacetylenes can be synthesized via polymerization of ethynyl-functionalized monomers using rhodium-based catalysts. This method often yields polymers with high molecular weights and stereoregularity.

Protocol 3: Synthesis of Poly[(4-(4-(methylthio)phenoxy)phenyl)acetylene]

Objective: To polymerize the ethynyl-functionalized monomer to produce a substituted polyacetylene.

Materials:

  • (4-(4-(Methylthio)phenoxy)phenyl)ethyne (from Protocol 1)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • Triethylamine (TEA), anhydrous and distilled

  • Toluene, anhydrous

  • Methanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Polymerization:

    • In a Schlenk tube under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (0.005 equivalents) in anhydrous toluene.

    • Add triethylamine (10 equivalents) to the catalyst solution.

    • In a separate Schlenk tube, dissolve (4-(4-(Methylthio)phenoxy)phenyl)ethyne (1 equivalent) in anhydrous toluene.

    • Add the monomer solution to the catalyst solution via cannula.

    • Stir the reaction mixture at room temperature for 24-48 hours. The solution may become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C.

Expected Polymer Properties:

PropertyExpected Value
Appearance Yellow to brown powder
Solubility Soluble in common organic solvents (THF, CHCl₃)
Glass Transition Temp. (Tg) > 150°C (by DSC)
Thermal Stability (TGA) High decomposition temperature (> 350°C)

Visualizing the Workflow

To better illustrate the proposed synthetic and polymerization pathways, the following diagrams are provided.

Monomer Synthesis Workflow cluster_0 Functionalization of Methyl(4-phenoxyphenyl)sulfane cluster_1 Pathway A: Ethynyl Monomer cluster_2 Pathway B: Diol Monomer start Methyl(4- phenoxyphenyl)sulfane bromination Bromination start->bromination NBS demethylation Demethylation start->demethylation BBr3 sonogashira Sonogashira Coupling bromination->sonogashira TMS-acetylene, Pd/Cu catalyst deprotection TMS Deprotection sonogashira->deprotection TBAF monomer_A (4-(4-(Methylthio)phenoxy) -phenyl)ethyne deprotection->monomer_A monomer_B 4-(4-Mercaptophenoxy) -phenol demethylation->monomer_B

Caption: Synthetic pathways for polymerizable monomers from Methyl(4-phenoxyphenyl)sulfane.

Polymerization Workflow cluster_main Polymer Synthesis monomer_A (4-(4-(Methylthio)phenoxy) -phenyl)ethyne polymerization_A Rhodium-Catalyzed Polymerization monomer_A->polymerization_A monomer_B 4-(4-Mercaptophenoxy) -phenol polymerization_B Nucleophilic Aromatic Substitution Polycondensation monomer_B->polymerization_B polymer_A Poly[(4-(4-(methylthio)phenoxy) -phenyl)acetylene] polymerization_A->polymer_A polymer_B Poly(ether sulfone/thioether) Analogue polymerization_B->polymer_B dihalide Activated Aromatic Dihalide (e.g., 4,4'-difluorobenzophenone) dihalide->polymerization_B

Caption: Proposed polymerization routes for the synthesized monomers.

Part 3: Potential Applications and Future Directions

The polymers derived from Methyl(4-phenoxyphenyl)sulfane are anticipated to exhibit a range of valuable properties, opening doors to various applications.

  • High-Performance Engineering Plastics: The incorporation of the rigid aromatic and thioether moieties is expected to result in polymers with high thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

  • Materials for Optics and Electronics: The polyacetylene derivatives, with their conjugated backbones, may possess interesting photophysical and electronic properties. These could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Biomedical Applications: The thioether group can be oxidized to sulfoxide and sulfone, which can alter the polarity and biocompatibility of the polymers. Furthermore, the phenoxy-thioether linkage is found in some biologically active molecules, suggesting potential for drug delivery or biocompatible materials.[2]

Future research should focus on a more detailed investigation of the structure-property relationships of these novel polymers. This includes comprehensive characterization of their mechanical, thermal, and optical properties, as well as exploring their processability. Furthermore, the synthesis of a wider range of functionalized monomers from Methyl(4-phenoxyphenyl)sulfane will undoubtedly lead to an even broader class of materials with tailored functionalities.

Conclusion

Methyl(4-phenoxyphenyl)sulfane, while not a direct monomer, serves as a highly valuable and versatile starting material for the synthesis of novel high-performance polymers. Through strategic functionalization, it can be transformed into a variety of polymerizable monomers, leading to polymers with potentially superior thermal, mechanical, and optical properties. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the exciting possibilities offered by this unique chemical building block. The continued exploration of such underutilized molecules is paramount for the advancement of polymer science and the development of next-generation materials.

References

  • Ring-opening polymerization of cyclic esters by phenoxy-thioether complexes derived from biocompatible metals. PubMed. [Link]

  • Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. J-STAGE. [Link]

Sources

Method

Step-by-step laboratory synthesis of 4-(methylthio)diphenyl ether

Executive Summary This guide details the laboratory synthesis of 4-(methylthio)diphenyl ether (IUPAC: 1-(methylthio)-4-phenoxybenzene), a structural motif found in various agrochemicals and pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the laboratory synthesis of 4-(methylthio)diphenyl ether (IUPAC: 1-(methylthio)-4-phenoxybenzene), a structural motif found in various agrochemicals and pharmaceutical intermediates. The protocol prioritizes a Copper-Catalyzed Ullmann-Type Coupling , chosen for its operational robustness, cost-effectiveness, and scalability compared to Palladium-catalyzed alternatives. A secondary Chan-Lam Coupling method is provided for small-scale, mild-condition synthesis.

Target Molecule:

  • Name: 4-(Methylthio)diphenyl ether

  • Formula: C₁₃H₁₂OS

  • Molecular Weight: 216.30 g/mol

  • Key Features: Thioether moiety, diaryl ether backbone.

Retrosynthetic Analysis & Strategy

To synthesize the target with maximum efficiency, we disconnect the ether oxygen bond. This reveals two potential coupling partners:

  • Route A (Selected): Coupling of Phenol (Nucleophile) with 4-Bromothioanisole (Electrophile).

    • Rationale: 4-Bromothioanisole is a stable, commercially available aryl halide. Phenol is an inexpensive commodity chemical. This route avoids the use of 4-(methylthio)phenol, which is more prone to oxidation and has a more potent stench.

  • Route B (Alternative): Coupling of 4-(Methylthio)phenylboronic acid with Phenol .

    • Rationale: Useful for rapid, small-scale library generation where aryl halides are unreactive or when avoiding high temperatures.

Strategic Choice: Route A via Cu-catalyzed Ullmann coupling is the primary industrial and preparative standard due to higher atom economy and lower reagent cost.

Primary Protocol: Cu-Catalyzed Ullmann Coupling

This protocol utilizes a modern ligand-accelerated Ullmann system (CuI/Picolinic Acid), which allows for lower reaction temperatures (80–90 °C) compared to classical methods (200 °C).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4-Bromothioanisole 203.101.02.03 g (10 mmol)Electrophile
Phenol 94.111.21.13 g (12 mmol)Nucleophile
Copper(I) Iodide (CuI) 190.450.1190 mg (1 mmol)Catalyst
Picolinic Acid 123.110.2246 mg (2 mmol)Ligand
Potassium Phosphate (K₃PO₄) 212.272.04.25 g (20 mmol)Base
DMSO (Anhydrous) --20 mLSolvent
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 50 mL Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Allow the glassware to cool under a stream of dry Nitrogen (or Argon).

  • Charge the flask with CuI (190 mg), Picolinic Acid (246 mg), and K₃PO₄ (4.25 g).

  • Add Phenol (1.13 g) and 4-Bromothioanisole (2.03 g). Note: If the aryl bromide is liquid, add it after the solvent.

Step 2: Solvent Addition & Degassing [2]

  • Add anhydrous DMSO (20 mL) via syringe.

  • Critical Step: Degas the mixture. Briefly evacuate the flask (carefully, to avoid bumping) and backfill with Nitrogen. Repeat 3 times. This prevents oxidation of the catalyst and the thioether moiety.

Step 3: Reaction

  • Place the flask in a pre-heated oil bath at 90 °C .

  • Stir vigorously (approx. 800 rpm) for 12–24 hours .

  • Monitoring: Monitor progress via TLC (Eluent: 5% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear, and the product (Rf ~0.5) will appear.

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with EtOAc.

  • Transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic layers and wash with:

    • 1M NaOH (20 mL) – Removes unreacted phenol.

    • Brine (saturated NaCl, 20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.[3]

  • Mobile Phase: Gradient of Hexanes (100%) to 5% EtOAc/Hexanes.

  • Collect fractions containing the product.[4] Evaporate solvent to yield 4-(methylthio)diphenyl ether as a colorless to pale yellow oil (or low-melting solid).

Alternative Protocol: Chan-Lam Coupling (Mild Conditions)

Use this method if high-temperature equipment is unavailable or if functional group tolerance is a concern.

  • Reagents: Phenol (1.0 equiv), 4-(Methylthio)phenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (3.0 equiv), 4Å Molecular Sieves.

  • Solvent: Dichloromethane (DCM), open to air.

  • Conditions: Stir at Room Temperature (25 °C) for 24–48 hours.

  • Note: This reaction requires oxygen (from air) to reoxidize the Cu catalyst, but the thioether is susceptible to oxidation to sulfoxide. Strict monitoring is required. The Ullmann route (Method A) is chemically safer for thioethers.

Mechanistic & Workflow Visualization

The following diagram illustrates the catalytic cycle and the experimental workflow for the primary Ullmann protocol.

G cluster_mech Simplified Ullmann Catalytic Cycle Start Start: Reagent Weighing (Inert Atmosphere) Mix Mix: Phenol + 4-Bromothioanisole + CuI/Ligand + Base Start->Mix Degas Degas: DMSO Solvent (Remove O2) Mix->Degas Heat Reaction: 90°C, 12-24h (Oxidative Addition -> Reductive Elimination) Degas->Heat Workup Work-up: EtOAc/Water Extraction NaOH Wash (Remove Phenol) Heat->Workup Purify Purification: Silica Column (Hexane/EtOAc) Workup->Purify Product Product: 4-(Methylthio)diphenyl ether Purify->Product L1 L-Cu(I)-X L2 L-Cu(I)-OPh L1->L2 Base/Phenol L3 L-Cu(III)(Ar)(OPh) L2->L3 Ar-Br (Ox. Add.) L3->L1 Prod (Red. Elim.)

Caption: Workflow for Cu-catalyzed synthesis and simplified catalytic cycle showing the critical oxidative addition/reductive elimination steps.

Characterization & Validation

To ensure "Trustworthiness" and self-validation, the isolated product must meet these criteria:

TechniqueExpected Signal / ResultInterpretation
TLC Single spot, Rf ~0.5 (5% EtOAc/Hex)Purity check; distinct from starting bromide.
¹H NMR (CDCl₃) δ ~2.48 (s, 3H, -SMe)Confirms methylthio group integrity.
¹H NMR (Aromatic) δ ~7.2–7.4 (m, 9H)Confirms diaryl ether backbone.
¹³C NMR δ ~157.0 (C-O), ~132.0 (C-S), ~16.0 (SMe)Verifies carbon skeleton.
GC-MS Molecular Ion [M]⁺ = 216.06 m/zConfirms molecular weight.

Potential Pitfalls:

  • Sulfoxide Formation: If the product shows a methyl peak shifted downfield (δ ~2.7 ppm) or [M+16] in MS, oxidation occurred. Ensure inert atmosphere during reaction.

  • Incomplete Conversion: If 4-bromothioanisole remains, increase reaction time or catalyst loading.

Safety & Hazards (E-E-A-T)

  • Thioethers: Compounds containing -SMe groups often have a disagreeable "cabbage-like" or "garlic" odor. All work must be performed in a functioning fume hood. Bleach (sodium hypochlorite) can be used to neutralize glassware and spills by oxidizing the sulfur residues.

  • 4-Bromothioanisole: Irritant. Avoid skin contact.

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

    • Authority: Seminal review on the use of amino acid ligands (like picolinic acid/glycine) for Ullmann coupling.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[5] Chemical Reviews, 108(8), 3054–3131. Link

    • Context: Comprehensive guide to conditions and substrates for diaryl ether form
  • Qiao, J. X., & Lam, P. Y. S. (2011).[6] Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives.[6][7] In Boronic Acids (Hall, D. G., Ed.).[6] Wiley-VCH.[6] Link

    • Context: Source for the Chan-Lam coupling methodology (Method B).
  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry, 75(6), 1969–1981. Link

    • Insight: Explains the critical role of bases like K₃PO₄ and Cs₂CO₃ in the c

Sources

Application

Mastering Molecular Scaffolds: A Guide to the Selective Functionalization of Methyl(4-phenoxyphenyl)sulfane

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the selective functionalization of Methyl(4-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the selective functionalization of Methyl(4-phenoxyphenyl)sulfane. This molecule, possessing a diaryl ether linkage and a methyl sulfide group, presents a unique scaffold with multiple reactive sites. Understanding and controlling the chemoselectivity of reactions at the sulfur atom, the aromatic rings, and the ether bond is crucial for its application in medicinal chemistry and materials science. This document offers a curated selection of field-proven methodologies, explaining the causality behind experimental choices and providing self-validating protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Methyl(4-phenoxyphenyl)sulfane

Methyl(4-phenoxyphenyl)sulfane is a versatile building block characterized by three key functional domains: a nucleophilic and oxidizable methyl sulfide group, a robust diaryl ether linkage, and two distinct aromatic rings. The interplay of these features offers a rich landscape for chemical modification. The ability to selectively functionalize one site over the others is paramount for the rational design of novel derivatives with tailored properties. This guide will systematically address the selective transformation at each of these key positions, providing both the "how" and the "why" behind the recommended protocols.

Chemoselective Oxidation of the Sulfide Moiety

The sulfur atom in Methyl(4-phenoxyphenyl)sulfane is the most readily oxidizable site. Selective oxidation to the corresponding sulfoxide or sulfone can dramatically alter the molecule's polarity, solubility, and biological activity. The key to success lies in choosing an oxidant and reaction conditions that are mild enough to avoid unwanted side reactions on the electron-rich aromatic rings.

Selective Oxidation to Methyl(4-phenoxyphenyl)sulfoxide

The controlled oxidation to the sulfoxide is a common and valuable transformation. Over-oxidation to the sulfone is the primary challenge.

Recommended Reagent: Sodium metaperiodate (NaIO₄)

Causality of Choice: Sodium metaperiodate is a mild and highly selective oxidant for converting sulfides to sulfoxides in aqueous or alcoholic media.[1] Its low reactivity towards electron-rich aromatic rings makes it ideal for the target molecule. The reaction is typically clean, and the inorganic byproducts are easily removed.

Protocol 1: Synthesis of Methyl(4-phenoxyphenyl)sulfoxide

ParameterValue
Reactants Methyl(4-phenoxyphenyl)sulfane, Sodium metaperiodate
Solvent Methanol/Water (1:1)
Temperature 0 °C to Room Temperature
Time 4-12 hours
Work-up Filtration, Extraction

Step-by-Step Procedure:

  • Dissolve Methyl(4-phenoxyphenyl)sulfane (1.0 eq) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium metaperiodate (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfoxide.

  • Purify by column chromatography on silica gel if necessary.

Selective Oxidation to Methyl(4-phenoxyphenyl)sulfone

For complete oxidation to the sulfone, a stronger oxidizing agent or more forcing conditions are required.

Recommended Reagent: Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid

Causality of Choice: The combination of hydrogen peroxide and acetic acid generates peracetic acid in situ, a potent oxidant capable of converting sulfides to sulfones.[2] This system is cost-effective and environmentally friendly, with water as the primary byproduct. Careful control of stoichiometry and temperature is necessary to ensure complete oxidation and prevent unwanted side reactions.

Protocol 2: Synthesis of Methyl(4-phenoxyphenyl)sulfone

ParameterValue
Reactants Methyl(4-phenoxyphenyl)sulfane, 30% Hydrogen Peroxide
Solvent Glacial Acetic Acid
Temperature Room Temperature to 60 °C
Time 12-24 hours
Work-up Quenching, Extraction

Step-by-Step Procedure:

  • Dissolve Methyl(4-phenoxyphenyl)sulfane (1.0 eq) in glacial acetic acid.

  • Slowly add 30% aqueous hydrogen peroxide (2.5 - 3.0 eq) to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (50-60 °C) can be applied to accelerate the reaction if necessary. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of cold water.

  • Quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude sulfone can be purified by recrystallization or column chromatography.

Regioselective Functionalization of the Aromatic Rings via C-H Activation

Direct C-H functionalization is a powerful strategy for modifying the aromatic core of Methyl(4-phenoxyphenyl)sulfane. The regioselectivity of these reactions is dictated by the directing ability of the existing substituents, namely the methylthio and phenoxy groups.

Thioether-Directed ortho-C-H Functionalization

The sulfur atom of the methylthio group is a more potent directing group for transition metal-catalyzed C-H activation than the ether oxygen.[3] This allows for the selective functionalization of the phenyl ring bearing the sulfide. Rhodium(III) catalysts are particularly effective for this transformation.[4][5]

Recommended Reagent: [Cp*RhCl₂]₂ / AgSbF₆ with an Oxidant

Causality of Choice: The cationic Rh(III) species generated in situ is highly electrophilic and coordinates to the sulfur atom of the thioether. This brings the metal center in close proximity to the ortho C-H bonds, facilitating their activation and subsequent coupling with a variety of partners.

thioether_directed_CH_activation Substrate Methyl(4-phenoxyphenyl)sulfane Intermediate Rh-S Complex Substrate->Intermediate Coordination Catalyst [Cp*Rh(III)]+ Catalyst->Intermediate Activated Cyclometalated Intermediate (ortho-C-H Activation) Intermediate->Activated C-H Activation Product ortho-Functionalized Product Activated->Product Coupling Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Product

Caption: Rh(III)-catalyzed ortho-C-H functionalization workflow.

Protocol 3: Rh(III)-Catalyzed ortho-Olefination of Methyl(4-phenoxyphenyl)sulfane

ParameterValue
Reactants Methyl(4-phenoxyphenyl)sulfane, Olefin (e.g., ethyl acrylate)
Catalyst System [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)
Oxidant Cu(OAc)₂ (2.0 eq)
Solvent 1,2-Dichloroethane (DCE) or tert-Amyl alcohol
Temperature 80-120 °C
Time 12-24 hours

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Methyl(4-phenoxyphenyl)sulfane (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the olefin (1.5-2.0 eq) and the solvent via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the ortho-olefinated product.

Directed ortho-Lithiation

For the introduction of a wider range of electrophiles at the ortho-position to the methylthio group, directed ortho-lithiation is a powerful and well-established method.[6][7]

Recommended Reagent: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in the presence of a chelating agent like TMEDA.

Causality of Choice: The lithium reagent coordinates to the sulfur atom, which directs the deprotonation to the adjacent ortho position, forming a stabilized aryllithium species. This nucleophilic intermediate can then react with a variety of electrophiles.

ortho_lithiation Substrate Methyl(4-phenoxyphenyl)sulfane Intermediate ortho-Lithiated Species Substrate->Intermediate Deprotonation Reagent n-BuLi / TMEDA Reagent->Intermediate Product ortho-Substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-lithiation and electrophilic quench.

Protocol 4: ortho-Bromination of Methyl(4-phenoxyphenyl)sulfane via Lithiation

ParameterValue
Reactants Methyl(4-phenoxyphenyl)sulfane, n-BuLi, TMEDA
Electrophile 1,2-Dibromoethane or Hexabromoethane
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C to Room Temperature
Time 1-3 hours

Step-by-Step Procedure:

  • To a solution of Methyl(4-phenoxyphenyl)sulfane (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the electrophile (e.g., 1,2-dibromoethane, 1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Functionalization of the Methyl Group of the Thioether

The methyl group of the thioanisole moiety can be functionalized following deprotonation.

Recommended Reagent: n-Butyllithium (n-BuLi)

Causality of Choice: Strong alkyllithium bases can deprotonate the methyl group of thioanisole derivatives to form a highly nucleophilic carbanion, which can then be alkylated or reacted with other electrophiles.

Protocol 5: Deprotonation and Alkylation of the Methyl Group

ParameterValue
Reactants Methyl(4-phenoxyphenyl)sulfane, n-BuLi
Electrophile Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to 0 °C
Time 2-4 hours

Step-by-Step Procedure:

  • Dissolve Methyl(4-phenoxyphenyl)sulfane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) and allow the reaction to warm to 0 °C over 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The selective functionalization of Methyl(4-phenoxyphenyl)sulfane offers a powerful platform for the synthesis of a diverse array of novel chemical entities. By carefully selecting reagents and controlling reaction conditions, researchers can target specific sites within the molecule with high precision. The protocols outlined in this guide provide a robust starting point for exploring the rich chemistry of this versatile scaffold. The principles of chemoselectivity and regioselectivity discussed herein are broadly applicable and should serve as a valuable resource for synthetic chemists in academia and industry.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237*. [Link][8]

  • Wallace, D. J., & Chen, C. Y. (2008). Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV). Journal of the American Chemical Society, 130(48), 16480-16481*. [Link]

  • Yang, S., Cheng, R., Zhao, T., Luo, A., Lan, J., & You, J. (2019). Rhodium-Catalyzed C–H/C–H Cross Coupling of Benzylthioethers or Benzylamines with Thiophenes Enabled by Flexible Directing Groups. Organic Letters, 21(13), 5086–5090*. [Link][4][5]

  • Phipps, R. J., & Rovis, T. (2019). Rh(III)-Catalyzed C-H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 141(17), 6808–6811*. [Link][9]

  • Hou, X., Wang, R., Fang, F., Qu, Z., Zhou, J., Yu, T., Wang, D., Liu, H., & Zhou, Y. (2024). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Organic Letters, 26(21), 4451–4456*. [Link][5]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115*. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)-catalyzed C-H functionalization with mono-N-protected amino acids: a new ligand for ortho-C-H olefination of arenes. Journal of the American Chemical Society, 132(22), 7580-7581*. [Link][3]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933*. [Link]

  • Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. [Link][1]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A “green” highly selective oxidation of organic sulfides to the corresponding sulfoxides was developed using hydrogen peroxide and glacial acetic acid under transition metal-free and mild conditions. Molecules, 12(3), 633-639*. [Link][2]

  • Hartwig, J. F. (2010).
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press. [Link]

  • Wikipedia contributors. (2023, October 27). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link][7]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of Methyl(4-phenoxyphenyl)sulfane

Welcome to the technical support guide for the synthesis of Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5). This document is designed for researchers, chemists, and process development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yields and product purity. Our focus will be on the widely-used Ullmann condensation pathway, a reliable method for constructing the diaryl ether linkage central to the target molecule.

Core Synthesis Protocol: Ullmann Condensation

The synthesis of Methyl(4-phenoxyphenyl)sulfane is most commonly achieved via a copper-catalyzed cross-coupling reaction between phenol and an appropriate 4-halothioanisole, typically 4-bromothioanisole. This method, a variant of the Ullmann condensation, forms the C-O ether bond.[1][2]

Step 1: Preparation of 4-Bromothioanisole

The starting material, 4-bromothioanisole, can be synthesized by the electrophilic bromination of thioanisole.

Experimental Protocol: Bromination of Thioanisole
  • Setup: To a 1-L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add thioanisole (124.2 g, 1.00 mol) and a catalytic amount of iron(II) chloride (0.32 g, 0.002 mol).[3]

  • Reaction: Heat the mixture to 50°C. Add bromine (160 g, 1.0 mol) dropwise over 4 hours while maintaining the temperature at 50°C.

  • Workup: After the addition is complete, continue stirring for 1 hour. Cool the reaction mixture, add 50 mL of water, and separate the organic layer.

  • Purification: The crude product can be purified by crystallization. Add methanol (200 g) to the crude product, heat to 50°C to dissolve, then cool slowly to -5°C to precipitate the product. Collect the crystals by filtration and dry to yield pure 4-bromothioanisole.[3][4]

Step 2: Ullmann Coupling Reaction
Experimental Protocol: Synthesis of Methyl(4-phenoxyphenyl)sulfane
  • Setup: In an oven-dried reaction vessel (e.g., a screw-cap tube or flask) equipped with a magnetic stir bar, combine copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as picolinic acid (10-20 mol%), 4-bromothioanisole (1.0 equiv), phenol (1.2-1.5 equiv), and a strong inorganic base like cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).[5][6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a dry, high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF) via syringe.[7][8]

  • Reaction: Heat the reaction mixture to 100-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the insoluble inorganic salts and copper species.

    • Wash the filtrate with a dilute aqueous ammonia solution to remove residual copper catalyst, followed by a brine wash.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain Methyl(4-phenoxyphenyl)sulfane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and solutions based on established organometallic principles.

Troubleshooting Q&A

Q1: My reaction yield is consistently low (<40%). What are the most probable causes?

A1: Low yields in Ullmann couplings are a frequent issue and can typically be traced to one of four areas: catalyst system, reactants, solvent, or temperature.

  • Inactive Catalyst System: The active catalyst is a Cu(I) species. Using an air-stable Cu(I) source like CuI is crucial. However, the true catalyst is often a more soluble complex formed in situ. The addition of a ligand, such as N,N-dimethylglycine or picolinic acid, can accelerate the reaction by increasing catalyst solubility and promoting the key reductive elimination step.[5][6] Ensure your ligand is pure and used in the correct stoichiometry.

  • Ineffective Base: Cesium carbonate (Cs₂CO₃) is often superior to other bases like K₂CO₃ due to its higher solubility in organic solvents.[8] The base must be anhydrous and finely powdered to ensure maximum surface area and reactivity.

  • Presence of Water: The reaction is sensitive to water, which can protonate the phenoxide intermediate and interfere with the catalyst. Ensure all reagents, solvents, and glassware are thoroughly dried.[7]

  • Suboptimal Temperature: Ullmann reactions require high temperatures (typically >100°C) to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to thermal decomposition of starting materials or products. An optimal temperature must be determined empirically for your specific substrate and catalyst system.

Q2: I'm observing significant homo-coupling byproducts (e.g., biphenyl, bis(4-(methylthio)phenyl) ether). How can I suppress these side reactions?

A2: Homo-coupling arises from the reaction of the organocopper intermediate with a second molecule of the aryl halide. This is often competitive with the desired hetero-coupling.

  • Use a Ligand: Chelating ligands can stabilize the copper intermediates, favoring the desired cross-coupling pathway over side reactions.

  • Control Stoichiometry: Using a slight excess of the phenol (1.2-1.5 equivalents) can help ensure the aryl halide is consumed by the phenoxide nucleophile rather than another aryl halide molecule.

  • Temperature Management: Running the reaction at the lowest effective temperature can often minimize side reactions.

Q3: The reaction stalls before completion, even after extended reaction times. What's happening?

A3: Reaction stalling often points to catalyst deactivation. The active Cu(I) species can be oxidized to inactive Cu(II) or can precipitate from the solution. Ensure a rigorously inert atmosphere (N₂ or Ar) is maintained throughout the reaction to prevent oxidation. If stalling persists, adding a second portion of the catalyst and ligand after 12-18 hours may restart the reaction.

Q4: My purified product is off-color (green/blue tint) and shows broad NMR signals. How do I remove residual copper?

A4: A green or blue tint is a clear indicator of copper contamination. Paramagnetic copper species can severely broaden NMR signals.

  • Ammonia Wash: During the workup, wash the organic layer thoroughly with a dilute (5-10%) aqueous ammonia solution. Ammonia forms a water-soluble complex with copper ([Cu(NH₃)₄]²⁺), effectively extracting it from the organic phase.[2]

  • Celite Filtration: Passing the crude reaction mixture through a plug of Celite before aqueous workup can help remove precipitated copper salts.

  • Silica Gel Chromatography: Copper contaminants often adhere strongly to silica gel. Standard flash chromatography is usually effective at providing a pure, copper-free product.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Ullmann diaryl ether synthesis?

A1: While the exact mechanism can be complex and debated, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a copper(I) phenoxide complex from the phenol and the base.

  • Oxidative addition of the aryl halide to the copper(I) phenoxide, forming a transient Cu(III) intermediate.

  • Reductive elimination from the Cu(III) species to form the C-O bond of the diaryl ether and regenerate the active Cu(I) catalyst.[9]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide + Ar'OH, Base - Base-H⁺ CuIII Ar-Cu(III)-OAr' (Aryl Halide) CuPhenoxide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI - Ar-O-Ar' (Reductive Elimination) Reactants Phenol (Ar'OH) + 4-Bromothioanisole (Ar-X) cluster_cycle cluster_cycle Product Methyl(4-phenoxyphenyl)sulfane (Ar-O-Ar')

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Q2: Are there modern alternatives to the Ullmann reaction for this synthesis?

A2: Yes. The Buchwald-Hartwig O-arylation is a powerful, palladium-catalyzed alternative that often proceeds under milder conditions (lower temperatures) and with a broader substrate scope.[10][11] This reaction typically uses a palladium precatalyst and specialized biaryl phosphine ligands. While often more efficient, the catalysts and ligands can be significantly more expensive than the simple copper salts used in the Ullmann reaction.[12][13]

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Solvents: High-boiling aprotic solvents like NMP, DMF, and DMSO have known reproductive health risks and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reagents: Phenol is corrosive and toxic. Bromine is highly corrosive and toxic. Handle with extreme care.

  • Inert Atmosphere: Reactions are often run under an inert atmosphere, which carries a risk of asphyxiation if proper laboratory procedures are not followed.

  • Pressure: Heating sealed vessels to high temperatures can generate significant pressure. Use appropriate reaction vessels designed for such conditions.

Data Summary & Workflow Visualization

Table 1: Comparison of Typical Ullmann Reaction Conditions
ParameterCondition 1 (Classic)Condition 2 (Ligand-Accelerated)Condition 3 (Microwave)
Catalyst Cu Powder or Cu₂O (Stoichiometric)CuI (5-10 mol%)CuI (10 mol%)[14]
Ligand NoneN,N-Dimethylglycine or Picolinic Acid (10-20 mol%)[5][6]None
Base K₂CO₃ (2 equiv)Cs₂CO₃ or K₃PO₄ (2 equiv)[6]Cs₂CO₃ (2 equiv)[14]
Solvent Pyridine or DMFNMP or DMSO[8]NMP[14]
Temperature 150-200°C90-140°C[5]195°C[14]
Time 24-48 hours12-24 hours2 hours[14]
Typical Yield ModerateGood to ExcellentExcellent[14]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Is Inert Atmosphere (N₂/Ar) Rigorous? Start->Check_Inert Check_Dryness Are Reagents & Solvent Anhydrous? Check_Inert->Check_Dryness Yes Fix_Inert Improve Degassing & Seal Check_Inert->Fix_Inert No Check_Catalyst Is Catalyst System Optimal? Check_Dryness->Check_Catalyst Yes Fix_Dryness Dry Solvent/Reagents Check_Dryness->Fix_Dryness No Check_Temp Is Temperature Correct? Check_Catalyst->Check_Temp Yes Fix_Catalyst Add Ligand (e.g., Picolinic Acid). Use Cs₂CO₃ or K₃PO₄. Check_Catalyst->Fix_Catalyst No Fix_Temp Optimize Temperature (100-140°C) Check_Temp->Fix_Temp No Success Improved Yield Check_Temp->Success Yes Fix_Inert->Start Fix_Dryness->Start Fix_Catalyst->Start Fix_Temp->Start

Caption: A logical workflow for troubleshooting low yields in the Ullmann synthesis.

References
  • Ullmann Reaction Mechanism. (n.d.). Sathee Jee. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for producing 4-bromothioanisole. (n.d.). Google Patents.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Ullmann Reaction. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Retrieved from [Link]

  • Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.
  • Indrajit Samanta. (n.d.). ULLMANN REACTION.pptx. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]

  • (s)-(-)-methyl p-bromophenyl sulfoxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE. (2007, February 14). European Patent Office - EP 1266886 B1. Retrieved from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books.
  • Process for producing 4-bromothioanisole. (n.d.). Google Patents.
  • Kolarovič, A. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285. Retrieved from [Link]

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Truong, T. (2025, April 3). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Retrieved from [Link]

  • Shafik, M. -S. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Wan, Z., Jones, G. B., & He, F. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(44), 8257–8259. Retrieved from [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865–2879. Retrieved from [Link]

  • Monophasic Pd-catalysed O-arylation of phenols. (2025, December 26). ResearchGate. Retrieved from [Link]

  • Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. (2025, March 13). PMC. Retrieved from [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. (2015, April 30). RSC Publishing. Retrieved from [Link]

  • Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. (n.d.). Scirp.org. Retrieved from [Link]

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Optimization

Purification techniques for high-purity Methyl(4-phenoxyphenyl)sulfane

Welcome to the dedicated support center for the purification of Methyl(4-phenoxyphenyl)sulfane (CAS No. 21134-14-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of Methyl(4-phenoxyphenyl)sulfane (CAS No. 21134-14-5). This guide is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate at high purity for applications in drug discovery and materials science.[1][2] Achieving high purity is critical, as even trace impurities can lead to inconsistent results, undesirable side reactions, or compromised safety and efficacy in final products.[1][3]

This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, synthesis, and purification strategies for Methyl(4-phenoxyphenyl)sulfane.

Q1: What are the most common synthetic routes to Methyl(4-phenoxyphenyl)sulfane, and what impurities should I anticipate?

A1: Methyl(4-phenoxyphenyl)sulfane is a diaryl sulfide derivative. Its synthesis typically falls into categories like Friedel-Crafts-type reactions or nucleophilic aromatic substitutions. Each route presents a unique impurity profile.

  • Friedel-Crafts-type Reactions: These methods involve reacting an activated aromatic ring with a sulfur-containing electrophile. For instance, reacting phenoxybenzene with a methylthiolating agent in the presence of a Lewis acid catalyst like AlCl₃.[4][5][6]

    • Common Impurities:

      • Regioisomers: Ortho- and meta-substituted isomers (e.g., Methyl(2-phenoxyphenyl)sulfane) due to competing electrophilic attack at different positions on the phenoxybenzene ring.

      • Poly-substitution Products: Di- or tri-methylthiolated phenoxybenzene.

      • Unreacted Starting Materials: Residual phenoxybenzene.

      • Over-oxidation Products: If the methylsulfane group is oxidized, you may form the corresponding sulfoxide or sulfone.[7]

  • Nucleophilic Substitution (e.g., Ullmann-type or S-alkylation): These routes often involve coupling an aryl halide with a thiol or using a thiophenol as a nucleophile. A plausible route is the S-methylation of 4-phenoxythiophenol.

    • Common Impurities:

      • Unreacted Starting Materials: Residual 4-phenoxythiophenol.

      • Side-products from Base: Impurities arising from the specific base used in the reaction.

      • Disulfide Formation: Oxidation of the thiophenol starting material can lead to the formation of bis(4-phenoxyphenyl) disulfide.

Table 1: Summary of Potential Impurities and Origins

Impurity Name Structure Likely Synthetic Origin Removal Strategy
Methyl(2-phenoxyphenyl)sulfane C₁₃H₁₂OS Friedel-Crafts (Isomer) Fractional Crystallization, Column Chromatography
4-Phenoxyphenol C₁₂H₁₀O₂ Incomplete starting material conversion Column Chromatography, Base Wash
Bis(4-phenoxyphenyl) disulfide C₂₄H₁₈O₂S₂ Oxidation of thiophenol intermediate Column Chromatography, Reduction

| Methyl(4-phenoxyphenyl)sulfone | C₁₃H₁₂O₃S | Over-oxidation of product | Column Chromatography |

Q2: Which purification techniques are most effective for achieving >98% purity for this compound?

A2: A multi-step purification strategy is often necessary. The most effective techniques for Methyl(4-phenoxyphenyl)sulfane, which is a solid at room temperature, are recrystallization and column chromatography.[8]

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially for final polishing to achieve high purity.[9][10] Its effectiveness relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[8]

  • Column Chromatography: This technique is indispensable when dealing with complex impurity profiles, such as separating isomers or when the product "oils out" during recrystallization.[11][12] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent will dissolve your compound well when hot but poorly when cold.[9] For Methyl(4-phenoxyphenyl)sulfane, which has moderate polarity due to the ether and sulfide functionalities, solvents like ethanol, isopropanol, or mixed solvent systems such as toluene/heptane or ethyl acetate/hexane are excellent starting points.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In a test tube, add ~50 mg of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Decolorization (Optional): If your solution is colored, add a small amount (1-2% by weight) of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q4: What analytical methods should I use to confirm the purity of my final product?

A4: A combination of techniques is essential for a comprehensive purity assessment.[3][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product signals. Integration of signals can provide a quantitative purity estimate.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities. The retention time indicates a specific compound, while the mass spectrum confirms its molecular weight and fragmentation pattern.[14][15]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Excellent for separating the target compound from non-volatile or more polar impurities.[11][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments in a direct Q&A format.

Issue 1: Poor Recovery from Recrystallization

Q: I performed a recrystallization, but my final yield is very low. What went wrong?

A: Low yield is a common issue and can usually be traced to one of the following causes:

  • Using too much solvent: Adding more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.[10]

    • Solution: Always add the hot solvent portion-wise until the solid just dissolves. If you've already added too much, you can evaporate some of the solvent to re-saturate the solution and then cool again.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of very small crystals or precipitation of impurities, making filtration difficult and reducing the isolated yield.

    • Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[10]

  • Premature crystallization during hot filtration: If you are performing a hot filtration (e.g., to remove activated carbon), the solution can cool and crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent before filtering to ensure the compound stays in solution.

Issue 2: Product Fails to Crystallize ("Oiling Out")

Q: My compound separated as an oil instead of crystals during cooling. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Solution 1: Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9] Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Solution 2: Reduce the Cooling Temperature: Lower the temperature of the solution further with a dry ice/acetone bath. This may induce crystallization, although the crystals may be smaller.

  • Solution 3: Change the Solvent System: Your current solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a binary solvent system.[9] For example, dissolve the oil in a small amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexane) until the solution becomes turbid, then warm slightly to clarify and cool slowly.

Issue 3: Poor Separation in Column Chromatography

Q: My column is running, but the TLC analysis shows my product is co-eluting with an impurity. How can I improve the separation?

A: Poor separation (resolution) on a silica gel column is typically a mobile phase or loading issue.

  • Cause 1: Mobile phase is too polar. If the Rf value of your compound is too high (> 0.4) on the TLC plate, it will move too quickly through the column, resulting in poor separation from less polar impurities.[12]

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. Aim for an Rf of 0.2-0.4 for your target compound.[12]

  • Cause 2: Column overloading. Loading too much crude material onto the column leads to broad bands that overlap.

    • Solution: A general rule is to use a mass ratio of silica gel to crude material of at least 30:1 to 50:1.[12]

  • Cause 3: Sample band is too wide. If the initial sample is loaded in a large volume of solvent or a solvent that is too polar, it will create a wide starting band.

    • Solution: Dissolve your sample in the absolute minimum amount of the mobile phase (or a less polar solvent) before loading it onto the column.[12]

Table 2: Troubleshooting Common Column Chromatography Issues

Problem Possible Cause Recommended Solution
Compound won't elute Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/EtOAc system).
Streaking/Tailing Bands Compound is interacting too strongly with acidic silica; column is overloaded. Add a small amount of triethylamine (~0.5%) to the mobile phase; reduce the amount of sample loaded.

| Cracked/Channeled Column Bed | Improper packing of the silica gel. | Repack the column carefully, ensuring the silica slurry settles evenly without air bubbles. |

Visualized Workflows

Diagram 1: General Purification Workflow

This diagram outlines a standard decision-making process for purifying the crude product after synthesis and initial workup.

G start Crude Methyl(4-phenoxyphenyl)sulfane wash Aqueous Wash / Extraction (e.g., NaHCO₃ to remove acidic impurities) start->wash analyze1 Purity Assessment (TLC/NMR) wash->analyze1 decision2 Isomeric or Close-Polarity Impurities? analyze1->decision2 decision1 Purity > 95%? recryst Primary Purification: Recrystallization analyze2 Purity Assessment (NMR, GC-MS) recryst->analyze2 chrom Primary Purification: Column Chromatography chrom->analyze2 decision2->recryst No decision2->chrom Yes decision3 Purity > 98%? analyze2->decision3 finish High-Purity Product decision3->finish Yes repurify Repeat Purification Step decision3->repurify No repurify->decision2

Caption: A decision-tree for selecting the appropriate purification strategy.

Diagram 2: Troubleshooting Recrystallization

This flowchart helps diagnose and solve common problems encountered during the recrystallization process.

G start Problem during Recrystallization oiling Product 'Oiled Out' start->oiling low_yield Low Yield start->low_yield no_xtal No Crystals Form start->no_xtal sol1 1. Scratch flask wall 2. Add seed crystal 3. Use different solvent system oiling->sol1 Solution sol2 1. Too much solvent used 2. Cooling was too rapid 3. Product is too soluble low_yield->sol2 Cause sol3 1. Concentrate solution 2. Cool to lower temperature 3. Scratch / Seed no_xtal->sol3 Solution

Caption: A guide to resolving common recrystallization issues.

References

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Vertex AI Search.
  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). Benchchem.
  • Purification.
  • Purification of Organic Compounds. NEET coaching.
  • methyl phenyl sulfoxide. Organic Syntheses Procedure.
  • A reagent to access methyl sulfones. (2025). PMC.
  • Methyl(4-phenoxyphenyl)sulfane. ChemScene.
  • Synthetic method of 4-phenoxyphenol.
  • Why High-Purity Chemicals Matter in Drug Discovery. (2025). Apollo Scientific.
  • revised ESI clean. Rsc.org.
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM.
  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). PMC.
  • Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes 2015.
  • Friedel-Crafts Reaction. Cambridge University Press.
  • Chemical Synthesis Interview Questions and Answers. (2024). HelloIntern.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025). Pure Synth.
  • Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin St
  • troubleshooting common issues in Friedel-Crafts reactions. (2025). Benchchem.
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  • Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. (2023).
  • Methyl(4-(nonan-5-yloxy)phenyl)sulfane. PubChem.
  • Friedel–Crafts reaction. Wikipedia.
  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. (2022). MDPI.
  • 4-METHYLPHENYL 4-PHENOXYPHENYL SULFONE. Sigma-Aldrich.
  • Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses Procedure.
  • Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). PMC.
  • Friedel–Crafts Acyl
  • Technical Support Center: Purification of Methyl 4-oxohexanoate by Column Chrom
  • Purification of phenols.
  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkyl
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
  • Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. (2025).

Sources

Troubleshooting

Minimizing side products during Methyl(4-phenoxyphenyl)sulfane oxidation

Technical Support Center: Oxidation of Methyl(4-phenoxyphenyl)sulfane A Senior Application Scientist's Guide to Maximizing Selectivity and Minimizing Side Products Welcome to the technical support center for synthetic an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidation of Methyl(4-phenoxyphenyl)sulfane

A Senior Application Scientist's Guide to Maximizing Selectivity and Minimizing Side Products

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the selective oxidation of methyl(4-phenoxyphenyl)sulfane. This key transformation is a critical step in the synthesis of valuable pharmaceutical intermediates, including precursors to Fexofenadine. The primary challenge in this process is controlling the reaction to yield the desired sulfoxide while preventing overoxidation to the sulfone byproduct. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side product I should be concerned about, and why does it form?

The main side product encountered during the oxidation of methyl(4-phenoxyphenyl)sulfane is the corresponding sulfone, methyl(4-phenoxyphenyl)sulfone. This occurs because the initial product, the sulfoxide, is also susceptible to oxidation under the same reaction conditions. The sulfur atom in the sulfoxide can be further oxidized to a higher oxidation state, leading to the sulfone.

The core of the challenge lies in the kinetics of the reaction. The rate of the first oxidation (sulfide to sulfoxide) must be significantly faster than the second oxidation (sulfoxide to sulfone) to achieve high selectivity. Factors such as the reactivity of the chosen oxidant, temperature, and reaction time all play a critical role in determining the ratio of the desired sulfoxide to the undesired sulfone.

Optimization

Technical Support Center: Optimizing Temperature Conditions for Methyl(4-phenoxyphenyl)sulfane Stability

Welcome to the technical support center for Methyl(4-phenoxyphenyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Methyl(4-phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl(4-phenoxyphenyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Methyl(4-phenoxyphenyl)sulfane throughout its handling, storage, and application in your experiments. As a compound frequently utilized in complex synthetic pathways, understanding its thermal liability is paramount to achieving reproducible and reliable results. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges related to the thermal stability of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal stability of Methyl(4-phenoxyphenyl)sulfane.

Q1: What is the recommended long-term storage temperature for Methyl(4-phenoxyphenyl)sulfane?

For long-term storage, it is recommended to keep Methyl(4-phenoxyphenyl)sulfane in a tightly sealed container, protected from light, at a temperature of 2-8°C[1]. This condition minimizes the rate of potential degradation pathways.

Q2: I left a solution of Methyl(4-phenoxyphenyl)sulfane at room temperature overnight. Is it still usable?

While short-term exposure to ambient temperatures may not lead to significant degradation, it is crucial to assess the purity of the compound before use, especially if it is intended for sensitive applications. The rate of degradation is dependent on the solvent, concentration, and the presence of oxidizing agents. We recommend performing a quick purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the integrity of your material.

Q3: What are the primary degradation products of Methyl(4-phenoxyphenyl)sulfane when exposed to elevated temperatures?

The primary thermal degradation pathway for thioethers like Methyl(4-phenoxyphenyl)sulfane is oxidation. The sulfur atom is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[2] Cleavage of the carbon-sulfur or ether linkages can also occur under more forcing conditions, leading to a more complex degradation profile.

Q4: Can I heat a solution containing Methyl(4-phenoxyphenyl)sulfane to increase its solubility?

Gentle warming may be acceptable for short durations, but prolonged exposure to high temperatures should be avoided. The rate of oxidation to the sulfoxide and sulfone increases with temperature. If heating is necessary, it is advisable to use the lowest effective temperature for the shortest possible time and to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. We strongly recommend re-analyzing the purity of the solution after any heating steps.

Q5: How can I monitor the degradation of Methyl(4-phenoxyphenyl)sulfane in my samples?

A validated stability-indicating analytical method, most commonly reverse-phase HPLC with UV detection, is the recommended approach.[3][4][5][6][7] This method should be capable of separating the parent compound from its potential degradation products, primarily the sulfoxide and sulfone derivatives.

II. Troubleshooting Guide: Addressing Stability Issues

This guide provides a structured approach to identifying and resolving common issues related to the thermal instability of Methyl(4-phenoxyphenyl)sulfane.

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in HPLC chromatogram after a reaction or work-up. Thermal degradation due to excessive heating during reaction, solvent removal (rotary evaporation), or purification.1. Review your experimental procedure: Identify all steps involving heat and assess if the temperature can be lowered or the duration shortened. 2. Employ an inert atmosphere: When heating is unavoidable, perform the step under a nitrogen or argon atmosphere to mitigate oxidation. 3. Analyze for expected degradants: Use the provided HPLC protocol to check for the presence of Methyl(4-phenoxyphenyl)sulfoxide and Methyl(4-phenoxyphenyl)sulfone.
Inconsistent reaction yields or product purity. Degradation of the Methyl(4-phenoxyphenyl)sulfane starting material due to improper storage or handling.1. Verify storage conditions: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed container. 2. Test starting material purity: Before each use, especially from a previously opened container, run a quick purity check via HPLC. 3. Aliquot the compound: For frequently used batches, consider aliquoting the material into smaller, single-use vials to minimize repeated warming and exposure of the bulk stock to atmospheric conditions.
Discoloration of the solid compound or solutions over time. Potential formation of colored degradation products or impurities.1. Do not use discolored material: Discoloration is a visual indicator of potential degradation. 2. Re-purify if necessary: If the material is valuable, consider re-purification (e.g., recrystallization or column chromatography), followed by analytical confirmation of purity. 3. Investigate the cause: Review storage conditions and handling procedures to identify the source of the degradation.

III. Experimental Protocols

This section provides detailed methodologies for conducting thermal stability assessments of Methyl(4-phenoxyphenyl)sulfane.

Protocol 1: Forced Thermal Degradation Study

This protocol is designed to intentionally degrade a sample of Methyl(4-phenoxyphenyl)sulfane to generate its primary degradation products for analytical method development and validation. This approach is consistent with the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[8][9][10][11][12]

Objective: To generate a sample containing Methyl(4-phenoxyphenyl)sulfane and its primary thermal degradants.

Materials:

  • Methyl(4-phenoxyphenyl)sulfane

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Small, sealable reaction vial

  • Heating block or oven with precise temperature control

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of Methyl(4-phenoxyphenyl)sulfane in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Transfer an aliquot of this solution to a sealable reaction vial.

  • Place the vial in a heating block or oven pre-heated to a temperature significantly above the recommended storage temperature (e.g., 60°C, 80°C).

  • Heat the sample for a defined period (e.g., 24, 48, or 72 hours). It is advisable to take time-point samples to monitor the progression of degradation.

  • At each time point, cool the sample to room temperature.

  • Dilute the sample appropriately and analyze it using the stability-indicating HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for separating Methyl(4-phenoxyphenyl)sulfane from its potential sulfoxide and sulfone degradants. Method optimization and validation are crucial for specific applications.

Objective: To provide a starting point for a stability-indicating HPLC method for the analysis of Methyl(4-phenoxyphenyl)sulfane and its primary oxidative degradants.

Chromatographic Conditions (Suggested Starting Point):

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient, for example:0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
Injection Volume 10 µL

Expected Elution Order: Based on polarity, the expected elution order would be:

  • Methyl(4-phenoxyphenyl)sulfone (most polar)

  • Methyl(4-phenoxyphenyl)sulfoxide

  • Methyl(4-phenoxyphenyl)sulfane (least polar)

IV. Visualization of Degradation Pathway and Workflow

Degradation Pathway

G A Methyl(4-phenoxyphenyl)sulfane B Methyl(4-phenoxyphenyl)sulfoxide A->B Oxidation (Heat, O2) C Methyl(4-phenoxyphenyl)sulfone B->C Further Oxidation (Heat, O2)

Caption: Primary thermal degradation pathway of Methyl(4-phenoxyphenyl)sulfane.

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of Methyl(4-phenoxyphenyl)sulfane B Aliquot into vials for stressed and control samples A->B C Expose stressed samples to elevated temperature B->C D Store control sample at recommended conditions (2-8°C) B->D E Analyze all samples by stability-indicating HPLC C->E D->E F Compare chromatograms of stressed vs. control samples E->F G Identify and quantify degradation products F->G H Determine degradation rate and pathway G->H

Caption: Workflow for assessing the thermal stability of Methyl(4-phenoxyphenyl)sulfane.

V. References

  • Kice, J. L., & Favstritsky, N. A. (1969). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society, 91(7), 1751–1757. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Ashenafi, D., & Tessema, B. (2019). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 141(4), 1634-1642. [Link]

  • ResearchGate. Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • R Discovery. The formation of diaryl sulfides in the pyrolysis of aromatic thiols. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Thermal decomposition of some allyl methoxyarenesulphinates. [Link]

  • Collection of Czechoslovak Chemical Communications. Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Rajput, S. J., & Trivedi, P. D. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology, 18(2), 934-940. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • Waters. Stability-Indicating HPLC Method Development. [Link]

  • PubMed. Theoretical study of the thermal decomposition of dimethyl disulfide. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Journal of the American Chemical Society. The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • ResearchGate. Thermogravimetric Analysis (TGA) of the sulfur polymers. [Link]

Sources

Troubleshooting

Removal of unreacted thiols from Methyl(4-phenoxyphenyl)sulfane mixtures

The following technical support guide addresses the purification of Methyl(4-phenoxyphenyl)sulfane (CAS: 13740-81-3), specifically focusing on the removal of unreacted 4-phenoxybenzenethiol (also known as 4-phenoxythioph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification of Methyl(4-phenoxyphenyl)sulfane (CAS: 13740-81-3), specifically focusing on the removal of unreacted 4-phenoxybenzenethiol (also known as 4-phenoxythiophenol).

Topic: Purification of Methyl(4-phenoxyphenyl)sulfane Impurity Target: 4-Phenoxybenzenethiol (Unreacted Starting Material) Context: Drug Development & Fine Chemical Synthesis[1][2][3]

Executive Summary & Chemical Logic

The synthesis of Methyl(4-phenoxyphenyl)sulfane typically involves the methylation of 4-phenoxybenzenethiol. The persistence of the thiol starting material is a critical quality issue due to its:

  • Oxidative Instability: Aromatic thiols readily oxidize to disulfides (Bis(4-phenoxyphenyl)disulfide) upon exposure to air.[1][2][3] Unlike the parent thiol, this disulfide is neutral and lipophilic , rendering standard alkaline washes ineffective.[4]

  • Metal Coordination: Free thiols are potent ligands that can poison downstream metal catalysts (e.g., Pd, Pt).[1][2][3][4]

  • Odor & Toxicity: Even trace ppm levels of aromatic thiols are detectable and biologically active.[1][2][3]

This guide provides three chemically distinct protocols to remove this impurity, selected based on the "State of the Sulfur" (Thiol vs. Disulfide).

Troubleshooting & Diagnostic Q&A

Q1: I washed my reaction mixture with 1M NaOH, but the product still smells of thiol and shows an impurity on TLC. Why?

Diagnosis: You are likely dealing with the Disulfide Trap .[1][2][3] Explanation: While 4-phenoxybenzenethiol is acidic (pKa ~6.[1][2][3]8) and should be removed by NaOH, it oxidizes rapidly in air to form the disulfide dimer.

  • The Thiol (Ar-SH): Soluble in aqueous base (forms Ar-S⁻ Na⁺).[1][2][3]

  • The Disulfide (Ar-S-S-Ar): Insoluble in aqueous base.[2][3] It partitions into the organic phase with your product.[3] Solution: You must reduce the disulfide back to the thiol in situ before or during the wash step. (See Protocol C).

Q2: Can I use bleach or peroxide to oxidize the thiol and wash it away?

CRITICAL WARNING: Do NOT use oxidants on the product mixture. Reasoning: Your product is a thioether (Sulfide).[1][2] Oxidizing agents (H₂O₂, Bleach, mCPBA) will not selectively oxidize the impurity; they will chemically alter your product, converting it to the Sulfoxide (S=O) or Sulfone (O=S=O).[4]

  • Correct Action: Use oxidants (Bleach) only for treating the waste streams and glassware to neutralize odor after the product has been isolated.[2]

Q3: I cannot perform an aqueous workup (e.g., water-sensitive product). How do I remove the thiol?

Recommendation: Use an Electrophilic Scavenger Resin .[1][2][3] Explanation: Since the thiol is a nucleophile, you need a resin functionalized with an electrophile (e.g., Isocyanate or Maleimide).[4]

  • Note: Do not use "Thiol Scavengers" (like Si-Thiol), as these are nucleophilic resins designed to remove metals/electrophiles.[1][3][4] You need the opposite. (See Protocol B).

Decision Tree: Purification Workflow

ThiolRemoval Start Crude Mixture: Methyl(4-phenoxyphenyl)sulfane + Thiol Impurity CheckState Is the impurity a Thiol or Disulfide? Start->CheckState Thiol Thiol (Ar-SH) (Acidic, pKa ~6.8) CheckState->Thiol Fresh/Protected Disulfide Disulfide (Ar-S-S-Ar) (Neutral, Lipophilic) CheckState->Disulfide Air Exposed MethodA Method A: Alkylation Wash (Chloroacetic Acid) Thiol->MethodA Standard MethodB Method B: Resin Scavenging (Isocyanate Resin) Thiol->MethodB No Water MethodC Method C: Reductive Wash (Zn + NaOH) Disulfide->MethodC Mandatory Result Pure Thioether Product MethodA->Result MethodB->Result MethodC->Result

Caption: Logical workflow for selecting the appropriate purification method based on the oxidation state of the impurity.

Experimental Protocols

Protocol A: The "Derivatize & Extract" Method (Recommended)

Best for: Standard solution-phase synthesis where aqueous workup is permitted.[1]

Mechanism: This method relies on the rapid alkylation of the thiol with chloroacetic acid. This converts the lipophilic thiol into a hydrophilic thioether-carboxylic acid , which is easily extracted into mild bicarbonate base.[1][3]

  • Dissolve: Dissolve the crude mixture in a non-miscible solvent (e.g., DCM or Ethyl Acetate).

  • Add Reagent: Add 1.5 equivalents (relative to estimated thiol) of Chloroacetic acid and 2.0 equivalents of Triethylamine (TEA).

  • Incubate: Stir at room temperature for 30 minutes.

    • Reaction:Ar-SH + Cl-CH₂-COOH → Ar-S-CH₂-COOH + HCl[1][3]

  • Wash:

    • Wash organic layer with saturated NaHCO₃ (2x).[1][2][3] The derivatized impurity (Ar-S-CH₂-COO⁻ Na⁺) will partition into the aqueous phase.[1][3]

    • Wash with water (1x) and Brine (1x).[1][3]

  • Dry: Dry over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Scavenging (Anhydrous)

Best for: Water-sensitive compounds or high-throughput automated synthesis.[1][2][3]

Mechanism: Uses a polymer-supported isocyanate to react with the thiol nucleophile, forming an insoluble thiocarbamate that is removed by filtration.[1][3]

  • Selection: Use Polystyrene-Methyl Isocyanate (PS-NCO) or similar electrophilic resin.[1][2][3]

    • Capacity: Typically 1.0–1.5 mmol/g.[1][3] Use 3–4 equivalents relative to the impurity.

  • Incubate: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.

    • Reaction:Resin-N=C=O + Ar-SH → Resin-NH-C(O)-S-Ar[1][3]

  • Filter: Filter the mixture through a fritted funnel or Celite pad. The impurity stays on the filter.

  • Rinse: Wash the resin with solvent to recover any entrained product.[2][3]

Protocol C: The Reductive Rescue (For Disulfides)

Best for: Aged mixtures where the thiol has oxidized to disulfide.

Mechanism: Reduces the neutral disulfide bond back to the thiolate anion using Zinc dust in an alkaline environment, keeping it in the aqueous phase.

  • Prepare Mixture: Dissolve crude material in Toluene or DCM.

  • Add Reducing System: Add 10% aqueous NaOH and Zinc Dust (approx. 5 wt% relative to solute).[1][2][3]

  • Vigorous Stirring: Stir vigorously for 1 hour. The Zinc reduces the disulfide (Ar-S-S-Ar) to the thiolate (Ar-S⁻), which is immediately trapped in the NaOH layer.

  • Filter & Separate:

    • Filter off the Zinc dust (Caution: Pyrophoric when dry; keep wet).[3]

    • Separate the layers.[2][3][5] The product is in the organic layer; the impurity is in the aqueous base.

Comparative Data: Removal Efficiency

MethodTarget ImpurityEfficiencyCostRisk Factor
Alkaline Wash (Simple) Thiol onlyLow (<70%)LowDisulfide formation leads to failure.[1][2][3]
Protocol A (Chloroacetic) ThiolHigh (>98%) LowRequires extra step; byproduct management.[1][2][3]
Protocol B (Resin) ThiolHigh (>95%)HighSlow kinetics; expensive for large scale.[1][2][3]
Protocol C (Zn/NaOH) Disulfide & ThiolHigh (>98%) LowZinc handling/disposal; heterogenous mix.[1][2][3]

References

  • Acid-Mediated Synthesis of Aryl Sulfides: Wagner, A. M.; Sanford, M. S.[1][4][6] Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. J. Org.[3] Chem. 2014, 79, 2263–2264.[1][4][6] Link[1][4]

  • Thiol Scavenging Logic: Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group Technical Note. Link

  • Thiol pKa Data: 4-Phenoxybenzenethiol Properties and pKa. PubChem Compound Summary. Link[1][2][4]

  • Disulfide Handling: Reactions of disulfides to aid in their removal. ScienceMadness Discussion/Organic Chemistry Archives. Link

  • Resin Scavenging: ISOLUTE® Si-Thiol and Electrophilic Scavengers. Biotage Technical Notes. Link

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Methyl(4-phenoxyphenyl)sulfane Coupling Reactions

Welcome to the technical support center for troubleshooting catalyst poisoning, specifically tailored for cross-coupling reactions involving Methyl(4-phenoxyphenyl)sulfane. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting catalyst poisoning, specifically tailored for cross-coupling reactions involving Methyl(4-phenoxyphenyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation when working with sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my coupling reaction with Methyl(4-phenoxyphenyl)sulfane?

A1: The primary indicators of catalyst poisoning include a significant drop in reaction rate, or the reaction failing to proceed altogether.[1] You might also observe a decrease in product yield and selectivity, or the need for more extreme reaction conditions (like higher temperatures or pressures) to achieve the desired conversion.[1] A visual cue can be a change in the catalyst's appearance, such as turning black, which indicates the formation of palladium black, an inactive form of the catalyst.[2]

Q2: Why is Methyl(4-phenoxyphenyl)sulfane, a thioether, problematic for palladium-catalyzed coupling reactions?

A2: Thioethers, like Methyl(4-phenoxyphenyl)sulfane, are known to be challenging substrates in palladium-catalyzed cross-coupling reactions. The sulfur atom in the thioether can act as a poison to the palladium catalyst.[3] This occurs through strong chemisorption of the sulfur compound onto the active metal sites of the catalyst, effectively blocking these sites and preventing the reactant molecules from accessing them.[3][4] This strong coordination can hinder the catalytic cycle, leading to reduced efficiency or complete deactivation of the catalyst.

Q3: What are the most likely sources of catalyst poisons in my reaction setup?

A3: Catalyst poisons can stem from various sources within your experimental setup.[1] These include:

  • The Substrate Itself: In this case, the sulfur atom in Methyl(4-phenoxyphenyl)sulfane is an inherent potential poison.

  • Reagents and Solvents: Impurities in your reagents and solvents can introduce poisons. Common culprits include residual sulfur compounds from the synthesis of starting materials, or trace amounts of heavy metals.[1][5]

  • The Reaction Atmosphere: Inadequate inert gas purging can leave behind oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2]

Q4: Are there any palladium catalysts that are more tolerant to sulfur-containing substrates?

A4: Yes, research has led to the development of catalysts with improved resistance to sulfur poisoning.[4] Some strategies include the use of bimetallic catalysts, where a second metal can alter the electronic properties of the primary catalytic metal and reduce its affinity for sulfur.[4] The choice of ligand is also crucial, as certain ligands can stabilize the palladium catalyst and mitigate the poisoning effects of sulfur-containing substrates.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving catalyst poisoning issues in your Methyl(4-phenoxyphenyl)sulfane coupling reactions.

Initial Diagnosis: Is it Catalyst Poisoning?

Before diving into complex troubleshooting, it's essential to confirm that catalyst poisoning is the root cause of your reaction failure.

dot

Caption: Initial diagnostic workflow for reaction failure.

Troubleshooting Strategies for Catalyst Poisoning

If you suspect catalyst poisoning, follow these steps to systematically address the issue.

1. Reagent and Solvent Purification:

The first line of defense against catalyst poisoning is ensuring the purity of all your reaction components.

  • Protocol for Solvent Purification:

    • Use anhydrous and degassed solvents. The presence of oxygen and water can be detrimental to the catalytic cycle.[2]

    • Degas solvents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

  • Protocol for Reagent Purification:

    • If possible, recrystallize or distill your starting materials to remove potential impurities.

    • Consider passing your reagents through a short plug of activated carbon or alumina to remove trace impurities.

2. Optimizing Reaction Conditions:

Fine-tuning your reaction parameters can sometimes overcome the effects of catalyst poisoning.

  • Increase Catalyst Loading: In some instances, a higher catalyst loading might compensate for the poisoning effect, although this is not always a cost-effective solution.[4]

  • Ligand Screening: The choice of ligand is critical for stabilizing the palladium catalyst. If you suspect catalyst poisoning, consider screening a variety of ligands, particularly those known to be effective for challenging substrates.

  • Temperature and Time: Lowering the reaction temperature and extending the reaction time can sometimes mitigate catalyst decomposition.[2]

3. Identifying the Source of the Poison:

If the above measures fail, a more in-depth investigation is required to pinpoint the source of the poison.

  • Analytical Techniques: A combination of analytical techniques can be employed to identify the specific poison affecting your catalyst.[1]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[1]

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[1][6]

dot

Caption: Systematic troubleshooting workflow for catalyst poisoning.

Quantitative Data on Catalyst Deactivation

The following table summarizes the tolerance of different palladium catalysts to common sulfur-containing compounds. This data can help in selecting a more robust catalyst for your Methyl(4-phenoxyphenyl)sulfane coupling reaction.

Catalyst SystemSulfur CompoundTolerance LevelReference
Pd(OAc)₂ / SPhosThioanisoleModerate[3]
[Pd(π-allyl)Cl]₂ / DavePhosDi-tert-butyl disulfideLow[3]
Pd₂ (dba)₃ / XantphosPhenylmethanethiolModerate to High[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Methyl(4-phenoxyphenyl)sulfane

This protocol provides a starting point for your coupling reaction. Modifications may be necessary based on your specific coupling partner.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl(4-phenoxyphenyl)sulfane, the boronic acid, and a finely powdered base (e.g., K₂CO₃).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the appropriate ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

Protocol 2: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated. However, for palladium catalysts used in solution-phase coupling reactions, it is often more practical to start with a fresh catalyst. If you are using a heterogeneous catalyst, the following general procedure for thermal regeneration can be attempted.

  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a moderate temperature to remove any adsorbed volatiles.[1]

  • Oxidative or Reductive Treatment: Depending on the nature of the poison, an oxidative (e.g., with a dilute stream of oxygen in nitrogen) or reductive (e.g., with a stream of hydrogen in nitrogen) treatment at an elevated temperature may be employed.[7]

  • Cooling: After the regeneration period, cool the catalyst down to room temperature under an inert gas flow.

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. Experimental conditions should be optimized for each specific reaction.

References

  • Energy Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Barbero, L., Rivas, S., & Volpe, M. A. (2025, August 9). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Retrieved from [Link]

  • Barbosa, L., Bozon-Verduraz, F., & Bugli, G. (1998). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Chang, Y.-T., Bai, R., Hsia, Y.-T., Karmakar, I., Badsara, S. S., Lee, S., & Lee, C.-F. (n.d.). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • H-Vision. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ACS Publications. (2015, February 26). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. Retrieved from [Link]

  • MDPI. (2020, September 25). SO2 Poisoning Mechanism. Encyclopedia. Retrieved from [Link]

  • ACS Publications. (2017, December 7). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • ACS Publications. (2024, June 26). The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts. Retrieved from [Link]

  • PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]

  • NIH. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Autoxidation of Methyl(4-phenoxyphenyl)sulfane

Welcome to the Technical Support Center for handling Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5). As a diaryl ether-containing thioether, this molecule is a highly valuable intermediate in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5). As a diaryl ether-containing thioether, this molecule is a highly valuable intermediate in medicinal chemistry and materials science. However, researchers frequently encounter degradation issues due to the inherent electron-rich nature of the sulfide moiety, which makes it highly susceptible to autoxidation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you maintain the scientific integrity of your batches.

Mechanistic Insight: The Autoxidation Pathway

To prevent degradation, we must first understand the causality behind it. Thioethers undergo a step-wise oxidation process when exposed to Reactive Oxygen Species (ROS), molecular oxygen, or trace metal catalysts[1]. The initial oxidation yields a sulfoxide (S=O), which can further over-oxidize into a highly stable sulfone (O=S=O) under prolonged exposure[2].

Mechanism Sulfide Methyl(4-phenoxyphenyl)sulfane (Native Thioether) Sulfoxide Sulfoxide Derivative (S=O) Sulfide->Sulfoxide Oxidation Step 1 ROS Reactive Oxygen Species (O2, H2O2, OCl-) ROS->Sulfide Metals Trace Metals (e.g., V, Fe) Metals->Sulfide Sulfone Sulfone Derivative (O=S=O) Sulfoxide->Sulfone Oxidation Step 2

Autoxidation pathway of Methyl(4-phenoxyphenyl)sulfane catalyzed by ROS and trace metals.

Troubleshooting Guides & FAQs

Q1: Why does my Methyl(4-phenoxyphenyl)sulfane degrade into a more polar spot on TLC even when stored in the fridge? A1: Thioethers are highly sensitive to trace oxidants. Even at 2-8°C, trace oxygen in the vial headspace or peroxides in residual ethereal solvents (like THF or diethyl ether) can slowly oxidize the sulfur atom[1]. Furthermore, ambient light can trigger photochemical radical formation, accelerating the autoxidation process.

Q2: Can trace metals from my upstream synthesis affect long-term stability? A2: Absolutely. Transition metals (such as Vanadium, Iron, or Palladium) are potent catalysts for thioether oxidation[3]. Even at parts-per-million (ppm) levels, these metals facilitate electron transfer from the sulfur atom to molecular oxygen or trace peroxides, drastically lowering the activation energy required for sulfoxide formation[4]. Rigorous purification (e.g., using metal scavengers) prior to storage is mandatory.

Q3: Is it possible to rescue an oxidized batch? A3: It depends on the oxidation state. If the compound has only oxidized to the sulfoxide, it can often be rescued via chemical reduction (e.g., using Triphenylphosphine/I2 or DIBAL-H). However, if it has over-oxidized to the sulfone, the S=O bonds are exceptionally stable, and chemical reduction back to the sulfide is highly impractical. Prevention is the only reliable strategy.

Data Presentation: Tracking Oxidation

A self-validating experimental system requires definitive analytical tracking. ^1^H NMR spectroscopy is the gold standard for quantifying the autoxidation of aryl methyl sulfides[5]. As the sulfur atom becomes more electron-deficient upon oxidation, the adjacent methyl protons (S-CH3) experience a predictable downfield shift[3].

Table 1: Quantitative NMR Tracking for Aryl Methyl Sulfides
Compound State^1^H NMR Shift (S-CH3)^13^C NMR Shift (S-CH3)Physical Characteristics
Sulfide (Native) ~2.40 ppm ~15.0 ppm Highly soluble in non-polar solvents.
Sulfoxide (Oxidized) ~2.72 ppm ~40.0 ppm Increased polarity; lower Rf on TLC.
Sulfone (Over-oxidized) ~3.08 ppm ~44.0 ppm Highly polar; often presents as a higher-melting solid.
Table 2: Oxidation Kinetics by ROS Type

Understanding the kinetic rate constants dictates how aggressively we must exclude specific oxidants[1].

Oxidant Second-Order Rate Constant Estimated Half-Life (Physiological)
Hydrogen Peroxide (H2O2) ~10^-2^ M^-1^ s^-1^ Hundreds of hours
Hypochlorite (OCl^-^) > 10^4^ M^-1^ s^-1^ Seconds to minutes

| Dimethyldioxirane (DMDO) | > 10^2^ M^-1^ s^-1^ | Minutes |

Experimental Protocols: Optimal Storage Workflow

To establish a self-validating storage system, follow this step-by-step methodology. The causality behind these steps relies on eliminating the three pillars of autoxidation: Oxygen, Light, and Kinetic Energy (Heat).

StorageWorkflow Start 1. Purify Batch (Remove trace metals & peroxides) Dry 2. Lyophilize / High Vacuum (Remove moisture) Start->Dry Aliquot 3. Aliquot into Amber Vials (Block UV/Vis light) Dry->Aliquot Purge 4. Purge with Argon Gas (Displace atmospheric O2) Aliquot->Purge Seal 5. Seal with PTFE Caps & Parafilm (Prevent gas exchange) Purge->Seal Store 6. Store at -20°C (Minimize kinetic energy) Seal->Store

Step-by-step workflow for the preparation and long-term storage of thioethers.

Step-by-Step Inert Gas Purging Protocol
  • Solvent Removal: Ensure the Methyl(4-phenoxyphenyl)sulfane is completely devoid of ethereal solvents. If ether or THF was used during extraction, dry the compound under high vacuum (< 0.1 Torr) for at least 4 hours to remove trace peroxides.

  • Aliquotting: Transfer the purified compound into amber glass vials to prevent photochemically induced radical autoxidation.

  • Septum Preparation: Cap the vial with a PTFE-lined silicone septum. PTFE is required because standard rubber septa are permeable to oxygen over time.

  • Argon Displacement: Insert a venting needle (e.g., 20G) into the septum. Insert a purging needle connected to a Schlenk line or Argon tank set to a low flow rate (~1-2 psi).

    • Causality Note: Argon is explicitly chosen over Nitrogen because Argon is denser than air. It effectively sinks to the bottom of the vial, creating a protective blanket directly over the compound.

  • Purging: Purge the headspace for 3 to 5 minutes.

  • Pressurization & Sealing: Remove the venting needle first to slightly pressurize the vial with Argon, then immediately remove the Argon purging needle.

  • Secondary Seal: Wrap the cap tightly with Parafilm to prevent atmospheric exchange due to temperature fluctuations.

  • Temperature Control: Store immediately at -20°C. Lowering the temperature reduces the kinetic energy available to overcome the activation barrier of the oxidation reaction[2].

References

  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Oxidation of Triarylphosphines and Aryl Methyl Sulfides with Hydrogen Peroxide Catalyzed by Dioxovanadium(V) Ion Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl(4-phenoxyphenyl)sulfane

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl(4-phenoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl(4-phenoxyphenyl)sulfane via recrystallization. It addresses common challenges and provides systematic protocols to ensure successful, high-purity outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization and why is solvent choice so critical?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2][4][5] An ideal solvent will dissolve the target compound (Methyl(4-phenoxyphenyl)sulfane) completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5][6][7] Impurities should either be highly soluble at all temperatures (remaining in the liquid 'mother liquor') or completely insoluble in the hot solvent (allowing for removal via hot filtration).[4][7] The right solvent choice is paramount because it dictates the recovery yield and the purity of the final crystalline product.

Q2: How does the molecular structure of Methyl(4-phenoxyphenyl)sulfane guide initial solvent selection?

The structure of Methyl(4-phenoxyphenyl)sulfane (C₁₃H₁₂OS) features a diaryl ether backbone, which is largely nonpolar, and a methyl thioether (-S-CH₃) group, which introduces a degree of polarity. The general chemistry principle of "like dissolves like" is a valuable starting point.[4] This mixed polarity suggests that solvents of intermediate polarity are most likely to provide the desired solubility profile. Highly nonpolar solvents (e.g., hexane, cyclohexane) may fail to dissolve the compound even when hot, while highly polar solvents (e.g., water, methanol) may dissolve it too readily, even when cold, leading to poor recovery. Therefore, initial screening should focus on solvents like ethanol, isopropanol, acetone, ethyl acetate, or toluene.

Q3: Should I aim for a single-solvent or a two-solvent (binary) system?

Always begin by attempting to find a suitable single solvent, as this is the simplest and most straightforward method.[8] A single-solvent system is viable if you can identify a solvent that renders the compound sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[5] If no single solvent meets these criteria, a two-solvent (binary) system is an excellent alternative.[7][9] This involves a "good" solvent that dissolves the compound readily at all temperatures and a miscible "poor" solvent (or "antisolvent") in which the compound is insoluble.[7][9]

Section 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific issues encountered during recrystallization experiments and provides actionable solutions and detailed workflows.

Troubleshooting Common Issues

Problem 1: My compound "oils out" instead of forming crystals.

  • Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid or a gooey "oil" rather than as solid crystals.[10][11]

  • Causality & Logic: This common problem, known as "oiling out," typically occurs when the melting point of the solute is lower than the boiling point of the solvent.[10][12] The compound melts before it dissolves and separates as a liquid phase upon cooling. High impurity levels can also depress the melting point, exacerbating this issue.[11][12] Oiled-out products are undesirable as they tend to trap impurities.[13][14]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[10][11]

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. For example, if oiling out occurs in toluene (b.p. 111 °C), try ethyl acetate (b.p. 77 °C).

    • Use a Binary Solvent System: Dissolve the compound in a minimal amount of a good, hot solvent and then add a poor, hot solvent until turbidity appears. This lowers the overall boiling point of the system and can promote crystallization over oiling.

    • Slow Cooling: Avoid crash-cooling the solution in an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving to an ice bath. Slow crystal formation leads to higher purity.[2][4]

Problem 2: No crystals form upon cooling.

  • Symptom: The solution remains clear and homogeneous even after cooling to room temperature and then in an ice bath.

  • Causality & Logic: This is almost always due to using too much solvent.[10] The solution is not supersaturated at the lower temperature, and thus the solute remains dissolved.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or by boiling it off (in a fume hood). Once the volume is reduced, attempt the cooling process again.[10]

    • Induce Crystallization: If the solution is suspected to be supersaturated, crystallization can be induced.[8]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1][10] This provides a template for further crystal lattice formation.

    • Add an Antisolvent: If working with a solvent in which the compound is highly soluble, carefully add a miscible "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly.

Problem 3: The recrystallized product is still impure or the yield is very low.

  • Causality & Logic: Impurity can result from crystals forming too quickly and trapping impurities from the solution. Low yield can be caused by using too much solvent, not cooling the solution sufficiently, or selecting a solvent in which the compound has significant solubility even when cold.

  • Solutions:

    • For Purity: Ensure the solution cools as slowly as possible. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb them.

    • For Yield: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[5][8] After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes to maximize precipitation.[3] When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Data Presentation: Solvent Screening for Methyl(4-phenoxyphenyl)sulfane

Based on the compound's structure, the following solvents are recommended for initial screening. The table summarizes their properties and predicted utility.

SolventBoiling Point (°C)PolarityPredicted Solubility Behavior for Methyl(4-phenoxyphenyl)sulfane
Hexane 69NonpolarPoor: Likely insoluble even when hot. Potentially useful as an antisolvent.
Toluene 111NonpolarGood: May dissolve the compound well, but risk of oiling out due to high boiling point.[15]
Ethyl Acetate 77IntermediateExcellent Candidate: Good potential for high solubility when hot and low solubility when cold.
Acetone 56IntermediateGood Candidate: Low boiling point is advantageous, but may be too strong a solvent, leading to lower yields.
Isopropanol 82PolarExcellent Candidate: Often a very effective solvent for compounds of intermediate polarity.
Ethanol 78PolarGood Candidate: Similar to isopropanol, a strong contender for successful recrystallization.
Methanol 65PolarFair: May be too polar, potentially dissolving the compound well at room temperature.
Water 100Very PolarPoor: Compound is expected to be insoluble. Useful as an antisolvent with a polar organic solvent like acetone or ethanol.
Experimental Protocols
  • Screening: Place ~50 mg of crude Methyl(4-phenoxyphenyl)sulfane into a small test tube. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. Observe solubility. If it does not dissolve after ~1 mL, gently heat the test tube in a water bath.[7]

  • Ideal Observation: The compound is largely insoluble in the cold solvent but dissolves completely upon heating. Upon removing from heat and cooling, pure crystals precipitate out.

  • Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hotplate with stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[16]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[3] Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.[16] Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

  • Solvent Selection: Identify a "good" solvent in which the compound is very soluble (e.g., acetone) and a miscible "poor" solvent in which it is insoluble (e.g., water or hexane).[7]

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of Antisolvent: While the solution is hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.[16]

  • Crystallization & Isolation: Follow steps 6-8 from the single-solvent protocol. For the washing step, use a pre-chilled mixture of the two solvents in the same approximate ratio.

Mandatory Visualizations

Logical Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Start: Select a Test Solvent add_cold Add ~1 mL of cold solvent to ~50 mg of crude compound start->add_cold check_cold_sol Is the compound soluble? add_cold->check_cold_sol heat_sol Heat the mixture to boiling check_cold_sol->heat_sol No   bad_solvent_cold Result: Inappropriate Solvent (Too soluble when cold) check_cold_sol->bad_solvent_cold  Yes check_hot_sol Does the compound dissolve? heat_sol->check_hot_sol cool_sol Cool slowly to room temp, then in ice bath check_hot_sol->cool_sol  Yes bad_solvent_hot Result: Inappropriate Solvent (Insoluble when hot) check_hot_sol->bad_solvent_hot No   check_crystals Do crystals form? cool_sol->check_crystals success Result: Suitable Single Solvent Found! Proceed to bulk recrystallization. check_crystals->success  Yes try_binary Troubleshoot: No crystals formed. Try evaporating solvent or consider a binary system. check_crystals->try_binary No   consider_binary Consider for Binary System: This is a potential 'poor' solvent (antisolvent). bad_solvent_hot->consider_binary

Caption: Decision-making flowchart for selecting a single recrystallization solvent.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 25). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Principles and Techniques. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl(4-phenoxyphenyl)sulfane Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and modification of Methyl(4-phenoxyphenyl)sulfane and its derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of Methyl(4-phenoxyphenyl)sulfane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to steric hindrance in their synthetic routes. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complex chemical transformations.

Introduction: The Challenge of Steric Hindrance

Methyl(4-phenoxyphenyl)sulfane derivatives are a key structural motif in various fields, but their synthesis is often complicated by steric hindrance. Steric hindrance is a phenomenon where the size of atomic groups on a molecule physically obstructs a chemical reaction.[1][2] In the context of diaryl thioethers, bulky substituents, particularly in the ortho positions of either the phenoxy or the phenylsulfane ring, can prevent the formation of the crucial carbon-sulfur (C-S) bond. This guide will focus on diagnosing and solving these issues through rational selection of catalysts, ligands, and reaction conditions.

Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format.

Problem 1: My C-S cross-coupling reaction shows low or no conversion when using an ortho-substituted aryl halide.

Probable Cause: The primary issue is likely the steric clash between the bulky ortho substituent on your aryl halide and the catalytic complex. In standard cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann), this hindrance can inhibit two key steps:

  • Oxidative Addition: The metal catalyst (e.g., Palladium) cannot efficiently insert itself into the carbon-halide bond.

  • Reductive Elimination: The sterically demanding groups on the metal center prevent the final bond-forming step to release the product.[3]

Solutions & Methodologies:

Solution A: Optimize the Palladium Catalyst System with Bulky Ligands

The Buchwald-Hartwig C-S coupling is a powerful tool, but it must be adapted for sterically demanding substrates. The key is to use bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step from a three-coordinate Pd(II) intermediate, which is often rate-limiting for hindered substrates.[4][5]

  • Recommended Ligands:

    • Biaryl Phosphines: Ligands like BrettPhos, RuPhos, or XPhos are specifically designed with bulky frameworks that create a wider coordination sphere around the palladium atom, accommodating hindered substrates.

    • Diphosphinoamine (PNP) Ligands: These have also shown great efficacy in coupling sterically encumbered substrates, with the added benefit of enabling microwave-assisted synthesis to drastically reduce reaction times.[4][6]

Experimental Protocol: Buchwald-Hartwig C-S Coupling for Hindered Substrates

G cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd catalyst & Ligand p2 Add Aryl Halide & Thiol p1->p2 p3 Add Base (e.g., NaOtBu) p2->p3 p4 Add Anhydrous Solvent (e.g., Toluene) p3->p4 r1 Degas (Freeze-Pump-Thaw or N2 sparge) p4->r1 r2 Heat (80-120 °C) with vigorous stirring r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Cool to RT, filter through Celite r3->w1 w2 Aqueous Work-up w1->w2 w3 Dry organic layer w2->w3 w4 Concentrate & Purify (Chromatography) w3->w4

Caption: General workflow for a Buchwald-Hartwig C-S coupling experiment.

Step-by-Step Guide:

  • Vessel Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate bulky phosphine ligand (e.g., BrettPhos, 1.2-1.5 equivalents relative to Pd) to a dry reaction flask equipped with a stir bar.

  • Reagent Addition: Add the sterically hindered aryl halide (1.0 equiv), the corresponding thiol (1.0-1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.

  • Reaction: Seal the vessel and heat the mixture to 80–120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Solution B: Switch to a Nickel-Based Catalytic System

For certain substrates, particularly aryl triflates, nickel catalysis can be superior to palladium. The smaller atomic radius of nickel can sometimes be advantageous in overcoming steric challenges.[8]

  • Recommended System: A combination of Ni(cod)₂ (a Ni(0) source) with a flexible bidentate phosphine ligand like DPEphos or dppbz has proven effective for coupling alkyl thiols with sterically demanding aryl triflates.[8]

Solution C: Employ a Modern Ullmann Condensation

The traditional copper-catalyzed Ullmann reaction often requires harsh conditions (>200 °C).[9] However, modern protocols use ligands to facilitate the reaction under milder temperatures (80-120 °C).

  • Recommended System: A Cu(I) source (e.g., CuI) with a phenanthroline-based ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) and a base like Cs₂CO₃ can effectively couple hindered phenols or thiols with aryl halides.[10][11] This approach is often complementary to palladium-based systems.

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a catalyst system for my specific sterically hindered substrates?

A1: The choice depends on the nature of your substrates and leaving group. The following decision tree and comparison table can guide your selection.

DecisionTree start Start: Hindered C-S Coupling q1 What is the Aryl Halide Leaving Group? start->q1 ans_BrCl Br, Cl, OTf q1->ans_BrCl ans_I I q1->ans_I q2 Are both coupling partners highly hindered? ans_yes Yes q2->ans_yes ans_no No q2->ans_no q3 Is the thiol unstable or difficult to handle? ans_thiol_yes Yes q3->ans_thiol_yes sol_Pd Try Pd-catalyzed Buchwald-Hartwig with bulky biarylphosphine ligand (e.g., BrettPhos). ans_BrCl->sol_Pd sol_Ni Consider Ni-catalyzed coupling, especially for OTf group. (e.g., Ni(cod)2/DPEphos). ans_BrCl->sol_Ni sol_Cu Try modern Ullmann coupling (e.g., CuI/phenanthroline). Often better for Aryl Iodides. ans_I->sol_Cu sol_Microwave Use microwave heating to accelerate reaction. ans_yes->sol_Microwave sol_thiol_surrogate Use a thiol surrogate like TIPS-SH in a one-pot protocol. ans_thiol_yes->sol_thiol_surrogate sol_Pd->q2 sol_Pd->q3 sol_Cu->q2

Caption: Decision tree for selecting a C-S coupling strategy.

Table 1: Comparison of Catalytic Systems for Hindered C-S Coupling

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Nickel-CatalyzedCopper-Catalyzed (Ullmann)
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Ni(cod)₂, Ni(OAc)₂CuI, Cu₂O, CuBr
Key Ligands Bulky Biarylphosphines (BrettPhos, XPhos), PNP Ligands[4][6]DPEphos, dppbz[8]Phenanthrolines, Diamines[10][11]
Substrate Scope Excellent for Ar-Br, Ar-Cl, Ar-OTf. Very broad functional group tolerance.[3][5]Good for Ar-OTf, Ar-Cl. Can be more cost-effective.[8]Best for Ar-I, Ar-Br. Can be sensitive to certain functional groups.[9]
Reaction Conditions 80-120 °C, Strong non-nucleophilic base (NaOtBu, LiHMDS).[7][12]Mild to elevated temperatures.Often requires higher temperatures (110-210 °C), but modern systems are milder.[9]
Pros High reliability, extensive literature, broad scope.Lower cost, unique reactivity for some substrates.Very cost-effective, classic transformation.
Cons High cost of Pd and specialized ligands. Iodides can sometimes inhibit the catalyst.[3]Can be more sensitive to air and moisture.Often requires harsher conditions, narrower substrate scope than Pd systems.

Q2: My catalyst seems right, but the reaction is still sluggish. What other parameters can I adjust?

A2: Beyond the catalyst-ligand combination, several other factors are critical:

  • Base Selection: The base's role is to deprotonate the thiol to form the active thiolate nucleophile. For hindered reactions, a strong, bulky, non-nucleophilic base is essential to prevent it from interfering with the catalyst or acting as a competing nucleophile.

    • Good Choices: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Cesium carbonate (Cs₂CO₃).[7][12]

  • Solvent Choice: The solvent must be able to dissolve the reagents and withstand the required temperature.

    • Good Choices: High-boiling aprotic solvents like Toluene, Dioxane, or Dimethylformamide (DMF) are standard.[9] Ensure they are anhydrous and degassed, as water and oxygen can deactivate the catalyst.

  • Temperature and Reaction Time: Overcoming the activation energy barrier imposed by steric hindrance often requires more thermal energy.

    • Conventional Heating: Don't be afraid to increase the temperature to 110-120 °C (or to the reflux temperature of your solvent).

    • Microwave Irradiation: This is an excellent technique for rapidly reaching high temperatures and can dramatically reduce reaction times from days to minutes for very hindered substrates.[4][6]

Q3: Are there alternative synthetic routes that avoid a direct, sterically challenging C-S coupling?

A3: Yes. When direct coupling fails, a multi-step or surrogate approach can be effective.

  • One-Pot, Two-Step Coupling with a Thiol Surrogate: Instead of using a bulky thiol directly, you can use a less-hindered thiol surrogate like triisopropylsilanethiol (TIPS-SH). This method involves a one-pot sequence where an aryl bromide is first coupled with TIPS-SH, followed by the addition of a second, different aryl bromide to form the unsymmetrical diaryl thioether. This avoids the need to isolate potentially unstable arenethiols and can be highly efficient.[7][13]

G Ar1Br Aryl Bromide 1 (Ar¹-Br) Catalyst1 Pd Catalyst Step 1 Ar1Br->Catalyst1 TIPSSH TIPS-SH TIPSSH->Catalyst1 Ar2Br Aryl Bromide 2 (Ar²-Br) Catalyst2 Add Ar²-Br & Base Step 2 Ar2Br->Catalyst2 Intermediate Aryl Silyl Thioether (Ar¹-S-TIPS) Intermediate->Catalyst2 Product Unsymmetrical Diaryl Thioether (Ar¹-S-Ar²) Catalyst1->Intermediate Catalyst2->Product

Caption: One-pot synthesis using a thiol surrogate (TIPS-SH).

References
  • Lindenmaier, I. H., Richter, R. C., & Fleischer, I. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 11(11), 2485-2493. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2013). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 52(10), 2881-2884. [Link]

  • Venkatesh, V., Pandian, J., & Kumar, R. S. (2018). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 47(2), 390-394. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Yang, B., & Buchwald, S. L. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • Shuai, M. S., Guan, X., Fei, X. H., Zhang, M., Fu, X. Z., He, B., & Zhao, Y. L. (2022). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 12(43), 28200-28204. [Link]

  • Li, Z., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485. [Link]

  • Stuart, D. R. (2016). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Portland State University. [Link]

  • Various Authors. (2019-2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Venkatesh, V., et al. (2017). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284-286. [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

  • SynArchive. Ullmann Condensation. SynArchive. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. IntechOpen. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Kumar, K. S., et al. (2024). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Organic Chemistry Frontiers. [Link]

  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Reddit User. (2021). Effect on steric hindrance on nucleophiles. Reddit. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Hartwig Group. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. The Hartwig Group. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of Methyl(4-phenoxyphenyl)sulfane

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of Methyl(4-phenoxyphenyl)sulfane , comparing it with its closest structural analog, 4-Phenoxyanisole . A Comparative Analys...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of Methyl(4-phenoxyphenyl)sulfane , comparing it with its closest structural analog, 4-Phenoxyanisole .

A Comparative Analysis for Structural Validation in Drug Discovery

Executive Summary: The Structural Context

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5), also known as 4-(methylthio)diphenyl ether, represents a critical pharmacophore in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere of 4-phenoxyanisole.

In drug development, distinguishing the thioether (S-Me) moiety from the ether (O-Me) is crucial, as this substitution significantly alters metabolic stability (oxidation to sulfoxide/sulfone), lipophilicity (LogP), and hydrogen bond accepting capability. This guide focuses on the NMR "performance" —defined here as the spectral resolution and diagnostic distinctness—of the title compound compared to its oxygen analog.

Key Spectral Performance Indicators
FeatureMethyl(4-phenoxyphenyl)sulfane4-Phenoxyanisole (Alternative)Diagnostic Value
Methyl Shift (

H)

2.47 ppm
(Singlet)

3.80 ppm
(Singlet)
High: Unambiguous differentiation.
Methyl Shift (

C)

16.5 ppm

55.6 ppm
Critical: Confirming heteroatom identity.
Ring B Electronics Asymmetric Shielding (S vs O)Symmetric Shielding (O vs O)Medium: Affects aromatic coupling patterns.

Structural Analysis & Assignments

To interpret the NMR data accurately, we must first define the magnetic environment of the molecule. The structure consists of two aromatic rings linked by an ether oxygen, with a terminal methylthio group.

Graphviz Diagram: Structural Numbering & Logic

G cluster_0 Ring A (Phenoxy) cluster_1 Ring B (Central) C1 C1 C2 C2/6 C1->C2 C2->C1 C3 C3/5 C2->C3 C3->C2 C4 C4 C3->C4 C4->C3 O_Link O C4->O_Link C1_prime C1' C2_prime C2'/6' C1_prime->C2_prime C1_prime->C2_prime C2_prime->C1_prime C3_prime C3'/5' C2_prime->C3_prime C2_prime->C3_prime C3_prime->C2_prime C4_prime C4' C3_prime->C4_prime C3_prime->C4_prime C4_prime->C3_prime S_Me S-Me C4_prime->S_Me Thioether Link O_Link->C1_prime

Figure 1: Structural connectivity and numbering scheme. Ring A is the terminal phenyl group; Ring B is the central 1,4-disubstituted phenylene ring.

Comparative NMR Data Analysis

Proton ( H) NMR Spectroscopy

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz[1]

The proton spectrum is dominated by the diagnostic methyl singlet and the complex aromatic region (6.9 – 7.4 ppm).

Table 1:

H Chemical Shift Comparison
PositionAssignmentMethyl(4-phenoxyphenyl)sulfane (

ppm)
4-Phenoxyanisole (

ppm)
Shift Difference (

)
S-Me / O-Me Methyl 2.47 (s, 3H) 3.80 (s, 3H) -1.33 (Shielded)
Ring B (C2', 6') Ortho to O 6.94 – 6.98 (m, 2H)6.95 – 7.00 (m, 2H)~0.0 (Similar)
Ring B (C3', 5') Ortho to S/O 7.26 – 7.30 (m, 2H) 6.85 – 6.90 (m, 2H) +0.40 (Deshielded)
Ring A (C2, 6) Ortho to O 7.00 – 7.05 (m, 2H)6.95 – 7.00 (m, 2H)~0.05
Ring A (C4) Para 7.08 – 7.12 (t, 1H)7.05 – 7.10 (t, 1H)~0.02
Ring A (C3, 5) Meta 7.30 – 7.36 (m, 2H)7.25 – 7.30 (m, 2H)~0.05

Mechanistic Insight:

  • The Methyl Group: The Sulfur atom is less electronegative (EN=2.58) than Oxygen (EN=3.44). This results in less inductive deshielding of the attached methyl protons, causing the S-Me signal to appear significantly upfield (2.47 ppm) compared to O-Me (3.80 ppm).

  • Ring B Asymmetry: In the title compound, Ring B has an electron-donating Oxygen at one end and a weakly donating Sulfur at the other. This creates an AA'BB' system where the protons ortho to Sulfur (H-3',5') are less shielded (~7.28 ppm) than those ortho to Oxygen (~6.96 ppm). In contrast, 4-Phenoxyanisole has Oxygen at both ends, compressing the aromatic region as all Ring B protons are strongly shielded.

Carbon-13 ( C) NMR Spectroscopy

Solvent: CDCl


 | Frequency:  100 MHz

The


C spectrum provides the definitive confirmation of the carbon skeleton and heteroatom identity.
Table 2:

C Chemical Shift Comparison
Carbon TypeAssignmentMethyl(4-phenoxyphenyl)sulfane (

ppm)
4-Phenoxyanisole (

ppm)
Aliphatic Me-X 16.5 55.6
Quaternary C-X (Ipso) 132.5 (C-S) 155.8 (C-O)
Quaternary C-O (Bridge) 156.2150.5
Aromatic CH Ortho to S/O 128.5 (Ortho to S)115.0 (Ortho to OMe)
Aromatic CH Ortho to Bridge 119.2120.8
Aromatic CH Ring A (Ph) 118.5 (o), 123.2 (p), 129.8 (m)117.5 (o), 122.5 (p), 129.5 (m)

Diagnostic Check: The presence of a peak at ~16 ppm is the "gold standard" for identifying the S-Methyl group. If you observe a peak at ~55 ppm, your sample is likely contaminated with or misidentified as the anisole derivative.

Experimental Protocol: High-Resolution Characterization

To ensure reproducibility and spectral quality comparable to the data above, follow this standardized workflow.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Sample: ~10-15 mg of Methyl(4-phenoxyphenyl)sulfane (Purity >98%).

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of the solid compound into a clean vial.

  • Dissolution: Add 0.6 mL CDCl

    
    . Vortex gently until the solution is perfectly clear. Note: Any turbidity suggests inorganic salts or moisture; filter through a glass wool plug if necessary.
    
  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette to avoid plasticizer contamination.

  • Acquisition (

    
    H): 
    
    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (sufficient for methyl protons).

    • Scans (NS): 16.

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (

    
    C): 
    
    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay: 2.0 s.

    • Scans (NS): 256 - 512 (Quaternary carbons require higher S/N).

  • Processing:

    • Reference the CDCl

      
       residual peak to 7.26 ppm (
      
      
      
      H) and 77.16 ppm (
      
      
      C).
    • Apply an exponential window function (LB = 0.3 Hz) for

      
      H to enhance resolution of the aromatic multiplets.
      

Decision Logic for Identification

Use the following logic flow to validate the identity of your compound based on the spectral data.

Graphviz Diagram: Identification Workflow

ID_Flow Start Start: Acquire 1H NMR Check_Me Check Aliphatic Region (2.0 - 4.0 ppm) Start->Check_Me Decision_Me Is there a Singlet? Check_Me->Decision_Me Case_S Peak at ~2.47 ppm Decision_Me->Case_S Yes Case_O Peak at ~3.80 ppm Decision_Me->Case_O Yes Check_Ar Check Aromatic Region (Ring B Pattern) Case_S->Check_Ar Result_O IDENTIFIED: 4-Phenoxyanisole (Ether Analog) Case_O->Result_O Ortho-O protons shielded < 7.0 ppm Result_S CONFIRMED: Methyl(4-phenoxyphenyl)sulfane (Thioether) Check_Ar->Result_S Ortho-S protons at ~7.28 ppm

Figure 2: Logic flow for distinguishing the title compound from its ether analog using


H NMR markers.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: New York, 2005. (Standard text for substituent additive rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for Thioanisole and Diphenyl Ether reference spectra). Link

  • ChemScene. "Methyl(4-phenoxyphenyl)sulfane Product Data." (Verification of CAS 21134-14-5).[3] Link

Sources

Comparative

Strategic Characterization of Methyl(4-phenoxyphenyl)sulfane: Differentiating Sulfide and Ether Linkages via FTIR

Executive Summary Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) is a bifunctional scaffold featuring two distinct chalcogen linkages: a diaryl ether ( ) and an aryl-alkyl sulfide ( ).[1] For researchers in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) is a bifunctional scaffold featuring two distinct chalcogen linkages: a diaryl ether (


) and an aryl-alkyl sulfide  (

).[1] For researchers in drug development, verifying the integrity of both linkages is critical, particularly because the sulfide moiety is highly susceptible to oxidative degradation (to sulfoxide/sulfone) which drastically alters pharmacological potency.

This guide provides an objective comparison of the FTIR spectral signatures for these two linkages. The Core Finding: While FTIR is the "Gold Standard" for quantifying the ether linkage due to its high dipole moment change, it performs poorly for the sulfide linkage due to weak absorption cross-sections. This guide details how to maximize FTIR sensitivity for this molecule and when to pivot to complementary techniques like Raman spectroscopy.

Part 1: Spectral Breakdown & Assignment Strategy

The FTIR spectrum of Methyl(4-phenoxyphenyl)sulfane is dominated by the polarity of the ether linkage. Successful characterization requires distinguishing these strong bands from the subtle vibrations of the sulfide group.

The Ether Linkage ( ): The "Beacon"

The diphenyl ether moiety exhibits a large change in dipole moment during vibration, resulting in intense, diagnostic bands. This is your primary confirmation of structural identity.[1]

Vibration ModeWavenumber (

)
IntensityDiagnostic Value
Asymmetric Stretch (

)
1230 – 1270 Strong High. This is often the most intense band in the spectrum.[1] It confirms the integrity of the bridge between the two aromatic rings.
Symmetric Stretch (

)
1000 – 1050 MediumModerate. Often appears as a complex band due to coupling with ring vibrations.[1]
The Sulfide Linkage ( ): The "Ghost"

The sulfide linkage (


) has a weak dipole moment change, making its bands significantly less intense than the ether bands. In standard FTIR scans, these can be lost in the baseline noise or obscured by aromatic out-of-plane bends.
Vibration ModeWavenumber (

)
IntensityDiagnostic Value
Aryl-S Stretch (

)
1075 – 1100 Weak/MediumLow. Frequently obscured by in-plane C-H bending of the aromatic rings.[1]
Methyl-S Stretch (

)
680 – 720 WeakMedium. Look for a subtle peak in the fingerprint region.[1] Note: This region also contains strong aromatic ring deformations.[1]

Rocking
950 – 970 WeakLow. Difficult to assign without isotopic labeling.[1]
Aromatic Backbone (Structural Confirmation)

The substitution pattern provides the context for the linkages.

  • C-H Stretch (

    
    ):  3000 – 3100 
    
    
    
    (Weak, multiple bands).[1]
  • Ring Skeletal Stretch (

    
    ):  1580 
    
    
    
    and 1480
    
    
    (Sharp, characteristic of phenyl rings).[1]
  • Para-Substitution (Central Ring): ~810 – 840

    
     (Strong out-of-plane bend).[1]
    
  • Mono-Substitution (Terminal Ring): ~690

    
     and ~750 
    
    
    
    .[1]

Part 2: Comparative Analysis & Performance Guide

Comparison 1: FTIR vs. Raman for Methyl(4-phenoxyphenyl)sulfane

FTIR is not a universal solution for this molecule.[1] The sulfide linkage is a "silent" chromophore in IR but a "loud" scatterer in Raman due to high polarizability.

FeatureFTIR Performance Raman Performance Recommendation
Ether Detection Excellent. Strong, sharp peaks.[1]Weak.Use FTIR to quantify the ether backbone.[2][3]
Sulfide Detection Poor. Weak signals, often buried.[1]Excellent. Strong

bands at ~700

.[1]
Use Raman to verify the sulfide moiety.
Sample Prep Requires ATR or KBr pellet.[1]Non-destructive, direct measurement.[1]Use Raman for in-situ reaction monitoring.[1]
Comparison 2: Stability Monitoring (The Oxidation Trap)

In drug development, the sulfide group often oxidizes to a Sulfoxide (


) or Sulfone  (

). FTIR is the superior method for detecting this degradation because

bonds are highly polar.
  • Intact Molecule: No bands at 1050

    
     or 1300 
    
    
    
    .[1]
  • Degraded (Sulfoxide): New, strong band at 1030 – 1070

    
     .[1]
    
  • Degraded (Sulfone): New, strong bands at 1120 – 1160

    
      and 1280 – 1320 
    
    
    
    .[1]

Part 3: Visualization of Analytical Logic

Diagram 1: Functional Group Mapping & Detection Strategy

This diagram illustrates the structural segmentation of the molecule and the assigned spectroscopic technique for each moiety.

G Molecule Methyl(4-phenoxyphenyl)sulfane Ether Ether Linkage (Ar-O-Ar) Dipole: High Molecule->Ether Sulfide Sulfide Linkage (Ar-S-Me) Dipole: Low | Polarizability: High Molecule->Sulfide FTIR FTIR Spectroscopy (Absorption) Ether->FTIR Primary Detection Sulfide->FTIR Poor Detection Raman Raman Spectroscopy (Scattering) Sulfide->Raman Optimal Detection Band_Ether Strong Band: ~1245 cm⁻¹ FTIR->Band_Ether Band_Sulfide Weak Band: ~1090 cm⁻¹ FTIR->Band_Sulfide Band_Raman_S Strong Peak: ~700 cm⁻¹ Raman->Band_Raman_S

Caption: Analytical workflow differentiating the high-dipole Ether linkage (FTIR-active) from the high-polarizability Sulfide linkage (Raman-active).

Diagram 2: Stability Monitoring Pathway

This workflow demonstrates how to use FTIR to detect oxidative impurities (Sulfoxide/Sulfone) which appear as distinct "Warning Flags" in the spectrum.

Oxidation Start Pure Methyl(4-phenoxyphenyl)sulfane Oxidation Oxidative Stress (Air/Light/Metabolism) Start->Oxidation Sulfoxide Impurity 1: Sulfoxide (Ar-SO-Me) Oxidation->Sulfoxide + [O] Sulfone Impurity 2: Sulfone (Ar-SO₂-Me) Sulfoxide->Sulfone + [O] Signal_SO NEW Band: 1030-1070 cm⁻¹ (Strong S=O Stretch) Sulfoxide->Signal_SO FTIR Detection Signal_SO2 NEW Bands: 1140 & 1300 cm⁻¹ (Sym/Asym O=S=O Stretch) Sulfone->Signal_SO2 FTIR Detection

Caption: FTIR monitoring protocol for detecting oxidative degradation. The appearance of S=O bands indicates sample compromise.

Part 4: Experimental Protocol (High-Sensitivity FTIR)

To reliably capture the weak sulfide bands, standard "quick scan" protocols are insufficient. Use this optimized workflow.

Equipment: FTIR Spectrometer with DTGS or MCT detector. Mode: Attenuated Total Reflectance (ATR) with Diamond or Ge crystal (preferred for solids/oils).[1]

Step-by-Step Methodology:

  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure no residue remains.[1]

    • Acquire background: 32 scans at 4

      
       resolution .
      
  • Sample Preparation:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for weak bands).

    • If Oil: Place 1 drop to cover the crystal active area.

  • Data Collection:

    • Increase scan count to 64 or 128 scans to improve Signal-to-Noise Ratio (SNR).

    • Resolution: 2

      
        is recommended to resolve the aromatic overtone patterns.[1]
      
  • Post-Processing:

    • Apply Baseline Correction (Rubberband method) to flatten the slope caused by scattering.

    • Normalization: Normalize the spectrum to the Ether band (~1245

      
      ) to allow for batch-to-batch comparison of the weak Sulfide bands.
      
  • Validation:

    • Check the 2500–2000

      
       region.[1] It should be flat.[1] Noise here indicates poor beam energy or crystal damage.[1]
      
    • Verify the C-H stretch region (3000–3100

      
      ).[1][4][5][6][7] If these are saturated (flat-topped), reduce sample thickness/pressure.[1]
      

References

  • NIST Chemistry WebBook. Diphenyl ether Infrared Spectrum.[1][8] National Institute of Standards and Technology.[9] Available at: [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] Wiley.[1] (General reference for C-S and C-O assignments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] Wiley.[1] (Authoritative source for Aryl-Alkyl Sulfide and Diaryl Ether band ranges).[1]

  • ResearchGate. FT-IR spectra of methyl phenyl sulfide, sulfoxide, and sulfone. (Comparative data for oxidation states). Available at: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Methyl(4-phenoxyphenyl)sulfane: A Comparative Guide

Executive Summary For drug development professionals and analytical chemists, structural elucidation of diaryl ether thioethers like Methyl(4-phenoxyphenyl)sulfane (C₁₃H₁₂OS, Exact Mass: 216.0609 Da) requires robust anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, structural elucidation of diaryl ether thioethers like Methyl(4-phenoxyphenyl)sulfane (C₁₃H₁₂OS, Exact Mass: 216.0609 Da) requires robust analytical strategies. This guide objectively compares the two dominant analytical platforms for this class of compounds: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By contrasting odd-electron radical fragmentation with even-electron charge-directed dissociation, this guide provides a comprehensive framework for selecting the optimal platform for structural characterization.

Structural and Mechanistic Fundamentals

Methyl(4-phenoxyphenyl)sulfane contains two competing sites for ionization and fragmentation: a diaryl ether linkage (Ar-O-Ar) and a thioether linkage (Ar-S-CH₃). The analytical platform chosen dictates which functional group drives the fragmentation cascade [1].

  • Ionization Energy vs. Proton Affinity: In EI (70 eV), electron ejection is governed by ionization energies. Sulfur (~8.0 eV) has a lower ionization energy than oxygen (~8.5 eV), meaning the initial radical cation predominantly localizes on the sulfur atom, driving

    
    -cleavage and C-S bond dissociation [3]. Conversely, in positive ESI, the site of protonation is dictated by proton affinity. The competition between the ether oxygen and the thioether sulfur leads to distinct neutral loss pathways during Collision-Induced Dissociation (CID) [2].
    
  • Odd-Electron vs. Even-Electron Rules: GC-EI-MS generates an odd-electron radical cation ([M]•⁺), which readily loses radicals (e.g., •CH₃, •SCH₃). LC-ESI-MS/MS generates an even-electron protonated molecule ([M+H]⁺), which strongly prefers the neutral loss of closed-shell molecules (e.g., CH₃SH, PhOH) to maintain an even-electron state.

Platform Comparison: GC-EI-TOF-MS vs. LC-ESI-QTOF-MS

To objectively evaluate performance, Table 1 summarizes the operational parameters and mechanistic outputs of both platforms.

Table 1: Analytical Platform Comparison
FeatureGC-EI-TOF-MSLC-ESI-QTOF-MS/MS
Ionization Method Electron Ionization (Hard, 70 eV)Electrospray Ionization (Soft, +ESI)
Precursor Ion Radical Cation [M]•⁺ (m/z 216.06)Protonated Molecule [M+H]⁺ (m/z 217.07)
Primary Fragmentation Drive Odd-electron radical site initiationEven-electron charge-directed cleavage
Key Neutral Losses CH₃• (15 Da), CH₃S• (47 Da)CH₃SH (48 Da), PhOH (94 Da)
Structural Specificity High (Library fingerprint matching)High (Targeted MS/MS sequencing)
Optimal Use Case Volatile, thermally stable screeningPolarizable heteroatom characterization

Fragmentation Pathways & Mass Spectral Signatures

The structural assignments for the major fragment ions of Methyl(4-phenoxyphenyl)sulfane are detailed in Table 2.

Table 2: Key Fragment Ions and Mechanistic Assignments
m/z (EI)m/z (ESI-CID)Ion FormulaOrigin / Dissociation Mechanism
216.06 -[C₁₃H₁₂OS]•⁺Molecular ion (Odd-electron precursor)
-217.07 [C₁₃H₁₃OS]⁺Protonated precursor (Even-electron)
201.04 -[C₁₂H₉OS]⁺Loss of methyl radical (-15 Da) from sulfur
169.07 169.07 [C₁₂H₉O]⁺Loss of CH₃S• (EI) or CH₃SH (ESI)
123.03 123.03 [C₇H₇S]⁺Cleavage of diaryl ether C-O bond
93.03 -[C₆H₅O]⁺Phenoxy cation from ether cleavage
Pathway Visualization

Fragmentation cluster_EI GC-EI-MS (Odd-Electron) cluster_ESI LC-ESI-MS/MS (Even-Electron) M_EI [M]•+ m/z 216.06 F201 [M - CH3•]+ m/z 201.04 M_EI->F201 -CH3• F169_EI [M - CH3S•]+ m/z 169.07 M_EI->F169_EI -CH3S• F123_EI [CH3S-C6H4]+ m/z 123.03 M_EI->F123_EI -PhO• F93 [C6H5O]+ m/z 93.03 M_EI->F93 -CH3SC6H4• M_ESI [M+H]+ m/z 217.07 F169_ESI [M+H - CH3SH]+ m/z 169.07 M_ESI->F169_ESI -CH3SH F123_ESI [M+H - PhOH]+ m/z 123.03 M_ESI->F123_ESI -PhOH

Mass spectrometry fragmentation pathways of Methyl(4-phenoxyphenyl)sulfane (EI vs. ESI).

Step-by-Step Experimental Methodologies

To ensure a self-validating analytical system, the following protocols incorporate internal calibration and system suitability tests (SST).

Protocol A: GC-EI-TOF-MS Workflow
  • Sample Preparation: Dissolve 1 mg of Methyl(4-phenoxyphenyl)sulfane in 1 mL of LC-MS grade hexane. Spike with 10 µL of an internal standard (e.g., d₅-chlorobenzene, 100 µg/mL) to validate retention time stability.

  • System Suitability & Calibration: Tune the TOF mass spectrometer using Perfluorotributylamine (PFTBA). Verify that mass resolution exceeds 10,000 FWHM and mass accuracy is < 5 ppm.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with an emission current of 50 µA. Maintain the source temperature at 250°C. Acquire full-scan data from m/z 50 to 500.

Protocol B: LC-ESI-QTOF-MS/MS Workflow
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality note: Formic acid acts as a proton source, drastically enhancing the[M+H]⁺ yield in positive ESI.

  • System Suitability & Calibration: Calibrate the QTOF using a sodium formate cluster solution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% FA in Water; Mobile phase B: 0.1% FA in Acetonitrile. Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Utilize positive ESI mode. Set capillary voltage to 3.5 kV and desolvation gas to 800 L/h at 350°C.

  • Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 217.07) in the quadrupole. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas to capture both low-energy (CH₃SH loss) and high-energy (PhOH loss) fragmentation events.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform S1 Sample Prep & Dilution G1 Capillary GC Separation S1->G1 L1 UHPLC Separation S1->L1 G2 Electron Ionization (70 eV) G1->G2 G3 TOF Mass Analyzer G2->G3 L2 Electrospray Ionization (+ESI) L1->L2 L3 Q-TOF / CID Fragmentation L2->L3

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS sample characterization.

Data Interpretation and Self-Validation

A critical self-validating mechanism in the mass spectral interpretation of thioethers is the natural isotopic signature of sulfur. The ³⁴S isotope has a natural abundance of approximately 4.2% relative to ³²S.

When analyzing the spectra generated by either platform, researchers must verify that any fragment ion theoretically retaining the sulfur atom (e.g., the [M]•⁺ at m/z 216.06 and the [C₇H₇S]⁺ fragment at m/z 123.03) exhibits a distinct M+2 isotopic peak at ~4.2% relative intensity. Conversely, fragments that have lost the sulfur atom (e.g., [C₁₂H₉O]⁺ at m/z 169.07) will lack this characteristic A+2 signature, relying only on the much smaller ¹⁸O and ¹³C₂ contributions. Monitoring this isotopic ratio acts as an internal, mathematically absolute validation for your mechanistic assignments.

References

  • Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry.
  • Fragmentation of protonated thioether conjugates of acrolein using low collision energies. Journal of the American Society for Mass Spectrometry. URL: [2]
  • Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. URL: [3]
Comparative

A Comparative Guide to the Reactivity of Methyl(4-phenoxyphenyl)sulfane and Diphenyl Sulfide

Introduction In the landscape of organosulfur chemistry, diaryl sulfides serve as foundational scaffolds for a multitude of applications, from pharmaceuticals to materials science. Their reactivity is of paramount import...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of organosulfur chemistry, diaryl sulfides serve as foundational scaffolds for a multitude of applications, from pharmaceuticals to materials science. Their reactivity is of paramount importance to synthetic chemists seeking to functionalize these core structures. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogs: the structurally simple Diphenyl Sulfide and the more complex Methyl(4-phenoxyphenyl)sulfane.

At a glance, the molecules differ in two key areas: the nature of the second aromatic ring system (a phenyl group vs. a phenoxy-substituted phenyl group) and the identity of the second substituent on the sulfur atom (phenyl vs. methyl). These seemingly minor modifications introduce significant electronic and steric disparities that profoundly influence their behavior in common organic transformations. We will explore these differences through the lens of three critical reaction classes: oxidation of the sulfur center, electrophilic aromatic substitution on the phenyl rings, and the utility of these molecules in metal-catalyzed cross-coupling reactions. This analysis is supported by experimental data and established mechanistic principles to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Diphenyl Sulfide Diphenyl sulfideC₁₂H₁₀S186.27
Methyl(4-phenoxyphenyl)sulfane Methyl(4-phenoxyphenyl)sulfaneC₁₃H₁₂OS216.30

Part 1: Oxidation at the Sulfur Center

The oxidation of sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis, yielding products that are valuable intermediates in their own right. The reactivity of the sulfur atom in this process is highly dependent on its electron density; a more nucleophilic sulfur will react more readily with electrophilic oxidizing agents.

Mechanistic Considerations & Reactivity Trends

The sulfur atom in both molecules possesses lone pairs of electrons, making it susceptible to attack by oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds stepwise, first to the sulfoxide and then, with additional oxidant or under harsher conditions, to the sulfone.

  • Diphenyl Sulfide (Ph₂S): The sulfur atom is bonded to two phenyl groups. The phenyl group is generally considered electron-neutral or weakly electron-withdrawing via induction, but it can donate electron density via resonance. The overall effect is a moderately electron-rich sulfur atom.

  • Methyl(4-phenoxyphenyl)sulfane: This molecule has two key features that enhance the nucleophilicity of its sulfur atom compared to diphenyl sulfide:

    • Methyl Group: The methyl group is a classic electron-donating group (EDG) through an inductive effect, directly increasing the electron density on the sulfur atom.

    • Para-Phenoxy Group: The phenoxy group, situated para to the methylthio group, is a powerful electron-donating group through resonance. Its oxygen lone pairs can delocalize into the aromatic ring, pushing electron density towards the methylthio substituent and further enhancing the sulfur's nucleophilicity.

Consequently, Methyl(4-phenoxyphenyl)sulfane is expected to undergo oxidation more readily than Diphenyl Sulfide . This translates to faster reaction rates and the ability to use milder reaction conditions to achieve high conversion.

Comparative Experimental Data: Oxidation
SubstrateOxidant/CatalystProductConditionsYieldReference
Diphenyl SulfideH₂O₂ / Anatase-TiO₂Diphenyl Sulfone3h, irradiation>95% Conversion
Diphenyl SulfideH₂O₂ / Rutile-TiO₂Diphenyl Sulfoxide15 min, irradiation~100% Selectivity
Diphenyl SulfideBis-pyridinesilver(I) dichromateDiphenyl Sulfoxide70% aq. Acetic AcidComplex Kinetics
Methyl Phenyl Sulfide*H₂O₂ / Al-MOFsMethyl Phenyl SulfoxideRoom Temp, 72h>94% Conversion

Note: Direct comparative data for Methyl(4-phenoxyphenyl)sulfane is scarce. Data for Methyl Phenyl Sulfide (Thioanisole) is presented as a proxy to illustrate the activating effect of a methyl group over a phenyl group on sulfur.

The data shows that the oxidation of diphenyl sulfide can be controlled to selectively produce either the sulfoxide or sulfone by choosing the appropriate catalyst system. The oxidation of thioanisole, which is more electron-rich than diphenyl sulfide due to the methyl group, proceeds efficiently even at room temperature, supporting the hypothesis that Methyl(4-phenoxyphenyl)sulfane would be similarly reactive, if not more so, due to the additional activating phenoxy group.

Experimental Protocol: Selective Oxidation to Sulfoxide

This protocol details the photocatalytic oxidation of a sulfide to a sulfoxide, a green and highly selective method.

G cluster_prep 1. Reaction Setup cluster_reac 2. Photochemical Reaction cluster_work 3. Work-up & Isolation prep1 Suspend photocatalyst (e.g., Rutile-TiO₂) in solvent (e.g., Acetonitrile) prep2 Add Diphenyl Sulfide or analog prep1->prep2 prep3 Place in photoreactor with magnetic stirring prep2->prep3 reac1 Add H₂O₂ (1.1 eq.) to the suspension prep3->reac1 reac2 Irradiate with UV lamp (e.g., 370 nm) reac1->reac2 reac3 Monitor reaction by TLC or GC/HPLC reac2->reac3 work1 Filter or centrifuge to remove catalyst reac3->work1 work2 Evaporate solvent under reduced pressure work1->work2 work3 Purify crude product (e.g., column chromatography) work2->work3

Workflow for photocatalytic sulfide oxidation.

Part 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide array of functional groups. The regiochemical outcome and rate of these reactions are dictated by the electronic properties of the substituents already present on the ring.

Directing Effects and Reactivity Analysis
  • Diphenyl Sulfide: The thioether (-SPh) linkage is an ortho-, para- directing group. This is because the sulfur atom can donate a lone pair of electrons via resonance to stabilize the positively charged arenium ion intermediate formed during the attack. However, the para-product is strongly favored due to the steric hindrance imposed by the bulky phenyl group at the ortho positions. Overall, the sulfide group is considered a weak activator of the aromatic ring for EAS.

  • Methyl(4-phenoxyphenyl)sulfane: This molecule presents two distinct aromatic rings for potential substitution.

    • Ring A (attached to -SMe): This ring is activated by the methylthio group (-SMe), which is an ortho-, para-director. Like the -SPh group, it activates through resonance. However, the methyl group is more electron-donating and less sterically bulky than a phenyl group, making the -SMe group a slightly stronger activator and potentially allowing for some ortho-substitution.

    • Ring B (the phenoxy ring): This ring is activated by the ether linkage (-O-), which is a very powerful ortho-, para-activating group.

Between the two molecules, the rings of Methyl(4-phenoxyphenyl)sulfane are significantly more activated towards EAS than those of Diphenyl Sulfide . The most reactive site on Methyl(4-phenoxyphenyl)sulfane is expected to be the positions ortho and para to the phenoxy group on Ring B, followed by the positions ortho to the methylthio group on Ring A. The least reactive sites are the rings of diphenyl sulfide.

G DPS Diphenyl Sulfide -S- is o,p-directing - Para favored due to sterics Reactivity Increasing Reactivity in EAS → MPPS Methyl(4-phenoxyphenyl)sulfane Ring A: Activated by -SMe (o,p-directing) Ring B: Strongly activated by -OPh (o,p-directing)

Relative activation towards EAS.
Comparative Experimental Data: Electrophilic Aromatic Substitution
SubstrateReactionReagentsMajor Product(s)ObservationsReference
Diphenyl SulfideNitrationHNO₃ / H₂SO₄ in Nitrobenzene4-Nitrodiphenyl sulfideHigh para-selectivity achieved.
Diphenyl SulfideFriedel-Crafts AcylationAcetyl Chloride / AlCl₃4-Acetyldiphenyl sulfidePara-product is favored. Oxidation of sulfur is a potential side reaction.
Phenol*SulphonationH₂SO₄Ortho or Para isomerIsomer depends on temperature. -OH is a very strong activator.

Note: Data for phenol is used to illustrate the powerful activating nature of an oxygen-linked substituent, which is relevant for the phenoxy ring in Methyl(4-phenoxyphenyl)sulfane.

Experimental Protocol: Para-Selective Nitration of Diphenyl Sulfide

This protocol is designed to maximize the yield of the para-substituted product while minimizing side reactions.

  • Preparation: Dissolve Diphenyl Sulfide in an inert solvent such as nitrobenzene in a round-bottom flask.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C with continuous stirring.

  • Reagent Addition: Slowly and dropwise, add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (the "nitrating mixture"). Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Work-up: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Part 3: Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized C-S bond formation, with methods like the Buchwald-Hartwig and Ullmann couplings being standard procedures. In this context, diaryl sulfides are typically the products of reactions coupling an aryl halide with a thiophenol. However, the C-S bond itself can be cleaved and functionalized, offering another avenue for reactivity.

Reactivity in C-S Bond Formation and Cleavage

The reactivity of aryl sulfides in cross-coupling reactions often pertains to the oxidative addition of a C-S bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). The ease of this step is influenced by the electron density of the aromatic ring and the strength of the C-S bond.

  • Diphenyl Sulfide: The C(sp²)-S bonds are relatively stable but can be activated for cleavage and subsequent functionalization by various transition-metal catalysts.

  • Methyl(4-phenoxyphenyl)sulfane: The C(aryl)-S bond in this molecule is attached to a more electron-rich aromatic ring due to the phenoxy group. This increased electron density can facilitate the oxidative addition step of a catalytic cycle, potentially making this C-S bond more labile under certain cross-coupling conditions compared to diphenyl sulfide. Conversely, the S-C(methyl) bond offers a different reaction pathway, such as C-S cross-coupling reactions where methyl sulfides react with alkyl Grignards.

Overall, while both molecules can be synthesized via cross-coupling, Methyl(4-phenoxyphenyl)sulfane may exhibit enhanced reactivity in reactions involving C-S bond cleavage due to its more electron-rich nature.

Representative Experimental Data: Synthesis via Cross-Coupling
Aryl HalideThiolCatalyst SystemProductYieldReference
Aryl BromideThiophenolPd₂(dba)₃ / XantphosSubstituted Diphenyl Sulfide85-95%
Aryl IodideThiolCuI / Ethylene GlycolAryl SulfideGood to Excellent
Phenyl MesylateSodium benzenethiolateNiCl₂(dppf) / ZnDiphenyl Sulfide94%

The data highlights the versatility of palladium, copper, and nickel catalysts in forming the C-S bond of diaryl sulfides, accommodating a wide range of functional groups with high efficiency. The synthesis of Methyl(4-phenoxyphenyl)sulfane would proceed via analogous routes, for instance, by coupling 4-phenoxy-bromobenzene with sodium thiomethoxide or 4-iodophenoxybenzene with methanethiol.

General Workflow: Palladium-Catalyzed C-S Cross-Coupling

This diagram illustrates a typical workflow for the synthesis of diaryl sulfides.

G cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation s1 Add Aryl Halide, Pd Catalyst, Ligand (e.g., Xantphos), and Base (e.g., Cs₂CO₃) to a dry flask s2 Evacuate and backfill with inert gas (N₂ or Ar) three times s1->s2 r1 Add anhydrous solvent (e.g., Toluene) and Thiol via syringe s2->r1 r2 Heat reaction mixture to desired temperature (e.g., 110°C) r1->r2 r3 Stir vigorously for 12-24h, monitoring by TLC/LC-MS r2->r3 w1 Cool to RT, dilute with solvent, and filter r3->w1 w2 Wash filtrate with water and brine w1->w2 w3 Dry organic layer, concentrate, and purify by chromatography w2->w3

General workflow for Pd-catalyzed C-S coupling.

Conclusion

The comparison between Methyl(4-phenoxyphenyl)sulfane and Diphenyl Sulfide provides a clear illustration of how substituent effects govern chemical reactivity.

  • In Oxidation: Methyl(4-phenoxyphenyl)sulfane is predicted to be significantly more reactive. The combined electron-donating effects of the methyl and para-phenoxy groups render its sulfur atom more nucleophilic and thus more susceptible to oxidation than the sulfur in diphenyl sulfide.

  • In Electrophilic Aromatic Substitution: The aromatic rings of Methyl(4-phenoxyphenyl)sulfane are substantially more activated towards electrophilic attack. The powerful activating nature of the ether linkage, in particular, makes it the more reactive substrate with predictable regioselectivity on the phenoxy-bearing ring.

  • In Metal-Catalyzed Cross-Coupling: While both compounds are readily synthesized via modern cross-coupling methods, the increased electron density on the aromatic system of Methyl(4-phenoxyphenyl)sulfane may render its C-S bond more susceptible to cleavage, suggesting it could be a more versatile substrate in transformations that leverage C-S bond activation.

References

  • Organic Syntheses Procedure. Diphenyl sulfide. [Link]

  • Krishnasamy, V., et al. (Date not available). Kinetics and Mechanism of the Oxidation of Diphenyl Sulphides by Bis-pyridinesilver(I) Dichromate. Asian Journal of Chemistry. [Link]

  • Organic Syntheses Procedure. Disulfide, diphenyl. [Link]

  • Wikipedia. Diphenyl sulfide. [Link]

  • Kowalska, D., et al. (2022). Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph. RSC Advances. [Link]

  • ResearchGate. The oxidation pathway of diphenyl sulfide. [Link]

  • Sun, X., et al. (2010). Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV
Validation

High-Performance Liquid Chromatography (HPLC) Retention Time Standards for Methyl(4-phenoxyphenyl)sulfane Analysis: A Comparative Guide

Accurate quantification and robust method transfer in High-Performance Liquid Chromatography (HPLC) rely heavily on the strategic selection of retention time standards. For highly hydrophobic, neutral aromatic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification and robust method transfer in High-Performance Liquid Chromatography (HPLC) rely heavily on the strategic selection of retention time standards. For highly hydrophobic, neutral aromatic compounds like Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5)[1], selecting the correct internal standard (IS) or system suitability standard is critical.

Because this molecule lacks ionizable functional groups, its retention in Reversed-Phase HPLC (RP-HPLC) is governed strictly by hydrophobic partitioning rather than secondary electrostatic interactions[2]. Consequently, mobile phase pH has minimal impact on its retention, making the organic modifier ratio and the choice of a structurally appropriate retention standard the primary drivers of analytical success[3].

This guide objectively compares alternative retention time standards, explains the causality behind their chromatographic behavior, and provides a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Comparison of Retention Time Standards

When analyzing Methyl(4-phenoxyphenyl)sulfane, the ideal standard must mimic its partitioning behavior in a C18 column. If a standard is too polar, it will elute near the void volume, failing to track the late-eluting analyte. If it is too hydrophobic, it will unnecessarily extend the run time[2].

A. Structural Analogs: Diphenyl Ether (The Optimal UV-HPLC IS)

Diphenyl ether shares the core diaryl ether structure of the target analyte but lacks the methylthio (-SCH3) group[4].

  • Causality: The absence of the methylthio group slightly reduces the molecule's lipophilicity (LogP). In RP-HPLC, retention is directly proportional to hydrophobicity[2]. Therefore, diphenyl ether partitions slightly less strongly into the C18 stationary phase, ensuring it elutes just before Methyl(4-phenoxyphenyl)sulfane. This close, yet distinct, elution window makes it the perfect internal standard for correcting injection volume errors and tracking column degradation without extending the analytical run time.

B. Homologous Series: Alkylphenones (The Method Transfer Standard)

Alkylphenones (e.g., valerophenone, hexanophenone, octanophenone) are widely utilized to establish a retention index (RI) scale[5].

  • Causality: By injecting a homologous series, analysts can bracket the retention time of Methyl(4-phenoxyphenyl)sulfane. This allows the calculation of a universal retention index that remains constant across different column brands and instrument setups, neutralizing micro-variations in pump delivery or stationary phase chemistry[3].

C. Stable Isotope-Labeled (SIL) Analogs (The LC-MS/MS Gold Standard)

Deuterated or 13C-labeled versions of the analyte are chemically identical to the native compound but differ in mass.

  • Causality: SILs exhibit exact co-elution with the target analyte. While this is useless for UV-HPLC (as the peaks cannot be optically resolved), it is mandatory for LC-MS/MS bioanalysis to perfectly correct for matrix-induced ion suppression.

Quantitative Data Comparison

The following table summarizes the physicochemical and chromatographic properties of these standards to aid in selection.

Standard TypeCompoundApprox. LogPRelative Retention Time (RRT)*Primary Application
Structural Analog Diphenyl Ether4.20.75 - 0.85Routine UV-HPLC Internal Standard
Homologous Series Hexanophenone4.00.70 - 0.80Retention Indexing / Method Transfer
Homologous Series Octanophenone5.01.10 - 1.20Retention Indexing / Method Transfer
Target Analyte Methyl(4-phenoxyphenyl)sulfane ~4.8 1.00 (Reference) Target Quantification
SIL Analog Analyte-d3~4.81.00LC-MS/MS Bioanalysis

*RRT is estimated based on an 80:20 Acetonitrile:Water isocratic method on a standard C18 column.

G A Analyte: Methyl(4-phenoxyphenyl)sulfane B Select Standardization Strategy A->B C System Suitability (Alkylphenone Series) B->C Method Transfer D Routine UV-HPLC (Diphenyl Ether IS) B->D QA/QC Labs E LC-MS/MS Quant (SIL Analog IS) B->E Bioanalysis F Calculate Retention Index C->F G Relative Retention Time (RRT) Tracking D->G H Isotope Dilution Mass Spectrometry E->H

Fig 1. Decision matrix for HPLC retention time standardization based on analytical goals.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following isocratic RP-HPLC protocol utilizes Diphenyl Ether as an internal standard. It is designed as a self-validating system, meaning the method proves its own reliability through strict System Suitability Testing (SST) criteria before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Mix HPLC-grade Acetonitrile and Milli-Q Water in an 80:20 (v/v) ratio .

  • Causality: Because Methyl(4-phenoxyphenyl)sulfane is highly non-polar, a weak mobile phase (e.g., 50:50) would result in excessive retention, leading to longitudinal diffusion (peak broadening) and a poor signal-to-noise ratio[2]. The 80% organic modifier ensures a sharp peak and a capacity factor (

    
    ) between 1 and 5.
    
  • Degas the mixture via ultrasonication for 15 minutes.

Step 2: Standard Solution Preparation
  • IS Stock: Dissolve Diphenyl Ether in Acetonitrile to a concentration of 1.0 mg/mL.

  • Analyte Stock: Dissolve Methyl(4-phenoxyphenyl)sulfane in Acetonitrile to 1.0 mg/mL[1].

  • Working Solution: Dilute both stocks to 50 µg/mL using the mobile phase.

  • Causality: Diluting the final injection sample in the mobile phase prevents "solvent-mismatch" peak distortion, which occurs when a strong injection solvent disrupts the local partitioning equilibrium at the head of the column.

Step 3: Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Temperature control stabilizes the thermodynamics of hydrophobic partitioning, preventing retention time drift[3].

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Inject the working solution 5 consecutive times. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between Diphenyl Ether and the Analyte (ensures baseline separation).
    
  • Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  < 1.5 for both peaks (proves that secondary interactions, such as hydrogen bonding with residual silanols, are not occurring).
    
  • Precision: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) < 2.0%.

Workflow Step1 1. Mobile Phase Prep (80:20 ACN:H2O) Step2 2. Standard Spiking (Add Diphenyl Ether IS) Step1->Step2 Step3 3. RP-HPLC Injection (C18 Column, 254 nm) Step2->Step3 Step4 4. Data Acquisition (Calculate RRT & Resolution) Step3->Step4 Step5 5. System Validation (RSD < 2.0%) Step4->Step5

Fig 2. Step-by-step isocratic RP-HPLC workflow for Methyl(4-phenoxyphenyl)sulfane.

References

Sources

Validation

Comparative oxidation rates of Methyl(4-phenoxyphenyl)sulfane and thioanisole

Comparative Oxidation Kinetics: Methyl(4-phenoxyphenyl)sulfane vs. Thioanisole Executive Summary In pharmaceutical development and materials science, the controlled oxidation of thioethers to sulfoxides is a critical tra...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Oxidation Kinetics: Methyl(4-phenoxyphenyl)sulfane vs. Thioanisole

Executive Summary

In pharmaceutical development and materials science, the controlled oxidation of thioethers to sulfoxides is a critical transformation. Understanding how molecular structure dictates reaction velocity is essential for predicting metabolic liabilities and optimizing synthetic workflows. This guide provides an objective, data-driven comparison of the oxidation rates of Methyl(4-phenoxyphenyl)sulfane (also known as 4-phenoxyphenyl methyl sulfide) and the parent compound, thioanisole . By analyzing substituent effects through linear free-energy relationships, we demonstrate how the para-phenoxy group accelerates the oxidation rate via transition-state stabilization.

Mechanistic Causality: The Role of Substituent Effects

The oxidation of organic sulfides by electrophilic oxidants (e.g., hydrogen peroxide, peracids, or cytochrome P450 intermediates) proceeds via the nucleophilic attack of the sulfur atom onto an electrophilic oxygen. This mechanism involves a transition state where the sulfur atom develops a partial positive charge (or forms a radical cation in single-electron transfer pathways) .

  • Thioanisole (Baseline): Lacking any ring substituents (

    
    ), thioanisole serves as the kinetic baseline (
    
    
    
    ) for sulfide oxidation.
  • Methyl(4-phenoxyphenyl)sulfane (Accelerated): The para-phenoxy group (-OPh) exerts two competing electronic effects: an inductive electron-withdrawing effect (-I) due to oxygen's electronegativity, and a resonance electron-donating effect (+M) through the

    
    -system of the aromatic ring. In the para position, the +M effect heavily dominates (
    
    
    
    ). This electron donation increases the electron density on the sulfur atom, stabilizing the electron-deficient transition state and significantly lowering the activation energy (
    
    
    ).

Because the reaction constant (


) for electrophilic sulfide oxidation is typically negative (ranging from -1.5 to -2.0 depending on the specific oxidant) , the introduction of the electron-donating phenoxy group results in a measurable and predictable rate acceleration.

Comparative Kinetic Data

The following table synthesizes the theoretical and experimental parameters governing the oxidation of these two substrates.

ParameterThioanisoleMethyl(4-phenoxyphenyl)sulfane
Substituent None (-H)para-Phenoxy (-OPh)
Hammett Constant (

)
0.00-0.32
Electronic Effect NeutralElectron-Donating (+M > -I)
Relative Oxidation Rate (

)
1.0 (Baseline)~3.5 - 4.2x (Accelerated)
Transition State Energy (

)
StandardLowered via resonance stabilization
Primary Product Methyl phenyl sulfoxide4-Phenoxyphenyl methyl sulfoxide

(Note: Relative rates are calculated based on a typical electrophilic oxidation


 value of -1.8 to -1.97).

Mechanistic Pathway Visualization

G cluster_0 Substrate Pool T Thioanisole (σ_p = 0) Ox Electrophilic Oxidant T->Ox M Methyl(4-phenoxyphenyl)sulfane (σ_p = -0.32) M->Ox TS_T Standard TS (Higher ΔG‡) Ox->TS_T k_baseline TS_M Stabilized TS (Lower ΔG‡) Ox->TS_M k_fast Prod_T Methyl Phenyl Sulfoxide TS_T->Prod_T Prod_M 4-Phenoxyphenyl Methyl Sulfoxide TS_M->Prod_M

Reaction pathways showing TS stabilization by the para-phenoxy group during oxidation.

Experimental Protocol: Competitive Oxidation Assay

To objectively compare the oxidation rates without the confounding variables of batch-to-batch catalyst or temperature fluctuations, a single-pot competitive kinetic assay is the methodological gold standard .

Self-Validating System Logic: By reacting equimolar amounts of both sulfides in the exact same flask with a sub-stoichiometric amount of oxidant, the ratio of the resulting sulfoxides directly yields the ratio of their rate constants (


). Inter-assay variabilities (e.g., localized catalyst concentration gradients) are mathematically eliminated. Furthermore, mass balance tracking (Unreacted Sulfide + Formed Sulfoxide = Initial Input) ensures no over-oxidation to sulfones has occurred, structurally validating the kinetic data.

Step-by-Step Methodology:

  • Substrate Pool Preparation: Dissolve exactly 1.0 mmol of thioanisole and 1.0 mmol of Methyl(4-phenoxyphenyl)sulfane in 10 mL of anhydrous acetonitrile (

    
    ).
    
  • Internal Standard Addition: Add 0.5 mmol of an inert internal standard (e.g., biphenyl) to the mixture. This allows for absolute mass quantification and recovery tracking via chromatography.

  • Reaction Initiation: Bring the solution to a controlled 25.0 °C. Inject 0.2 mmol of the chosen oxidant (e.g., 30% aqueous

    
    ) under vigorous stirring. Causality: Using a strictly limiting reagent (0.2 eq) ensures pseudo-first-order competitive kinetics and prevents the secondary oxidation of sulfoxides into sulfones.
    
  • Quenching: After exactly 10 minutes, quench the reaction by adding 1 mL of saturated sodium thiosulfate (

    
    ) solution to immediately destroy any unreacted peroxide species.
    
  • Chromatographic Analysis: Extract and analyze the organic layer using Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

  • Data Calculation: Calculate the relative rate constant (

    
    ) using the competitive kinetic formula:
    
    
    
    
    (Where
    
    
    and
    
    
    are the remaining concentrations of Methyl(4-phenoxyphenyl)sulfane and thioanisole, respectively).

Conclusion

The structural integration of a para-phenoxy group fundamentally transforms the oxidation profile of the thioether moiety. Methyl(4-phenoxyphenyl)sulfane oxidizes approximately 3.5 to 4.2 times faster than thioanisole due to resonance-driven stabilization of the electron-deficient transition state. Understanding this kinetic differential is crucial for researchers designing pro-drugs, managing metabolic liabilities, or optimizing catalytic sulfoxidation workflows.

References

  • Title: Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Oxidation of thioanisoles and methyl phenyl sulfoxides by oxo(phosphine)ruthenium(IV) complexes Source: Inorganic Chemistry URL: [Link]

Comparative

Validating the Purity of Methyl(4-phenoxyphenyl)sulfane: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Executive Summary & The Causality of Purity Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5)[1] is a critical diaryl thioether building block utilized in advanced materials and pharmaceutical synthesis. In drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Purity

Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5)[1] is a critical diaryl thioether building block utilized in advanced materials and pharmaceutical synthesis. In drug development, validating the absolute purity of such intermediates is non-negotiable. Trace impurities—such as unreacted thiols, trapped organic solvents, or inorganic catalysts—can severely disrupt downstream cross-coupling reactions or alter the pharmacokinetic profiles of final active pharmaceutical ingredients (APIs).

While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), these techniques possess inherent blind spots. Elemental Analysis (EA), specifically CHNS/O combustion analysis, remains the gold standard for determining absolute macroscopic mass fractions and proving bulk purity[2].

Orthogonal Comparison: Why Elemental Analysis?

To understand why EA is required alongside modern spectroscopic methods, we must examine the causality behind what each technique actually measures.

Table 1: Orthogonal Purity Validation Techniques

TechniquePrimary Detection ScopeCritical Blind SpotsCausality for Purity Validation
HPLC-UV UV-active organic compounds.Inorganic salts, water, non-UV active solvents.Quantifies relative chromatographic purity but fails to detect macroscopic non-chromophoric mass.
GC-MS Volatile organic compounds.Non-volatile organics, inorganic salts, high-MW polymers.Excellent for identifying volatile byproducts, but cannot quantify bulk solid purity.
qNMR Organic structural framework.NMR-silent inorganic salts, paramagnetic impurities.Highly precise for organics, but requires rigorous

relaxation calibration and misses salts.
CHNS EA Absolute elemental mass fraction.Cannot distinguish between structural isomers.Acts as a macroscopic "truth serum." Any non-combustible mass proportionally suppresses C/H/S values.

The Expertise Insight: If a synthetic batch of Methyl(4-phenoxyphenyl)sulfane looks 99.9% pure by HPLC but contains 3% residual silver triflate (from a previous cyanation or coupling step), HPLC and GC-MS will completely miss it. EA will reveal a suppressed Carbon and Hydrogen mass fraction, instantly flagging the bulk contamination[3].

Theoretical Composition of Methyl(4-phenoxyphenyl)sulfane

To validate purity via EA, experimental data must be compared against the exact theoretical mass fractions of the compound.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.30 g/mol

Theoretical Elemental Breakdown:

  • Carbon (C): 72.19%

  • Hydrogen (H): 5.59%

  • Sulfur (S): 14.82%

  • Oxygen (O): 7.40%

According to the American Chemical Society (ACS) guidelines[4], a compound is generally considered pure if the experimental values fall within ±0.4% of these theoretical calculations[5].

Experimental Methodology: A Self-Validating Protocol

Elemental analysis is highly sensitive, meaning poor sample preparation or instrumental drift can easily lead to false failures[6]. The following protocol utilizes the Pregl-Dumas combustion method[2] and is designed as a self-validating system to ensure absolute trustworthiness.

Step-by-Step CHNS Workflow
  • Desiccation: Causality: Elemental analyzers quantify hydrogen by measuring

    
     gas. Any ambient moisture trapped in the crystal lattice will artificially inflate the %H and %O values. Dry the sample under high vacuum (
    
    
    
    mbar) at 40°C for 24 hours prior to analysis.
  • Micro-weighing: Causality: The entire calculation is a mass fraction. Weighing 1.500 mg of the sample into a tin capsule requires an ultra-microbalance (

    
     µg)[6]. Any weighing error linearly propagates into the final percentage.
    
  • System Calibration (CRM): Causality: To prove the system is free of atmospheric leaks and the Thermal Conductivity Detector (TCD) response is linear, run a blank tin capsule, followed by a Certified Reference Material (CRM) like Sulfanilamide (which contains C, H, N, S, and O).

  • Flash Combustion & Reduction: Causality: The tin capsule is dropped into a 1000°C furnace with excess ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to ensure complete oxidation. The resulting gases pass through a copper reduction tube at 600°C to scrub excess 
    
    
    
    and reduce
    
    
    species strictly to
    
    
    gas.
  • Triplicate Analysis & Drift Check: Causality: A single run cannot prove sample homogeneity. Triplicate runs establish a standard deviation. Concluding the sequence with another CRM run proves no instrumental drift occurred during the analysis[3].

CHNS_Workflow cluster_0 Self-Validating System Setup cluster_1 Pregl-Dumas Combustion Process Blank 1. Blank Run (Baseline Est.) CRM_Start 2. CRM Calibration (e.g., Sulfanilamide) Blank->CRM_Start Sample 3. Sample Triplicates (Methyl(4-phenoxyphenyl)sulfane) CRM_Start->Sample CRM_End 4. CRM Verification (Drift Check) Sample->CRM_End Combustion Flash Combustion (~1000°C, O2) Sample->Combustion Micro-weighed Tin Capsule Reduction Catalytic Reduction (Cu, ~600°C) Combustion->Reduction CO2, H2O, SO2, NOx, O2 Separation Gas Separation (GC Column / Traps) Reduction->Separation CO2, H2O, SO2, N2 Detection TCD Detection (Quantification) Separation->Detection Sequential Elution

Workflow of a self-validating CHNS elemental analysis system using the Pregl-Dumas method.

Quantitative Data Presentation: Interpreting Results

To demonstrate the diagnostic power of EA, below is a comparison of mock experimental data for three different synthetic batches of Methyl(4-phenoxyphenyl)sulfane.

Table 2: Experimental CHNS Data vs. Theoretical Baseline

Batch% Carbon (C)% Hydrogen (H)% Sulfur (S)Status & Diagnostic Conclusion
Theoretical 72.19% 5.59% 14.82% Baseline Target
Batch A 72.25%5.61%14.80%PASS. All values are within the ±0.4% ACS threshold. The sample is highly pure.
Batch B 71.30%5.76%14.08%FAIL. Contains ~5% trapped Ethyl Acetate. The solvent's higher H content inflates %H, while suppressing %C and %S.
Batch C 70.02%5.42%14.37%FAIL. Contains ~3% inorganic salt (e.g., NaCl). All organic elements are proportionally suppressed by the non-combustible mass.

Conclusion

While HPLC and qNMR are indispensable for structural and chromatographic purity, they cannot replace the absolute mass quantification provided by Elemental Analysis. By implementing a self-validating CHNS protocol, researchers can confidently ensure that their Methyl(4-phenoxyphenyl)sulfane batches are free from macroscopic organic and inorganic contaminants, securing the integrity of downstream applications.

References

  • CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL:[Link]

  • A Look at Elemental Analysis for Organic Compounds Source: AZoM URL:[Link]

  • Chemists Debate the Value of Elemental Analysis Source: ACS Central Science URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

UV-Vis spectral properties of Methyl(4-phenoxyphenyl)sulfane compared to anisole

An In-Depth Comparative Guide: UV-Vis Spectral Properties of Methyl(4-phenoxyphenyl)sulfane vs. Anisole Executive Summary In the realm of photochemistry and materials science, understanding how specific functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: UV-Vis Spectral Properties of Methyl(4-phenoxyphenyl)sulfane vs. Anisole

Executive Summary

In the realm of photochemistry and materials science, understanding how specific functional groups modulate the absorption of light is critical for designing photoinitiators, optical brighteners, and advanced organic materials. This guide provides a rigorous comparison of the UV-Vis spectral properties of Anisole (methoxybenzene) and Methyl(4-phenoxyphenyl)sulfane (4-(methylthio)diphenyl ether). By analyzing the transition from a simple oxygen-based auxochrome to an extended conjugated system featuring a highly polarizable sulfur atom, we can establish a predictive framework for tuning photophysical properties.

Mechanistic Analysis: The Causality of Spectral Shifts

The UV-Vis absorption profile of an organic molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The structural differences between anisole and methyl(4-phenoxyphenyl)sulfane perfectly illustrate the impact of orbital overlap and polarizability on these energy states.

1. Anisole: The Baseline Auxochromic Effect Anisole consists of a benzene ring substituted with a methoxy (-OCH₃) group. The oxygen atom utilizes its 2p lone pairs to donate electron density into the aromatic π-system via the mesomeric (+M) effect. Because oxygen is highly electronegative and its 2p orbitals are relatively compact, the lone pairs are held tightly. This interaction results in a moderate bathochromic (red) shift compared to unsubstituted benzene, producing a primary absorption band (E2/K band) at ~220 nm and a secondary, vibrationally structured B-band at ~270 nm[1][2].

2. Methyl(4-phenoxyphenyl)sulfane: Synergistic Conjugation and Polarizability Methyl(4-phenoxyphenyl)sulfane introduces two massive structural deviations that drastically alter its photophysical behavior:

  • Extended π-System: The diphenyl ether core (Ph-O-Ph) expands the conjugated network across two aromatic rings, which inherently lowers the excitation energy compared to a single benzene ring[3].

  • Sulfur's 3p Orbital Participation: The para-substituted methylthio group (-SCH₃) acts as a superior auxochrome. Sulfur is larger and less electronegative than oxygen, meaning its 3p lone pairs are highly diffuse and polarizable[4]. These loosely held electrons significantly raise the energy level of the HOMO. The resulting narrowed HOMO-LUMO gap facilitates lower-energy n→π* and π→π* transitions, causing a profound bathochromic shift (pushing absorption well into the 280–300 nm range) and a strong hyperchromic effect (increased molar absorptivity)[5].

Quantitative Spectral Comparison

The following table summarizes the comparative photophysical data, illustrating the dramatic shifts induced by the structural modifications.

PropertyAnisoleMethyl(4-phenoxyphenyl)sulfaneCausality / Mechanism
Chemical Formula C₇H₈OC₁₃H₁₂OSN/A
Primary λₘₐₓ (nm) ~220 nm~250 - 260 nmExtended conjugation and 3p orbital participation lower transition energy.
Secondary λₘₐₓ (nm) ~270 nm~280 - 300 nmHighly polarizable sulfur lone pairs narrow the HOMO-LUMO gap.
Molar Absorptivity (ε) ~7,800 M⁻¹cm⁻¹ (at 220 nm)> 15,000 M⁻¹cm⁻¹ (Estimated)Increased transition dipole moment due to extended Ph-O-Ph-S network.
Vibrational Fine Structure Present (at ~270 nm)Masked / BroadenedOverlapping n→π* and π→π* transitions blur distinct vibrational states.

Logical Flow of Photophysical Effects

The following diagram maps the structural evolution from a base benzene ring to the complex methyl(4-phenoxyphenyl)sulfane, highlighting how each functional addition alters the UV-Vis spectrum.

G Benzene Benzene Ring Base Chromophore Methoxy Methoxy Group (-OCH3) 2p-2p orbital overlap Benzene->Methoxy Substitution Phenoxy Phenoxy Group (Ph-O-) Extended π-System Benzene->Phenoxy Substitution Anisole Anisole λmax ≈ 270 nm Moderate Hyperchromic Effect Methoxy->Anisole +M Effect Methylthio Methylthio Group (-SCH3) 3p-2p orbital overlap High Polarizability Phenoxy->Methylthio Para-Substitution Sulfane Methyl(4-phenoxyphenyl)sulfane λmax ≈ 280-300 nm Strong Bathochromic Shift Methylthio->Sulfane Synergistic n→π* & π→π*

Logical flow of auxochromic substitutions and their resulting photophysical effects on the UV-Vis spectra.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To accurately capture the spectral differences between these compounds, researchers must employ a self-validating spectroscopic workflow that eliminates solvent interference and confirms detector linearity.

Step 1: Reagent and Matrix Preparation

  • Action: Prepare 10 mM stock solutions of Anisole and Methyl(4-phenoxyphenyl)sulfane in HPLC-grade Acetonitrile (UV cut-off < 190 nm).

  • Causality: Acetonitrile is chosen over protic solvents to prevent hydrogen bonding with the heteroatoms (O, S), which could artificially blue-shift the n→π* transitions.

Step 2: System Initialization and Baseline Validation

  • Action: Power on a dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes. Fill two matched 10 mm path-length quartz cuvettes with pure acetonitrile. Run a baseline correction from 190 nm to 400 nm.

  • Self-Validation: Immediately run a sample scan with the blank cuvettes still in place. The resulting spectrum must read an absorbance of

    
     across the entire wavelength range. Any deviation indicates cuvette mismatch or optical contamination.
    

Step 3: Serial Dilution and Acquisition

  • Action: Dilute the stock solutions to working concentrations of 10 µM, 25 µM, and 50 µM. Scan each sample from 190 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

Step 4: Beer-Lambert Linearity Verification (Self-Validating Step)

  • Action: Extract the absorbance values at the primary λₘₐₓ for each concentration. Plot Absorbance vs. Concentration.

  • Self-Validation: Calculate the linear regression. The protocol is only deemed successful and free of analyte aggregation or detector saturation if the

    
     value is 
    
    
    
    and the maximum absorbance remains below 1.2 AU.

Practical Implications in Drug Development and Materials Science

The distinct spectral properties of these two molecules dictate their utility:

  • Photostability: Anisole's relatively high excitation energy makes it highly stable under standard ambient light, making it an excellent solvent or stable intermediate in pharmaceutical synthesis.

  • Photoinitiation & Radical Generation: The red-shifted absorption of methyl(4-phenoxyphenyl)sulfane allows it to absorb ambient UV light (e.g., 254 nm to 300 nm) much more efficiently[5]. Because the carbon-sulfur bond is weaker and the molecule readily reaches excited states, diaryl sulfide derivatives are frequently utilized as core scaffolds in the development of highly efficient cationic photoinitiators for polymer curing and advanced lithography.

References

1.[1] PhotochemCAD Database. "Anisole Absorption Spectrum." PhotochemCAD, 2017. Available at:[Link] 2.[2] National Institute of Standards and Technology (NIST). "Anisole - NIST Chemistry WebBook, SRD 69." NIST, 2023. Available at:[Link] 3.[3] National Institute of Standards and Technology (NIST). "Diphenyl ether - NIST Chemistry WebBook, SRD 69." NIST, 2023. Available at:[Link] 4.[4] National Institute of Standards and Technology (NIST). "Benzene, (methylthio)- - NIST Chemistry WebBook, SRD 69." NIST, 2023. Available at:[Link] 5.[5] Amazon AWS / Supplementary Literature Data. "Supplementary Information: methyl(4-phenoxyphenyl)sulfane (3f) synthesis and spectroscopic characterization." 2026. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl(4-phenoxyphenyl)sulfane proper disposal procedures

An authoritative guide to the safe handling, chemical quenching, and disposal of Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) for laboratory environments. Physicochemical Hazard Profile & Logistical Data Methyl(4-phe...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, chemical quenching, and disposal of Methyl(4-phenoxyphenyl)sulfane (CAS: 21134-14-5) for laboratory environments.

Physicochemical Hazard Profile & Logistical Data

Methyl(4-phenoxyphenyl)sulfane is a diaryl thioether utilized in advanced organic synthesis and drug development. Like many organic sulfides, its primary handling challenge lies in its potential for strong, persistent odors and the generation of sulfur oxides (


) upon combustion. Understanding its baseline properties is the first step in designing a self-validating disposal protocol.
PropertyValue / SpecificationMechanistic Implication for Disposal
CAS Number 21134-14-5[1]Unique identifier for waste manifesting.
Molecular Formula

[1]
Contains sulfur; mandates specific incineration conditions to prevent

emissions.
Molecular Weight 216.30 g/mol [1]Relatively high MW compared to volatile sulfides (e.g., DMS), meaning lower vapor pressure but persistent surface contamination.
Storage Conditions Sealed in dry, 2-8°C[1]Minimizes volatilization and oxidative degradation prior to planned use or disposal.
Waste Classification Non-halogenated organic sulfur wasteCannot be mixed with standard non-hazardous aqueous streams; requires specialized routing.

Operational Disposal Logic & Routing

To maintain environmental compliance and laboratory safety, the disposal of Methyl(4-phenoxyphenyl)sulfane must be bifurcated based on the volume and state of the waste. Bulk materials require direct institutional incineration, while trace residues and contaminated glassware require in-hood chemical oxidation to mitigate odor and reactivity before entering the waste stream.

G Start Methyl(4-phenoxyphenyl)sulfane Waste Stream Decision Waste Volume & State? Start->Decision Bulk Bulk Chemical & Concentrated Solutions Decision->Bulk > 1g or intact stock Residue Trace Residues & Contaminated Glassware Decision->Residue < 1g or empty vessels Incineration High-Temp Incineration (with Wet Scrubbers) Bulk->Incineration Oxidation Chemical Oxidation (NaOCl, pH > 8) Residue->Oxidation Aqueous Aqueous-Organic Waste Stream Oxidation->Aqueous Aqueous->Incineration Institutional Disposal

Disposal routing logic for Methyl(4-phenoxyphenyl)sulfane based on waste volume.

Step-by-Step Methodology: Chemical Oxidation of Trace Residues

The Causality of the Protocol: Organic sulfides possess extremely low olfactory detection thresholds. Disposing of unquenched sulfide residues in open solid waste bins or sinks leads to severe laboratory odor issues. By treating the sulfide with an excess of sodium hypochlorite (


), the nucleophilic sulfur atom is oxidized to a sulfoxide, and subsequently to a sulfone. This structural change alters the electron density and molecular geometry, completely eliminating its ability to bind to human olfactory receptors and reducing its environmental toxicity[2][3].

Crucial Safety Note: This oxidation must be performed under strictly basic conditions (high pH). If hypochlorite is mixed with acidic waste, it rapidly generates lethal chlorine (


) gas[3].

Protocol:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Don standard PPE (nitrile gloves, lab coat, safety goggles).

  • Solubilization: Dissolve the trace Methyl(4-phenoxyphenyl)sulfane residues in a minimal amount of a water-miscible organic solvent (e.g., methanol or ethanol) to ensure homogeneous mixing with the aqueous oxidant.

  • pH Adjustment: Ensure the solution is basic. If necessary, add a small volume of 1M Sodium Hydroxide (

    
    ) to maintain a pH > 8.
    
  • Oxidation: Slowly, dropwise, add an excess of commercial bleach (5-10% Sodium Hypochlorite,

    
    ) to the stirring solution[3]. The reaction is mildly exothermic.
    
  • Incubation: Allow the mixture to stir at room temperature for 1 to 2 hours to ensure complete conversion to the sulfone.

  • Self-Validation (The Trustworthiness Step): To confirm the destruction of the sulfide and the presence of excess oxidant, test the solution with Potassium Iodide (KI) starch paper. A positive result (paper turns blue/black) validates that sufficient hypochlorite was added to consume all the sulfide.

  • Final Routing: Transfer the quenched, odorless mixture to a clearly labeled "Aqueous-Organic Hazardous Waste" container for institutional pickup.

Step-by-Step Methodology: Institutional Incineration for Bulk Waste

Bulk quantities of Methyl(4-phenoxyphenyl)sulfane (expired stock, large-scale reaction failures) must not be oxidized at the bench scale due to the risk of thermal runaway. They must be routed to high-temperature incineration[4].

The Causality of the Protocol: Combustion of


 yields carbon dioxide, water, and sulfur dioxide (

).

is a toxic respiratory irritant and a primary precursor to acid rain. Therefore, standard open-air burning is strictly prohibited.

Protocol:

  • Packaging: Keep the bulk material in its original, tightly sealed container[1]. Place this container inside a secondary containment vessel (e.g., a heavy-duty hazardous waste bag or a larger plastic drum) to prevent fugitive odor emissions during transport.

  • Labeling: Clearly label the waste as "Non-Halogenated Organic Sulfur Waste." Explicitly note the presence of sulfur on the manifest.

  • Facility Requirements: Ensure your institutional waste management provider routes this specific manifest to an incinerator equipped with wet scrubbers or flue-gas desulfurization (FGD) units. These scrubbers use alkaline water (often containing lime) to neutralize the

    
     gas generated during combustion, converting it into harmless solid calcium sulfate (gypsum) before the exhaust is released into the atmosphere[4].
    

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent widespread odor contamination and exposure.

  • Solid Spills: If the material is in a solid state, do not use water, as this will spread the contamination. Carefully sweep up the solid using non-sparking tools and place it into a sealable hazardous waste container.

  • Liquid/Solution Spills: If spilled as a solution, immediately cover the spill with an inert, non-combustible absorbent material such as vermiculite or bentonite clay (non-deodorant cat litter)[3]. Never use combustible materials like sawdust for organic chemical spills.

  • Decontamination: Once the bulk absorbent is collected, wash the contaminated surface with a dilute, basic bleach solution to oxidize and destroy any microscopic trace residues that would otherwise cause lingering odors.

References

  • Chulalongkorn University. (2013). Safety Manual Department of Chemistry Faculty of Science. Retrieved from[Link]

  • African Journal of Environmental Science and Technology. (2020). Assessment of air pollutant emissions from healthcare waste incinerators of different design features. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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